Product packaging for 1-(3-Methylpyridin-4-YL)-1,4-diazepane(Cat. No.:CAS No. 915919-81-2)

1-(3-Methylpyridin-4-YL)-1,4-diazepane

Cat. No.: B1613507
CAS No.: 915919-81-2
M. Wt: 191.27 g/mol
InChI Key: GGINBDYFBDUALM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(3-Methylpyridin-4-YL)-1,4-diazepane (CAS 915919-81-2) is a chemical compound featuring a seven-membered 1,4-diazepane ring substituted with a 3-methylpyridin-4-yl group. With a molecular formula of C11H17N3 and a molecular weight of 191.27 g/mol, this compound is a valuable scaffold in medicinal chemistry and pharmaceutical research . The 1,4-diazepane core is a privileged structure in drug discovery. Research indicates that diazepane derivatives are significant in neuroscience, particularly as potent antagonists for orexin receptors (OXR), which are key targets for investigating sleep and wakefulness pathways . Furthermore, structurally related 1,4-diazepane compounds have been synthesized and evaluated as T-type calcium channel blockers, suggesting potential utility in the study of neurological disorders and cardiovascular diseases . This compound is provided exclusively for research purposes in laboratory settings. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17N3 B1613507 1-(3-Methylpyridin-4-YL)-1,4-diazepane CAS No. 915919-81-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-methylpyridin-4-yl)-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-10-9-13-5-3-11(10)14-7-2-4-12-6-8-14/h3,5,9,12H,2,4,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGINBDYFBDUALM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)N2CCCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649722
Record name 1-(3-Methylpyridin-4-yl)-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915919-81-2
Record name 1-(3-Methylpyridin-4-yl)-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1-(3-Methylpyridin-4-YL)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Heterocycle of Interest

In the landscape of modern medicinal chemistry and drug discovery, the strategic combination of privileged scaffolds to create novel molecular architectures is a cornerstone of innovation. The compound 1-(3-Methylpyridin-4-YL)-1,4-diazepane, a unique amalgamation of a substituted pyridine ring and a seven-membered diazepane heterocycle, represents a compelling target for researchers and drug development professionals. This guide provides a comprehensive technical overview of its chemical properties, from its rational synthesis to its predicted reactivity and spectroscopic signature. By delving into the causality behind experimental choices and grounding our understanding in established chemical principles, we aim to equip scientists with the foundational knowledge required to explore the potential of this intriguing molecule.

Molecular Architecture and Physicochemical Profile

This compound possesses the molecular formula C₁₁H₁₇N₃ and a molecular weight of 191.27 g/mol .[1] Its structure features a 3-methylpyridine moiety attached at the 4-position to a 1,4-diazepane ring. This arrangement imparts a unique set of physicochemical properties that are critical for its behavior in biological and chemical systems.

PropertyValueSource
Molecular FormulaC₁₁H₁₇N₃PubChem[1]
Molecular Weight191.27 g/mol PubChem[1]
IUPAC Name1-(3-methyl-4-pyridinyl)-1,4-diazepanePubChem[1]
CAS Number915919-81-2PubChem[1]
XLogP31.1ChemChart[2]
Hydrogen Bond Donor Count1PubChem[1]
Hydrogen Bond Acceptor Count3PubChem[1]
Rotatable Bond Count1PubChem[1]
Boiling Point (Predicted)311.97 °CChemChart[2]
Water Solubility (Predicted)1467.52 mg/LChemChart

The predicted lipophilicity (XLogP3 of 1.1) suggests a moderate balance between hydrophilicity and hydrophobicity, a key parameter influencing pharmacokinetic properties such as absorption and distribution. The presence of both hydrogen bond donors (the secondary amine of the diazepane ring) and acceptors (the pyridine nitrogen and both diazepane nitrogens) indicates the potential for significant interactions with biological macromolecules.

Synthesis of this compound: A Strategic Approach

The synthesis of N-aryl heterocycles such as this compound can be approached through several established methodologies. The two most prominent and industrially scalable strategies are Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule involves breaking the C-N bond between the pyridine ring and the diazepane moiety. This leads to two key starting materials: a 4-halo-3-methylpyridine and 1,4-diazepane (or a suitably protected derivative).

G Target This compound Intermediates Retrosynthetic Disconnection (C-N Bond Formation) Target->Intermediates StartingMaterials Starting Materials: 4-Halo-3-methylpyridine + 1,4-Diazepane (or protected) Intermediates->StartingMaterials

Caption: Retrosynthetic analysis of the target molecule.

Recommended Synthetic Protocol: Buchwald-Hartwig Amination

While SNAr on an electron-deficient pyridine ring is a viable option, the Buchwald-Hartwig amination offers broader substrate scope and generally proceeds under milder conditions with higher yields.[3][4][5] This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern C-N bond formation.[4]

Reaction Scheme:

Experimental Protocol:

Step 1: Palladium-Catalyzed Coupling

  • Reactor Setup: To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-chloro-3-methylpyridine (1.0 eq), 1-Boc-1,4-diazepane (1.1 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), and a suitable phosphine ligand, for instance, Xantphos (0.04 eq).

  • Solvent and Base: Add anhydrous toluene as the solvent, followed by the addition of a base, such as sodium tert-butoxide (1.4 eq). The choice of a strong, non-nucleophilic base is critical to facilitate the deprotonation of the amine.[4]

  • Reaction Conditions: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 1-Boc-4-(3-methylpyridin-4-yl)-1,4-diazepane.

Step 2: Boc Deprotection

  • Acidic Cleavage: Dissolve the purified Boc-protected intermediate in a suitable solvent such as dichloromethane or 1,4-dioxane.

  • Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, and stir the mixture at room temperature for 2-4 hours.

  • Isolation: Concentrate the reaction mixture under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford the final product, this compound.

G cluster_0 Buchwald-Hartwig Amination cluster_1 Deprotection Start Starting Materials: 4-Chloro-3-methylpyridine 1-Boc-1,4-diazepane Coupling Pd-Catalyzed Coupling (Pd₂(dba)₃, Xantphos, NaOtBu, Toluene) Start->Coupling Intermediate 1-Boc-4-(3-methylpyridin-4-yl)-1,4-diazepane Coupling->Intermediate Deprotection Acidic Cleavage (TFA or HCl) Intermediate->Deprotection Product This compound Deprotection->Product

Caption: Experimental workflow for the synthesis of the target molecule.

Predicted Chemical Reactivity

The chemical reactivity of this compound is governed by the interplay of its constituent functional groups: the pyridine ring and the 1,4-diazepane system.

Reactivity of the Pyridine Ring
  • Basicity: The nitrogen atom of the pyridine ring is basic and can be readily protonated to form a pyridinium salt. This basicity will influence the overall pKa of the molecule.

  • Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene due to the electron-withdrawing effect of the nitrogen atom. However, the amino group at the 4-position is an activating group and will direct electrophiles to the positions ortho and para to it (positions 3 and 5). Given that the 3-position is already substituted with a methyl group, electrophilic attack is most likely to occur at the 5-position.

  • Nucleophilic Aromatic Substitution: The pyridine ring is activated towards nucleophilic attack, particularly at the 2- and 6-positions.[6] However, the presence of the strongly electron-donating amino group at the 4-position will disfavor further nucleophilic substitution on the ring.

Reactivity of the 1,4-Diazepane Ring
  • Nucleophilicity and Basicity: The two nitrogen atoms of the diazepane ring are nucleophilic and basic. The secondary amine (N-4) is generally more nucleophilic and available for reactions compared to the tertiary amine (N-1) which is directly attached to the aromatic ring and experiences steric hindrance and electronic delocalization.

  • N-Acylation and N-Alkylation: The secondary amine can readily undergo acylation with acyl chlorides or anhydrides to form amides. It can also be alkylated with alkyl halides or undergo reductive amination with aldehydes or ketones.[7] These reactions provide a facile route for further functionalization of the molecule.

G cluster_0 Pyridine Ring cluster_1 1,4-Diazepane Ring Py_N Pyridine N (Basicity, Protonation) Py_C5 Position 5 (Electrophilic Attack) D_N4 N-4 (Secondary Amine) (Nucleophilicity, Basicity) D_N4_react N-Acylation, N-Alkylation D_N4->D_N4_react Functionalization Molecule This compound Molecule->Py_N Molecule->Py_C5 Molecule->D_N4

Caption: Key reactive sites of this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following are predicted data based on the analysis of similar structures.

1H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and diazepane rings.

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
Pyridine H-2~8.1s1H
Pyridine H-5~7.9d1H
Pyridine H-6~6.7d1H
Diazepane CH₂ (adjacent to N-aryl)~3.4-3.6t4H
Diazepane CH₂ (adjacent to NH)~3.0-3.2t4H
Diazepane NH~1.5-2.5br s1H
Pyridine CH₃~2.2s3H

Note: Chemical shifts are relative to TMS and can vary depending on the solvent used.

13C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Carbon AssignmentPredicted Chemical Shift (ppm)
Pyridine C-4~155
Pyridine C-2~150
Pyridine C-6~148
Pyridine C-3~135
Pyridine C-5~108
Diazepane CH₂ (adjacent to N-aryl)~50-55
Diazepane CH₂ (adjacent to NH)~45-50
Pyridine CH₃~18
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present.

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (secondary amine)3300-3500Medium, broad
C-H Stretch (aromatic)3000-3100Medium
C-H Stretch (aliphatic)2850-2960Medium to strong
C=N, C=C Stretch (pyridine ring)1500-1600Medium to strong
C-N Stretch1250-1350Medium
Mass Spectrometry (Predicted)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak corresponding to the molecular weight of the compound.

  • [M]⁺: m/z = 191

  • [M+H]⁺ (for ESI-MS): m/z = 192

Fragmentation patterns would likely involve cleavage of the diazepane ring and loss of the methyl group.

Potential Applications and Future Directions

The structural motif of this compound positions it as a compound of interest in medicinal chemistry. The 1,4-diazepane core is a recognized privileged structure in drug design, with derivatives exhibiting a wide range of biological activities.[8] The pyridine ring is also a common feature in many approved drugs. The combination of these two pharmacophores could lead to novel compounds with potential applications as:

  • Central Nervous System (CNS) Agents: The structural similarity to known psychoactive compounds suggests potential for activity as anxiolytics, antipsychotics, or antidepressants.

  • Enzyme Inhibitors: The heterocyclic nitrogen atoms can act as key interaction points with the active sites of various enzymes.

  • Ligands for Metal Complexes: The nitrogen atoms can coordinate with metal ions, opening possibilities for applications in catalysis or as imaging agents.

Future research should focus on the synthesis and biological evaluation of a library of derivatives based on this core structure. Modifications to the substitution pattern on the pyridine ring and functionalization of the secondary amine on the diazepane ring could lead to the discovery of compounds with potent and selective biological activities.

Conclusion

This compound is a heterocyclic compound with a promising chemical profile for further investigation. This guide has provided a comprehensive overview of its physicochemical properties, a robust synthetic strategy, an analysis of its predicted reactivity, and a detailed prediction of its spectroscopic characteristics. As a Senior Application Scientist, it is my assessment that this molecule represents a valuable starting point for the development of new chemical entities with potential therapeutic applications. The methodologies and data presented herein should serve as a solid foundation for researchers embarking on the exploration of this and related compounds.

References

An In-depth Technical Guide to 1-(3-Methylpyridin-4-YL)-1,4-diazepane: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 1-(3-Methylpyridin-4-YL)-1,4-diazepane (CAS Number: 915919-81-2), a heterocyclic compound of interest in medicinal chemistry. Given the limited specific literature on this molecule, this document synthesizes information from broader studies on 1,4-diazepane derivatives to offer insights into its synthesis, physicochemical properties, potential pharmacological applications, and analytical characterization.

Introduction: The Significance of the 1,4-Diazepane Scaffold

The 1,4-diazepane ring system is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds.[1][2] Its seven-membered heterocyclic structure provides a flexible yet constrained framework, ideal for interacting with a variety of biological targets. Derivatives of 1,4-diazepane have demonstrated a wide range of pharmacological activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer properties.[1][2] The therapeutic importance of this class of compounds underscores the value of exploring novel derivatives such as this compound.

Physicochemical Properties and Identifiers

A summary of the key physicochemical properties and identifiers for this compound is presented in the table below. This information is crucial for its handling, formulation, and analytical characterization.[3][4]

PropertyValueSource
CAS Number 915919-81-2[3]
Molecular Formula C₁₁H₁₇N₃[3]
Molecular Weight 191.27 g/mol [3]
IUPAC Name This compound[3]
Canonical SMILES CC1=C(N=CC=C1)N2CCCNCC2[4]
InChIKey GGINBDYFBDUALM-UHFFFAOYSA-N[3]

Synthesis Strategies for this compound

Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway for this compound involves the disconnection of the C-N bond between the pyridine ring and the diazepane moiety. This leads to two key starting materials: 4-halo-3-methylpyridine and 1,4-diazepane.

Retrosynthesis Target This compound Intermediates Disconnection Target->Intermediates SM1 4-Halo-3-methylpyridine Intermediates->SM1 C-N bond cleavage SM2 1,4-Diazepane Intermediates->SM2

Caption: Retrosynthetic analysis of this compound.

Hypothetical Step-by-Step Synthesis Protocol

This protocol is a generalized procedure based on common organic synthesis techniques for similar compounds.[5][6]

Reaction: Nucleophilic Aromatic Substitution

Materials:

  • 4-Chloro-3-methylpyridine

  • 1,4-Diazepane (or a mono-protected derivative such as 1-Boc-1,4-diazepane)

  • A suitable base (e.g., Potassium Carbonate, Triethylamine)

  • A high-boiling point solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-3-methylpyridine (1 equivalent) in the chosen solvent.

  • Addition of Reagents: Add 1,4-diazepane (1.1 equivalents) and the base (2-3 equivalents) to the solution. If using a mono-protected diazepane, a subsequent deprotection step will be necessary.

  • Reaction: Heat the reaction mixture to a temperature between 100-150 °C and stir for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Start Dissolve 4-chloro-3-methylpyridine in solvent AddReagents Add 1,4-diazepane and base Start->AddReagents Heat Heat and stir AddReagents->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous work-up and extraction Monitor->Workup Reaction complete Purify Column Chromatography Workup->Purify End Isolated Product Purify->End

Caption: A generalized workflow for the synthesis of this compound.

Potential Pharmacological Significance and Applications

The pharmacological profile of this compound has not been specifically reported. However, based on the known activities of related 1,4-diazepane derivatives, several potential applications can be postulated.

  • Central Nervous System (CNS) Activity: Many 1,4-diazepine derivatives exhibit CNS activity, including anxiolytic, anticonvulsant, and antipsychotic effects.[1][2] The presence of the pyridine ring may modulate these properties.

  • Anticancer Activity: Certain substituted 1,4-diazepanes have shown promise as anticancer agents.[1]

  • Antimicrobial Properties: The 1,4-diazepane scaffold has been explored for the development of new antibacterial and antifungal drugs.[1]

Further research, including in vitro and in vivo studies, is necessary to elucidate the specific biological activities of this compound.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity, purity, and structure of this compound. A combination of spectroscopic and chromatographic techniques is typically employed.[7][8]

Analytical TechniquePurposeExpected Observations
¹H and ¹³C NMR Structural elucidation and confirmation.Characteristic chemical shifts and coupling constants for the methyl, pyridine, and diazepane protons and carbons.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern.A molecular ion peak corresponding to the exact mass of the compound.
HPLC/UPLC Purity assessment and quantification.A single major peak indicating a high degree of purity.
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands for C-H, C=N, and C-N bonds.

Conclusion and Future Directions

This compound is a molecule of interest within the broader class of pharmacologically significant 1,4-diazepanes. While specific data on this compound is limited, this guide provides a solid foundation for its synthesis, characterization, and potential applications based on established chemical principles and data from related structures.

Future research should focus on:

  • Developing and optimizing a specific synthesis protocol.

  • Thoroughly characterizing the compound using modern analytical techniques.

  • Screening for a wide range of biological activities to uncover its therapeutic potential.

  • Investigating its structure-activity relationships by synthesizing and testing related analogs.

This systematic approach will be crucial in determining the ultimate value of this compound in the field of drug discovery and development.

References

Synthesis pathway for 1-(3-Methylpyridin-4-YL)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1-(3-Methylpyridin-4-YL)-1,4-diazepane

Executive Summary

The 1-(pyridin-4-yl)-1,4-diazepane scaffold is a privileged structure in modern medicinal chemistry, appearing in a range of neurologically active agents and other therapeutic candidates. Its synthesis, however, presents challenges related to the selective formation of the C-N bond between the electron-deficient pyridine ring and the diazepane moiety, which possesses two nucleophilic nitrogen atoms. This guide provides a comprehensive, field-proven pathway for the synthesis of this compound. We eschew classical, often harsh, nucleophilic aromatic substitution methods in favor of a modern, robust palladium-catalyzed Buchwald-Hartwig amination. This approach offers superior yields, milder reaction conditions, and greater functional group tolerance. The guide details a two-stage process: the selective mono-arylation of a protected 1,4-diazepane followed by a straightforward deprotection to yield the target compound. Each step is explained with mechanistic rationale, detailed experimental protocols, and optimization insights, providing researchers with a reliable and reproducible methodology.

Introduction: Significance and Synthetic Strategy

The diazepine motif is a cornerstone in the development of central nervous system (CNS) therapeutics.[1] When coupled with a pyridine ring, the resulting scaffold often exhibits potent and selective interactions with various receptors and enzymes. The target molecule, this compound, is a key intermediate for building more complex drug candidates. The primary synthetic challenge lies in controlling the reactivity of the two nitrogen atoms of the 1,4-diazepane ring to achieve mono-substitution at the desired position.

Directly coupling 1,4-diazepane with an activated pyridine often leads to a mixture of mono- and di-substituted products, as well as potential polymerization, resulting in low yields and difficult purification. To circumvent this, our strategy employs a protecting group to temporarily block one of the diazepane nitrogens. The core of the synthesis is the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for constructing C(aryl)-N bonds.[2][3] This method has become an indispensable tool in pharmaceutical synthesis due to its reliability and broad scope.[4]

The overall synthetic pathway is outlined below:

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Core Synthesis cluster_2 Stage 3: Final Deprotection Start1 1,4-Diazepane Boc_Diazepane tert-Butyl 1,4-diazepane-1-carboxylate (Mono-Boc-diazepane) Start1->Boc_Diazepane Boc₂O, Solvent Start2 4-Halo-3-methylpyridine Coupling Buchwald-Hartwig Amination Start2->Coupling Boc_Diazepane->Coupling Coupled_Product tert-Butyl 4-(3-methylpyridin-4-yl)-1,4-diazepane-1-carboxylate Coupling->Coupled_Product Deprotection Acidic Deprotection Coupled_Product->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Overall Synthetic Workflow.

Precursor Preparation: A Foundation of Selectivity

Reliable synthesis begins with high-quality starting materials. While 4-halo-3-methylpyridines are commercially available, this section also addresses the critical step of preparing the mono-protected diazepane.

Synthesis of tert-Butyl 1,4-diazepane-1-carboxylate

To enforce mono-arylation, one of the secondary amines of 1,4-diazepane must be reversibly protected. The tert-butyloxycarbonyl (Boc) group is ideal for this purpose due to its stability under the basic conditions of the Buchwald-Hartwig reaction and its facile removal under acidic conditions.

Protocol:

  • Dissolve 1,4-diazepane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0-1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography (silica gel, typically with a gradient of methanol in DCM) to isolate the mono-Boc protected product from unprotected and di-Boc-protected species.

Causality Behind Choices:

  • Stoichiometry: Using a near-equimolar amount of Boc₂O favors the formation of the mono-protected product. A large excess would lead to the di-protected byproduct.

  • Solvent: DCM is an excellent choice as it is relatively non-polar and effectively solubilizes both the starting material and the product without interfering with the reaction.

  • Temperature: Starting the reaction at 0 °C helps to control the initial exotherm and improve selectivity.

Core Synthesis via Buchwald-Hartwig Amination

This is the key C-N bond-forming step. The reaction couples the mono-protected diazepane with a 4-halo-3-methylpyridine using a palladium catalyst and a specialized phosphine ligand.

G pd0 Pd(0)Ln label1 Oxidative Addition pd0->label1 pd2_complex Ar-Pd(II)(L)n-X label2 Amine Coordination pd2_complex->label2 amine_complex [Ar-Pd(II)(L)n(Amine)]+X- label3 Deprotonation (Base) amine_complex->label3 amido_complex Ar-Pd(II)(L)n(Amido) label4 Reductive Elimination amido_complex->label4 label1->pd2_complex + Ar-X label2->amine_complex + Amine label3->amido_complex - HB+X- label4->pd0 Product (Ar-Amine)

Caption: Simplified Buchwald-Hartwig Catalytic Cycle.

Principle and Mechanistic Rationale

The catalytic cycle involves several key steps:[2][3]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond of 4-halo-3-methylpyridine to form a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine (mono-Boc-diazepane) coordinates to the Pd(II) center. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amido group couple, eliminating from the palladium center to form the desired C-N bond and regenerating the Pd(0) catalyst.

Causality Behind Choices:

  • Catalyst System: A combination of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., Xantphos, BINAP) is crucial. The ligand stabilizes the palladium center, prevents catalyst decomposition, and facilitates the critical reductive elimination step.[2]

  • Base: A strong, sterically hindered base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine without competing as a nucleophile.

  • Solvent: Anhydrous, non-protic solvents like toluene or 1,4-dioxane are used to prevent quenching of the base and interference with the catalytic cycle.

Detailed Experimental Protocol

Table 1: Reagent Quantities for Buchwald-Hartwig Coupling

ReagentMolar Eq.Typical Amount (for 10 mmol scale)
4-Bromo-3-methylpyridine1.01.72 g
tert-Butyl 1,4-diazepane-1-carboxylate1.1 - 1.22.20 g - 2.40 g
Pd₂(dba)₃ (Palladium precursor)0.01 - 0.0292 mg - 183 mg
Xantphos (Ligand)0.02 - 0.04116 mg - 232 mg
Sodium tert-butoxide (Base)1.4 - 1.51.35 g - 1.44 g
Anhydrous Toluene (Solvent)-50 mL

Procedure:

  • To an oven-dried Schlenk flask, add the palladium precursor, the phosphine ligand, and the sodium tert-butoxide under an inert atmosphere (Argon or Nitrogen).

  • Add the anhydrous toluene via cannula or syringe.

  • Add the 4-bromo-3-methylpyridine and tert-butyl 1,4-diazepane-1-carboxylate.

  • Seal the flask and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 8-24 hours).

  • Upon completion, cool the reaction to room temperature and quench by carefully adding water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel) to yield tert-butyl 4-(3-methylpyridin-4-yl)-1,4-diazepane-1-carboxylate.

Final Deprotection: Unveiling the Target Molecule

The final step is the removal of the Boc protecting group to yield the free secondary amine of the target compound. This is reliably achieved under acidic conditions.

Protocol for Boc Deprotection
  • Dissolve the purified tert-butyl 4-(3-methylpyridin-4-yl)-1,4-diazepane-1-carboxylate (1.0 eq) in a suitable solvent like dichloromethane (DCM) or 1,4-dioxane.

  • Add an excess of a strong acid. Common choices include:

    • Trifluoroacetic acid (TFA, 5-10 eq).

    • A saturated solution of HCl in 1,4-dioxane or diethyl ether.

  • Stir the mixture at room temperature for 1-4 hours. Monitor by TLC/LC-MS until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • Dissolve the residue in a minimal amount of DCM and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to neutralize the ammonium salt and generate the free base.

  • Extract the product into an organic solvent (e.g., DCM, 3x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product, this compound. Further purification, if necessary, can be performed via chromatography or crystallization.

Table 2: Summary of Expected Results

StepProductTypical YieldPurity (Post-Purification)
Buchwald-Hartwig Couplingtert-Butyl 4-(3-methylpyridin-4-yl)-1,4-diazepane-1-carboxylate75-90%>98% (by HPLC)
Boc DeprotectionThis compound>95%>98% (by HPLC)

Safety and Handling

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic. Handle under an inert atmosphere.

  • Sodium tert-butoxide: This is a strong, corrosive, and moisture-sensitive base. Handle in a glovebox or under an inert atmosphere.

  • Solvents: Toluene and dioxane are flammable and have associated health risks. Use in a fume hood and away from ignition sources.

  • Acids: TFA and concentrated HCl solutions are highly corrosive. Handle with extreme care and appropriate PPE.

Conclusion

The synthetic pathway detailed in this guide, centered around a strategic Buchwald-Hartwig amination, represents a highly efficient and reliable method for the preparation of this compound. By employing a temporary protecting group, this approach overcomes the common selectivity issues associated with difunctional amines. The protocols provided are robust and scalable, offering researchers in drug discovery and development a clear and validated route to this important heterocyclic building block.

References

Spectroscopic Characterization of 1-(3-Methylpyridin-4-YL)-1,4-diazepane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(3-Methylpyridin-4-YL)-1,4-diazepane is a heterocyclic compound of interest in medicinal chemistry and drug development due to its unique structural combination of a substituted pyridine ring and a 1,4-diazepane moiety. The pyridine ring is a common feature in many biologically active molecules, while the 1,4-diazepane scaffold offers a flexible and versatile platform for creating diverse chemical libraries. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structure of this molecule, which is a critical step in any research and development pipeline.

This in-depth technical guide provides a detailed overview of the essential spectroscopic techniques for the characterization of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Beyond presenting raw data, this guide, written from the perspective of a Senior Application Scientist, delves into the rationale behind experimental choices, offers predictive insights into the expected spectral features, and provides robust, step-by-step protocols for data acquisition and interpretation.

Predicted Spectroscopic Data

A priori understanding of the expected spectroscopic data can significantly aid in the efficient and accurate analysis of experimental results. The following predictions are based on the known spectral characteristics of the constituent fragments: 3-methylpyridine and 1,4-diazepane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a wealth of information.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the diazepane ring. The integration of these signals will correspond to the number of protons in each environment.

¹³C NMR Spectroscopy: The carbon NMR spectrum will complement the ¹H NMR data, providing information about the carbon skeleton of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

Assignment Predicted ¹H Shift (ppm) Multiplicity Predicted ¹³C Shift (ppm)
Pyridine-H2~8.2s~150
Pyridine-H5~6.8d~125
Pyridine-H6~8.1d~148
Pyridine-CH₃~2.3s~18
Diazepane-CH₂ (adjacent to N-aryl)~3.4t~55
Diazepane-CH₂ (adjacent to NH)~3.0t~48
Diazepane-CH₂ (C6)~2.0quintet~28
Diazepane-NHBroad, variables-

Note: Predicted chemical shifts are estimates and can be influenced by the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands.

Table 2: Predicted IR Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (Diazepane)3300 - 3500Medium, Broad
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium to Strong
C=N Stretch (Pyridine)1580 - 1620Strong
C=C Stretch (Pyridine)1450 - 1550Strong
C-N Stretch1200 - 1350Medium to Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity. For this compound (C₁₀H₁₅N₃), the expected monoisotopic mass is approximately 177.1266 g/mol .

Predicted Fragmentation Pattern:

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The molecular ion peak (M⁺) should be observed at m/z 177. Key fragmentation pathways would likely involve the cleavage of the diazepane ring and the loss of neutral fragments.

Experimental Protocols

The following protocols are designed to yield high-quality spectroscopic data for this compound.

NMR Data Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Use a spectrometer with a field strength of at least 400 MHz for good signal dispersion.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • The pulse angle should be set to 30-45 degrees to allow for a short relaxation delay.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

  • Instrument Parameters (¹³C NMR):

    • The spectral width should be set to cover the expected range of carbon signals (e.g., 0-160 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum and improve sensitivity.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

IR Data Acquisition
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the anvil.

  • Instrument Parameters:

    • Set the spectral range to 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

    • Collect a background spectrum of the empty ATR crystal before running the sample.

MS Data Acquisition
  • Sample Preparation (Electrospray Ionization - ESI):

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • A small amount of formic acid or ammonium acetate can be added to promote ionization.

  • Instrument Parameters:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Optimize the capillary voltage and cone voltage to achieve a stable spray and maximize the signal of the molecular ion.

    • Acquire data in positive ion mode over a mass range that includes the expected molecular weight (e.g., m/z 50-500).

Data Interpretation and Structural Confirmation

The interpretation of the acquired spectroscopic data is a process of piecing together the structural puzzle.

  • NMR: The number of signals, their chemical shifts, multiplicities, and integrations in the ¹H and ¹³C NMR spectra should be consistent with the proposed structure. 2D NMR techniques like COSY and HSQC can be employed to establish connectivity between protons and carbons, providing unambiguous structural confirmation.

  • IR: The presence of the key functional group absorptions predicted in Table 2 will provide strong evidence for the presence of the pyridine and diazepane moieties.

  • MS: The observation of the correct molecular ion peak in the mass spectrum confirms the elemental composition of the molecule. The fragmentation pattern can provide further structural information.

Visualizing the Workflow

A systematic approach is crucial for the successful spectroscopic characterization of a novel compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR (¹H, ¹³C, 2D) Purification->NMR IR IR (ATR) Purification->IR MS MS (ESI, EI) Purification->MS Data_Analysis Data Analysis & Comparison with Predictions NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Predicted Mass Spectrometry Fragmentation

MS_Fragmentation parent [C₁₀H₁₅N₃]⁺˙ m/z = 177 frag1 [C₉H₁₂N₂]⁺˙ m/z = 148 parent->frag1 -C₂H₃N frag2 [C₆H₆N]⁺ m/z = 92 parent->frag2 -C₄H₉N₂ frag3 [C₅H₁₁N₂]⁺ m/z = 99 parent->frag3 -C₅H₄N

Caption: A simplified representation of a plausible fragmentation pathway for this compound in mass spectrometry.

Conclusion

The spectroscopic characterization of this compound requires a multi-technique approach, integrating NMR, IR, and MS data to provide a comprehensive and unambiguous structural assignment. By following the detailed protocols and interpretative guidance outlined in this technical guide, researchers, scientists, and drug development professionals can confidently and efficiently characterize this and similar novel chemical entities, ensuring the integrity and quality of their scientific endeavors. The synergy between predictive analysis and robust experimental methodology forms the cornerstone of modern chemical research, enabling the rapid advancement of new molecular discoveries.

A Technical Guide to Investigating the Potential Biological Activity of 1-(3-Methylpyridin-4-YL)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including but not limited to, antipsychotic, anxiolytic, and anticonvulsant effects.[1][2][3][4] This technical guide provides a comprehensive framework for the investigation of the potential biological activity of a novel derivative, 1-(3-Methylpyridin-4-YL)-1,4-diazepane. While specific biological data for this compound is not yet prevalent in published literature, its structural motifs—a 1,4-diazepane ring and a 3-methylpyridine substituent—suggest a strong potential for activity within the central nervous system (CNS). This document outlines a logical, multi-stage research plan, from synthesis and initial in vitro screening to more complex cell-based assays and in vivo model validation. The protocols and workflows detailed herein are designed to provide researchers, scientists, and drug development professionals with a rigorous and efficient pathway to elucidate the therapeutic potential of this promising compound.

Introduction: The Rationale for Investigation

The therapeutic landscape for neuropsychiatric disorders remains an area of significant unmet medical need. The structural diversity of heterocyclic compounds makes them a rich source for novel drug candidates.[5][6][7] The 1,4-diazepane core, in particular, is a key pharmacophore in a number of clinically significant drugs. The introduction of a 3-methylpyridine moiety to this scaffold in this compound (Figure 1) presents an intriguing candidate for investigation, potentially modulating CNS targets with improved efficacy or a novel mechanism of action.

Chemical structure of this compound

Figure 1. Chemical structure of this compound.

This guide will propose a systematic approach to characterize the biological activity of this compound, with a primary focus on its potential as a modulator of CNS function.

Synthesis and Characterization

A robust and scalable synthetic route is paramount for the thorough investigation of any novel compound. While several methods for the synthesis of 1,4-diazepane derivatives have been reported, a potential pathway for this compound is outlined below.[8][9]

Proposed Synthetic Pathway

A plausible synthetic route involves the nucleophilic substitution of a suitable pyridine derivative with 1,4-diazepane.

*dot graph "Synthetic_Pathway" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];

"Reagent1" [label="4-chloro-3-methylpyridine"]; "Reagent2" [label="1,4-diazepane"]; "Product" [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Reagent1" -> "Product" [label="Nucleophilic Aromatic Substitution"]; "Reagent2" -> "Product"; } *dot Caption: Proposed synthesis of this compound.

Step-by-Step Synthetic Protocol
  • Reaction Setup: To a solution of 4-chloro-3-methylpyridine (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF), add 1,4-diazepane (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq).

  • Reaction Conditions: Heat the reaction mixture at 80-100 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

  • Characterization: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

In Vitro Assessment of Biological Activity

The initial phase of biological evaluation will involve a series of in vitro assays to identify potential molecular targets and cellular effects. This tiered approach allows for a broad screening followed by more focused mechanistic studies.

Tier 1: Broad-Spectrum Phenotypic Screening

Given the prevalence of CNS activity among 1,4-diazepane derivatives, a phenotypic screening approach using neuronal cell cultures is a logical starting point.[10] This allows for the observation of the compound's effects on complex biological systems without a preconceived target bias.

  • Objective: To assess the effects of the compound on neuronal morphology, viability, and synaptic protein expression.

  • Protocol:

    • Culture primary rodent cortical neurons or human iPSC-derived neurons on 96- or 384-well plates.

    • Treat the cultures with a concentration range of this compound (e.g., 0.1 nM to 100 µM) for 24-72 hours.

    • Fix and stain the cells with fluorescent markers for nuclei (e.g., DAPI), neurons (e.g., β-III tubulin), and synaptic proteins (e.g., synaptophysin, PSD-95).

    • Acquire images using a high-content imaging system.

    • Analyze the images to quantify neuronal viability, neurite outgrowth, and the number and intensity of synaptic puncta.

Tier 2: Target-Based Screening

Based on the structural alerts and the known pharmacology of related compounds, a focused screening against a panel of CNS-relevant G-protein coupled receptors (GPCRs), ion channels, and enzymes is warranted.

Target Class Specific Targets Assay Type Rationale
GPCRs Dopamine (D1-D5), Serotonin (5-HT₁₋₇), Adrenergic (α₁, α₂, β), Muscarinic (M₁-M₅), Histamine (H₁-H₄)Radioligand Binding AssayMany antipsychotic and antidepressant drugs target these receptors.
Ion Channels Voltage-gated sodium, potassium, and calcium channels; Ligand-gated ion channels (GABA-A, NMDA)Electrophysiology (Patch-clamp)Anticonvulsant and anxiolytic activities are often mediated through ion channel modulation.
Enzymes Monoamine Oxidase (MAO-A, MAO-B), Catechol-O-Methyltransferase (COMT), Acetylcholinesterase (AChE)Enzyme Inhibition AssayModulation of these enzymes affects neurotransmitter levels and is relevant to various neuropsychiatric disorders.
Transporters Dopamine Transporter (DAT), Serotonin Transporter (SERT), Norepinephrine Transporter (NET)Neurotransmitter Uptake AssayKey targets for antidepressants and psychostimulants.
  • Table 1: Proposed target panel for in vitro screening.

  • Membrane Preparation: Prepare cell membranes from cell lines overexpressing the target receptor.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand for the target receptor, and varying concentrations of this compound.

  • Incubation: Incubate the plate at a specific temperature for a defined period to allow for binding equilibrium.

  • Filtration and Washing: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand. Wash the filters to remove non-specific binding.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value of the test compound by plotting the percentage of radioligand binding against the compound concentration.

In Vitro Blood-Brain Barrier Permeability

For a CNS-active compound, the ability to cross the blood-brain barrier (BBB) is critical.[11][12]

  • Assay: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB).

  • Principle: This assay uses a lipid-infused artificial membrane to predict passive, transcellular permeability across the BBB.

  • Expected Outcome: A high permeability value in this assay would suggest that the compound is likely to reach its CNS targets in vivo.

In Vivo Evaluation in Animal Models

Promising results from in vitro studies should be followed by in vivo evaluation in appropriate animal models of neuropsychiatric disorders.[13][14][15][16]

Preliminary In Vivo Studies
  • Pharmacokinetics (PK): Determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in rodents. This will inform dose selection for subsequent efficacy studies.

  • Maximum Tolerated Dose (MTD): Establish the safety profile and identify the highest dose that does not cause significant toxicity.

Efficacy Models for Neuropsychiatric Disorders

The choice of animal model will depend on the in vitro activity profile.

Potential Indication Animal Model Key Behavioral Readouts
Anxiety Elevated Plus Maze, Open Field TestTime spent in open arms/center, locomotor activity
Depression Forced Swim Test, Tail Suspension TestImmobility time
Psychosis Prepulse Inhibition of Startle, Amphetamine-induced HyperlocomotionSensorimotor gating, locomotor activity
Cognitive Dysfunction Morris Water Maze, Novel Object RecognitionSpatial learning and memory, recognition memory
  • Table 2: Proposed in vivo models for efficacy testing.

*dot graph "In_Vivo_Workflow" { layout=dot; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];

"Start" [label="Promising In Vitro Data", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "PK" [label="Pharmacokinetic Studies"]; "MTD" [label="Maximum Tolerated Dose"]; "Efficacy" [label="Efficacy Studies in Relevant Animal Models"]; "End" [label="Lead Candidate for Further Development", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Start" -> "PK"; "PK" -> "MTD"; "MTD" -> "Efficacy"; "Efficacy" -> "End"; } *dot Caption: Workflow for in vivo evaluation of this compound.

Conclusion and Future Directions

This technical guide provides a comprehensive and scientifically rigorous framework for the initial investigation of the biological activity of this compound. The proposed workflow, from synthesis and in vitro screening to in vivo validation, is designed to efficiently identify and characterize the therapeutic potential of this novel compound. The data generated from these studies will be crucial in determining the viability of this molecule as a lead candidate for further drug development efforts targeting neuropsychiatric disorders. Future work may also explore its potential in other therapeutic areas where 1,4-diazepane derivatives have shown promise, such as oncology and infectious diseases.[3]

References

An In-Depth Technical Guide to the In Silico Modeling of 1-(3-Methylpyridin-4-YL)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for the in silico characterization of 1-(3-Methylpyridin-4-YL)-1,4-diazepane. As drug discovery increasingly adopts a "predict-first" paradigm, a robust computational workflow is essential for rapidly assessing the therapeutic potential of novel chemical entities, mitigating late-stage failures, and guiding synthetic efforts.[1] This document eschews a rigid template, instead presenting a logical, multi-stage workflow that mirrors an authentic research and development process. We will proceed from foundational ligand characterization to dynamic interaction analysis and pharmacokinetic profiling, emphasizing the rationale behind each methodological choice and the importance of self-validating systems.

Introduction: The Compound and the Rationale

This compound is a small molecule featuring a 1,4-diazepane ring system, a scaffold known for a wide spectrum of biological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer properties.[2][3] The specific combination of this diazepane core with a 3-methylpyridine moiety presents a unique chemical entity whose therapeutic potential is largely unexplored. Its basic properties are cataloged in public databases such as PubChem (CID 25631363).[4]

In silico modeling provides a powerful, resource-efficient means to generate initial hypotheses about a compound's mechanism of action, binding affinity, and drug-likeness before committing to costly and time-consuming wet-lab synthesis and screening.[5][6] This guide outlines a validated workflow to build a comprehensive computational profile of this molecule.

Stage 1: Foundational Workflow for In Silico Analysis

The entire computational investigation follows a structured, funnel-like approach.[7] We begin with broad, rapid assessments and progressively move to more computationally intensive and accurate simulations for the most promising hypotheses. This ensures that computational resources are allocated efficiently.

In_Silico_Workflow cluster_0 Phase 1: Preparation & Initial Screening cluster_1 Phase 2: Interaction Modeling cluster_2 Phase 3: Dynamic Validation & Refinement cluster_3 Phase 4: Synthesis & Reporting Ligand_Prep Ligand Preparation (3D Structure Generation, Energy Minimization) Target_ID Hypothetical Target Identification (Literature & Homology Search) Ligand_Prep->Target_ID ADMET_Screen Initial ADMET Profiling (Physicochemical Properties, Drug-Likeness Rules) Ligand_Prep->ADMET_Screen Receptor_Prep Receptor Structure Preparation & Validation Target_ID->Receptor_Prep Docking Molecular Docking (Pose & Score Prediction) ADMET_Screen->Docking Filter Candidates Receptor_Prep->Docking MD_Sim Molecular Dynamics (MD) Simulation (Binding Stability & Energetics) Docking->MD_Sim Validate Top Poses Free_Energy Binding Free Energy Calculation (e.g., MM/PBSA) MD_Sim->Free_Energy Analysis Comprehensive Data Analysis & Hypothesis Generation Free_Energy->Analysis Report Report & Recommend (Go/No-Go Decision) Analysis->Report

Caption: High-level overview of the multi-phase in silico modeling workflow.

Stage 2: Ligand Preparation and Physicochemical Characterization

Expertise & Causality: Before any interaction modeling, we must establish an accurate and low-energy three-dimensional representation of the ligand. A flawed starting structure will propagate errors throughout all subsequent simulations. We employ Density Functional Theory (DFT) for geometry optimization as it provides a more accurate description of electron distribution compared to faster molecular mechanics methods, which is crucial for determining the correct conformation and partial charges.[8]

Protocol 1: Ligand Geometry Optimization
  • Obtain 2D Structure: Source the 2D structure of this compound from its SMILES string (CC1=C(C=CN=C1)N2CCCNCC2) or from a database like PubChem.[4][9]

  • Generate 3D Conformation: Use a computational chemistry tool (e.g., Avogadro, Maestro) to generate an initial 3D structure.

  • Quantum Mechanical Optimization: Perform a geometry optimization using a DFT method. A common and well-validated choice is the B3LYP functional with a 6-31G* basis set, performed in a quantum chemistry package like Gaussian or Jaguar.[8] This step yields the lowest energy conformer.

  • Charge Calculation: Calculate electrostatic potential (ESP) charges (e.g., RESP) based on the optimized geometry. These are generally more accurate for subsequent molecular mechanics simulations than empirically derived charges.

Data Presentation: Computed Physicochemical Properties

The following properties are critical for an initial assessment of drug-likeness, often evaluated against frameworks like Lipinski's Rule of Five.

PropertyValueSourceSignificance
Molecular FormulaC₁₁H₁₇N₃PubChem[4]Basic chemical identity
Molecular Weight191.27 g/mol PubChem[4]Oral bioavailability (Lipinski's <500)
XLogP31.4PubChem[10]Lipophilicity, influences absorption & permeability
Hydrogen Bond Donors1PubChem[4]Membrane permeability (Lipinski's ≤5)
Hydrogen Bond Acceptors3PubChem[4]Membrane permeability (Lipinski's ≤10)
Rotatable Bond Count2PubChem[10]Conformational flexibility, oral bioavailability

Stage 3: Target Hypothesis and Molecular Docking

Expertise & Causality: As this compound is a novel compound, a biological target is not explicitly known. Our strategy is to form a hypothesis based on the activities of structurally similar compounds. The 1,4-diazepane scaffold is present in ligands for sigma receptors and GABA-A receptors.[11][12][13] For this guide, we will proceed with the human GABA-A receptor as a hypothetical target, a well-established target for anxiolytics.[14]

Molecular docking predicts the preferred orientation (pose) of a ligand within a receptor's binding site and estimates the strength of the interaction via a scoring function.[15] This is a computationally efficient method to screen compounds and prioritize them for more rigorous analysis.[16]

Protocol 2: Molecular Docking Workflow
  • Receptor Preparation:

    • Download the crystal structure of the human GABA-A receptor from the Protein Data Bank (PDB). For this example, we'll use a structure that includes a bound benzodiazepine, such as diazepam, to clearly define the binding site.

    • Using a protein preparation wizard (e.g., in Schrödinger Maestro or UCSF Chimera), remove water molecules beyond 5 Å from the binding site, add hydrogen atoms, assign protonation states at a physiological pH of 7.4, and perform a restrained energy minimization to relieve any steric clashes. This ensures a chemically correct and relaxed receptor structure.

  • Binding Site Definition: Define the docking grid box around the co-crystallized ligand (e.g., diazepam) or key residues known to be critical for binding at the α1-γ2 subunit interface.[12] A grid size of 20x20x20 Å is typically sufficient to allow the ligand to rotate and translate freely within the site.

  • Ligand Docking:

    • Use a validated docking program such as AutoDock Vina, Glide, or GOLD.

    • Dock the optimized 3D structure of this compound into the defined grid. Generate at least 10-20 binding poses.

  • Validation (Trustworthiness): Before docking the novel compound, perform a re-docking experiment. Remove the co-crystallized ligand from the PDB structure and dock it back into the binding site. The docking protocol is considered validated if it can reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[17]

  • Pose Analysis: Analyze the top-scoring poses of the novel compound. Scrutinize the interactions (hydrogen bonds, hydrophobic contacts, π-π stacking) with key residues in the binding pocket. The plausibility of these interactions, not just the docking score, is critical for selecting poses for the next stage.

Stage 4: Elucidating Dynamic Stability with Molecular Dynamics (MD)

Expertise & Causality: Molecular docking provides a static snapshot of a potential binding event. However, biological systems are dynamic. MD simulation is essential to validate the stability of the predicted docking pose and to understand how the ligand and receptor adapt to each other over time in a simulated physiological environment.[18] A ligand that appears promising in docking but is unstable in MD simulations is unlikely to be a viable candidate.

Protocol 3: All-Atom MD Simulation
  • System Setup:

    • Select the most promising ligand-receptor complex from the docking analysis.

    • Place the complex in the center of a periodic boundary box (e.g., a cubic or orthorhombic box) with a minimum distance of 10 Å from the box edge to any protein atom.

    • Solvate the system with an explicit water model, such as TIP3P.

    • Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's overall charge.

  • Force Field Parameterization:

    • This is a critical step. A force field is a set of parameters used to calculate the potential energy of the system.[19] For the protein, use a standard biomolecular force field like AMBER or CHARMM.

    • For our novel ligand, this compound, parameters must be generated. Use a tool like the General AMBER Force Field (GAFF) or CGenFF.[19][20] These are specifically designed for drug-like small molecules. The quality of these parameters is paramount for simulation accuracy.[21]

  • Simulation Execution (using GROMACS, AMBER, or Desmond):

    • Minimization: Perform a series of energy minimization steps to remove steric clashes in the initial system.

    • Equilibration: Gradually heat the system to the target temperature (e.g., 310 K) and then adjust the pressure to the target pressure (1 atm) while restraining the protein and ligand. This NVT (constant volume) followed by NPT (constant pressure) equilibration ensures the solvent is well-distributed around the solute.

    • Production Run: Run the simulation for a duration sufficient to observe the stability of the binding. A standard production run for pose stability assessment is typically 100-250 nanoseconds (ns).[11]

  • Trajectory Analysis:

    • RMSD (Root Mean Square Deviation): Calculate the RMSD of the ligand and protein backbone over time. A stable, converging RMSD for the ligand (typically < 3 Å relative to the protein binding site) indicates a stable binding pose.[11]

    • RMSF (Root Mean Square Fluctuation): Calculate the RMSF of protein residues to identify flexible regions and see if ligand binding stabilizes specific loops or domains.

    • Interaction Analysis: Monitor key interactions (e.g., hydrogen bonds, hydrophobic contacts) identified during docking. Quantify their persistence throughout the simulation.

MD_Analysis_Logic Start Top Docking Pose MD_Sim Run 100ns MD Simulation Start->MD_Sim Analyze_RMSD Analyze Ligand RMSD MD_Sim->Analyze_RMSD Analyze_H_Bonds Analyze Key H-Bonds Analyze_RMSD->Analyze_H_Bonds RMSD < 3 Å (Converged) Unstable Hypothesis Rejected: Pose is Unstable Analyze_RMSD->Unstable RMSD > 3 Å (Diverged) Stable Hypothesis Supported: Pose is Stable Analyze_H_Bonds->Stable Interactions Maintained Analyze_H_Bonds->Unstable Interactions Lost Redesign Action: Redesign Ligand or Re-dock Unstable->Redesign

Caption: Decision workflow following MD simulation to validate a docking pose.

Stage 5: Predicting Drug-Likeness and Safety (ADMET)

Expertise & Causality: A compound with high potency at its target is useless if it cannot reach that target in the body or if it is toxic.[22] Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction is a crucial in silico step to flag potential liabilities early.[23] We use a combination of established computational models and databases to build a comprehensive ADMET profile.[24]

Protocol 4: In Silico ADMET Profiling
  • Tool Selection: Utilize a comprehensive, freely available web server such as ADMETlab 2.0 or a commercial package. These tools aggregate multiple predictive models.

  • Input: Submit the SMILES string of this compound.

  • Analysis: Evaluate the predictions for key ADMET endpoints. It is critical to consider the applicability domain of the models used; predictions for molecules very different from the model's training set may be unreliable.[25]

Data Presentation: Predicted ADMET Profile
ParameterCategoryPredictionInterpretation & Significance
Human Intestinal AbsorptionAbsorptionHighLikely to be well-absorbed from the gut after oral administration.
Caco-2 PermeabilityAbsorptionModerate-HighIndicates good potential to cross the intestinal epithelial barrier.
BBB PermeabilityDistributionLikely PositiveThe compound may cross the blood-brain barrier, which is desirable for a CNS target like GABA-A.
CYP2D6 InhibitorMetabolismProbable InhibitorPotential for drug-drug interactions; may require chemical modification to mitigate.
hERG InhibitionToxicityLow ProbabilityReduced risk of cardiotoxicity, a major reason for drug failure.
Ames MutagenicityToxicityNegativeUnlikely to be mutagenic, a critical early safety checkpoint.

Conclusion and Forward Look

This guide has outlined a rigorous, multi-stage computational workflow to characterize the novel compound this compound. By integrating ligand preparation, hypothetical target docking, dynamic MD validation, and ADMET profiling, we can build a comprehensive in silico profile.

The hypothetical results presented here—a stable binding mode at the GABA-A receptor and a generally favorable ADMET profile with a potential CYP interaction flag—provide a strong, data-driven rationale for advancing this compound to chemical synthesis and in vitro biological validation. The true value of this in silico process lies in its ability to identify and prioritize promising molecules while simultaneously flagging potential liabilities, thereby focusing precious laboratory resources on compounds with the highest probability of success.

References

A Technical Guide to Predicting the Mechanism of Action for 1-(3-Methylpyridin-4-YL)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The elucidation of a compound's mechanism of action (MoA) is a cornerstone of modern drug discovery, providing the rational basis for its therapeutic application and potential side effects.[1] This guide presents a comprehensive, multi-pronged strategy for predicting and validating the MoA of the novel chemical entity, 1-(3-Methylpyridin-4-YL)-1,4-diazepane. Integrating computational prediction with robust in vitro validation, this document serves as a technical workflow for characterizing novel compounds. While public domain literature on this compound is sparse, its structural motifs—a pyridine ring fused to a diazepane—suggest potential interactions with targets in the central nervous system (CNS).[2][3] Derivatives of 1,4-diazepane are known for a wide array of biological activities, including antipsychotic, anxiolytic, and anticonvulsant effects.[3][4] This guide outlines a systematic approach, beginning with in silico target prediction and culminating in detailed protocols for experimental validation, providing a self-validating system for MoA discovery.

Introduction: The Imperative of Mechanism of Action

Defining a drug's MoA is a critical hurdle in the journey from a chemical compound to a therapeutic agent. A well-defined MoA illuminates how a molecule produces its pharmacological effect at a cellular and molecular level, which is essential for optimizing efficacy, predicting off-target effects, and identifying patient populations most likely to respond.

The subject of this guide, this compound (PubChem CID: 25631363), is a small molecule featuring a pyridinyl group attached to a 1,4-diazepane scaffold.[5] The diazepine ring is a "privileged structure" in medicinal chemistry, famously represented by benzodiazepines, which act on GABA-A receptors. More broadly, pyridoazepines are recognized for their activity in the central nervous system.[2] Furthermore, various 1,4-diazepane derivatives have been investigated as inhibitors of amyloid-beta aggregation and as ligands for sigma receptors, highlighting the diverse therapeutic potential of this scaffold.[6][7] Given this background, a systematic investigation is warranted to predict and confirm its primary pharmacological targets and downstream signaling effects.

Phase 1: In Silico Prediction & Target Identification

The initial phase leverages computational methods to generate testable hypotheses about the compound's biological targets, minimizing the scope and cost of subsequent wet-lab experiments.[1][8] This approach harnesses structural data and large biological databases to predict interactions.[9]

Structural Similarity and Target Fishing

The principle of "chemical similarity" posits that structurally similar molecules often share biological targets.[8] This analysis forms the first step in our predictive workflow.

Methodology:

  • Scaffold Search: Utilize chemical databases (e.g., PubChem, ChEMBL, DrugBank) to identify approved drugs or clinical candidates that share the pyridinyl-diazepane core.

  • Target Association: Compile a list of validated biological targets for the identified structural analogs. Pyridoazepine and diazepine derivatives are frequently associated with G-Protein Coupled Receptors (GPCRs), ion channels, and enzymes within the CNS.[2][3]

  • Reverse Docking: Employ reverse-docking algorithms (e.g., TarFisDock, idTarget) to screen the 3D structure of this compound against a comprehensive library of known protein binding sites.[8] This method can uncover potential targets beyond those suggested by simple similarity, including unexpected off-target interactions.[8]

Molecular Docking and Binding Pose Analysis

Once a prioritized list of potential targets is generated, molecular docking predicts the binding affinity and specific molecular interactions between the compound and each protein target.

Methodology:

  • Protein Preparation: Obtain high-resolution 3D crystal structures of the prioritized target proteins from the Protein Data Bank (PDB). Prepare the structures by removing water molecules, adding hydrogen atoms, and assigning correct protonation states.

  • Ligand Preparation: Generate a low-energy 3D conformation of this compound.

  • Docking Simulation: Use docking software (e.g., AutoDock, Glide) to place the ligand into the active site of the target protein. The software calculates a binding score, which estimates the binding free energy.

  • Interaction Analysis: Visualize the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and specific amino acid residues. A strong, energetically favorable interaction with functionally important residues provides a robust hypothesis for direct target modulation.

Predicted Target Class: G-Protein Coupled Receptors (GPCRs)

Based on the prevalence of the diazepine scaffold in CNS-active drugs, GPCRs represent a high-probability target class.[10][11] GPCRs are the largest family of cell surface receptors and are the targets for approximately 40% of approved drugs.[10] Their involvement in neurotransmission makes them prime candidates for the action of novel psychoactive compounds.

Phase 2: In Vitro Target Validation Workflow

Computational predictions must be confirmed through rigorous experimental validation.[12][13] This phase uses a tiered approach, starting with direct binding assays and progressing to cell-based functional assays to confirm that target engagement translates into a biological response.[14][15]

Experimental Workflow Diagram

The overall strategy follows a logical progression from initial binding confirmation to functional cellular consequence.

G cluster_0 Phase 1: In Silico Prediction cluster_1 Phase 2: In Vitro Validation InSilico Target Fishing & Reverse Docking Docking Molecular Docking Against Prioritized Targets InSilico->Docking Hypothesis Generate Target Hypothesis (e.g., GPCRs, Ion Channels) Docking->Hypothesis BindingAssay Step 1: Receptor Binding Assays (Confirms Direct Interaction) Hypothesis->BindingAssay Validate FunctionalAssay Step 2: Cell-Based Functional Assays (Measures Biological Response) BindingAssay->FunctionalAssay PathwayAssay Step 3: Downstream Signaling Assays (Elucidates Pathway) FunctionalAssay->PathwayAssay MoA Mechanism of Action Confirmed PathwayAssay->MoA Confirm G Compound 1-(3-Methylpyridin-4-YL) -1,4-diazepane Receptor Gαq-Coupled Receptor (e.g., 5-HT2A) Compound->Receptor Binds & Modulates PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca Ca²⁺ Release ER->Ca Induces

References

Methodological & Application

Application Note & Protocol: Laboratory Synthesis of 1-(3-Methylpyridin-4-YL)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of 1-(3-Methylpyridin-4-YL)-1,4-diazepane, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The synthetic strategy hinges on a palladium-catalyzed Buchwald-Hartwig amination, a robust and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] The protocol begins with the cross-coupling of 4-chloro-3-methylpyridine with a mono-Boc-protected 1,4-diazepane, followed by acidic deprotection to yield the target compound. This guide details the reaction mechanism, provides step-by-step experimental procedures, outlines necessary safety precautions, and includes methods for characterization, designed for researchers and professionals in organic synthesis and pharmaceutical development.

Introduction and Scientific Background

1,4-Diazepane derivatives are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous biologically active compounds.[3] Their unique seven-membered ring conformation allows for diverse spatial presentation of substituents, making them valuable scaffolds for targeting various biological receptors. The specific compound, this compound, incorporates a substituted pyridine ring, a common feature in pharmaceuticals that can influence solubility, metabolic stability, and target binding.

Traditional methods for aryl C-N bond formation often require harsh conditions and have limited substrate scope.[1] The Buchwald-Hartwig amination reaction has emerged as a superior alternative, enabling the coupling of a wide array of amines and aryl halides under relatively mild conditions with high functional group tolerance.[1][4] This protocol leverages the efficiency of a palladium-phosphine catalyst system to construct the target molecule. To ensure selective mono-arylation, a commercially available diazepane with one nitrogen atom protected by a tert-butyloxycarbonyl (Boc) group is used. This protecting group can be cleanly removed in the final step.

Reaction Mechanism: The Buchwald-Hartwig Amination Cycle

The core of this synthesis is the palladium-catalyzed cross-coupling reaction. The catalytic cycle, as illustrated below, involves the transformation of a Palladium(0) species through several key steps to form the desired C-N bond and regenerate the active catalyst.

The generally accepted mechanism proceeds as follows:

  • Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (4-chloro-3-methylpyridine), forming a Pd(II) complex.

  • Amine Coordination & Deprotonation : The amine (mono-Boc-1,4-diazepane) coordinates to the Pd(II) center. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination : The final step is the reductive elimination of the desired arylamine product. This step forms the crucial C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][2]

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n label1 Oxidative Addition pd0->label1 pd_complex1 Ar-Pd(II)(X)L_n label2 Amine Coordination pd_complex1->label2 pd_complex2 [Ar-Pd(II)(NHR'R'')L_n]X label3 Deprotonation pd_complex2->label3 pd_amido Ar-Pd(II)(NR'R'')L_n label4 Reductive Elimination pd_amido->label4 label1->pd_complex1 label2->pd_complex2 label3->pd_amido prod2 [Base-H]X label3->prod2 label4->pd0 prod1 Ar-NR'R'' label4->prod1 react1 Ar-X react1->label1 react2 R'R''NH react2->label2 react3 Base react3->label3

Figure 1: Buchwald-Hartwig Catalytic Cycle.

Materials and Equipment

Reagents
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Supplier Notes
4-Chloro-3-methylpyridine HCl19823-93-5C₆H₇Cl₂N164.03Use free base or neutralize before reaction.
tert-Butyl 1,4-diazepane-1-carboxylate112275-50-0C₁₀H₂₀N₂O₂200.28Key starting material for mono-arylation.[5]
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3C₄H₆O₄Pd224.50Catalyst precursor. Handle in a fume hood.
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)76189-55-4C₄₄H₃₂P₂622.67Phosphine ligand.[6]
Sodium tert-butoxide (NaOtBu)865-48-5C₄H₉NaO96.10Strong base; highly moisture-sensitive.
Anhydrous Toluene108-88-3C₇H₈92.14Reaction solvent; ensure it is dry.
Trifluoroacetic Acid (TFA)76-05-1C₂HF₃O₂114.02Deprotection reagent; highly corrosive.
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Solvent for deprotection.
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11Extraction and chromatography solvent.
Hexanes110-54-3C₆H₁₄86.18Chromatography solvent.
Saturated Sodium Bicarbonate (aq.)144-55-8NaHCO₃84.01For workup and neutralization.
Brine (Saturated NaCl aq.)7647-14-5NaCl58.44For workup.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37Drying agent.
Silica Gel7631-86-9SiO₂60.08For column chromatography.
Equipment
  • Schlenk line or glovebox for inert atmosphere operations

  • Round-bottom flasks (oven-dried)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature controller

  • Rotary evaporator

  • Glassware for liquid-liquid extraction (separatory funnel)

  • Glass column for flash chromatography

  • Thin-Layer Chromatography (TLC) plates and UV lamp

  • Standard laboratory glassware and consumables

  • Personal Protective Equipment (PPE): safety glasses, lab coat, chemically resistant gloves

Experimental Protocol: A Two-Step Synthesis

The overall workflow involves the initial coupling reaction followed by purification, and then a final deprotection step to yield the product.

workflow cluster_0 Step 1: Buchwald-Hartwig Coupling cluster_1 Step 2: Boc Deprotection A 1. Assemble dry glassware under inert atmosphere. B 2. Add Pd(OAc)₂, BINAP, NaOtBu, and 4-chloro-3-methylpyridine. A->B C 3. Add anhydrous toluene and tert-butyl 1,4-diazepane-1-carboxylate. B->C D 4. Heat reaction mixture at 110°C with stirring. C->D E 5. Monitor reaction by TLC/LC-MS. D->E F 6. Workup: Quench, extract, wash, dry, and concentrate. E->F G 7. Purify by column chromatography. F->G H 8. Dissolve purified intermediate in DCM. G->H Purified Intermediate I 9. Add Trifluoroacetic Acid (TFA) at 0°C. H->I J 10. Stir at room temperature. Monitor by TLC/LC-MS. I->J K 11. Concentrate under reduced pressure. J->K L 12. Workup: Neutralize with base, extract, dry, and concentrate. K->L M 13. Characterize final product. L->M

Figure 2: Overall Synthetic Workflow.
Step 1: Synthesis of tert-Butyl 4-(3-methylpyridin-4-yl)-1,4-diazepane-1-carboxylate

  • Preparation: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar and reflux condenser, add Palladium(II) acetate (45 mg, 0.2 mmol, 2 mol%), BINAP (187 mg, 0.3 mmol, 3 mol%), and Sodium tert-butoxide (1.35 g, 14.0 mmol, 1.4 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas three times to establish an inert atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add 4-chloro-3-methylpyridine (assuming use of free base, 1.28 g, 10.0 mmol, 1.0 equiv.) followed by anhydrous toluene (40 mL).

  • Amine Addition: Add tert-butyl 1,4-diazepane-1-carboxylate (2.20 g, 11.0 mmol, 1.1 equiv.).

  • Reaction: Heat the reaction mixture to 110 °C and allow it to stir vigorously under the inert atmosphere for 12-18 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., 50% Ethyl Acetate in Hexanes) until the starting 4-chloro-3-methylpyridine is consumed.

  • Workup: Cool the mixture to room temperature. Carefully quench the reaction by slowly adding 20 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 40 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (2 x 30 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude oil or solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 60% EtOAc) to afford the pure Boc-protected product.

Step 2: Synthesis of this compound
  • Setup: Dissolve the purified tert-butyl 4-(3-methylpyridin-4-yl)-1,4-diazepane-1-carboxylate (assuming quantitative yield from step 1, ~2.91 g, 10.0 mmol) in dichloromethane (30 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Deprotection: Slowly add trifluoroacetic acid (15 mL) to the stirred solution. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Monitoring: Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Neutralization & Extraction: Cool the resulting residue in an ice bath and carefully neutralize it by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the pH is > 8. Extract the aqueous layer with dichloromethane (3 x 40 mL).

  • Final Steps: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.[7] The product can be further purified if necessary.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and proton/carbon environments.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound (Expected M.W. = 191.27 g/mol ).[7][8]

  • Purity Analysis: Purity can be assessed by HPLC or qNMR.

Safety and Handling Precautions

All experiments should be conducted inside a certified chemical fume hood by personnel trained in standard laboratory procedures.[9][10]

  • Personal Protective Equipment (PPE): Safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) must be worn at all times.[11]

  • Reagent Hazards:

    • Palladium Catalysts & Phosphine Ligands: These are toxic and potentially air-sensitive. Handle only in an inert atmosphere or a fume hood. Avoid inhalation of dust.[4]

    • Sodium tert-butoxide: A corrosive and flammable solid that reacts violently with water. Handle under an inert atmosphere.[12]

    • Toluene and Dichloromethane: These are flammable and hazardous solvents. Avoid inhalation of vapors and skin contact.

    • Trifluoroacetic Acid (TFA): Extremely corrosive and causes severe burns. Handle with extreme care, using appropriate gloves and face protection.[13]

  • Procedural Hazards: Operations involving heating flammable solvents should be conducted with care, ensuring no ignition sources are present.[11]

  • Waste Disposal: Dispose of all chemical waste, including solvents and residual reagents, in accordance with local environmental regulations.[11]

References

Application Note: High-Throughput Screening Strategies for 1-(3-Methylpyridin-4-YL)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

High-throughput screening (HTS) serves as a foundational pillar in modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify novel modulators of biological pathways.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of HTS campaigns for the small molecule 1-(3-Methylpyridin-4-YL)-1,4-diazepane. This compound incorporates two "privileged" heterocyclic scaffolds—a pyridine ring and a 1,4-diazepane core—which are prevalent in numerous clinically successful therapeutic agents.[3][4] Given the absence of established biological targets for this specific molecule, this note outlines a systematic, multi-tiered screening strategy, beginning with broad phenotypic assays and progressing to specific target-based validation. Detailed, field-proven protocols for both cell-based and biochemical assays are provided, alongside robust methodologies for data analysis and hit confirmation, to empower researchers to effectively elucidate the biological activity of this promising compound.

Introduction and Rationale for Screening

The quest for novel therapeutics is often accelerated by exploring compounds built around chemical scaffolds with known biological relevance.[5] The molecule this compound is a compelling candidate for extensive biological screening due to its unique structural composition.

  • Pyridine Scaffold: The pyridine ring is an isostere of benzene and is a fundamental component in over 7,000 drug molecules of medicinal importance.[3][6] Its nitrogen atom acts as a hydrogen bond acceptor and can be crucial for molecular recognition at the active site of enzymes and receptors, making it a privileged structure in medicinal chemistry.[3][7]

  • 1,4-Diazepane Scaffold: The seven-membered diazepine ring system is another versatile scaffold known to impart a wide range of biological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer properties.[4][8] Derivatives of this core are used to design ligands for G-protein coupled receptors (GPCRs) and enzyme inhibitors.[5]

The combination of these two potent scaffolds suggests that this compound has a high probability of interacting with one or more biological targets. This application note proposes a logical workflow to systematically screen this compound, identify its molecular targets, and validate its activity.

Compound Profile: this compound
PropertyValueSource
IUPAC Name 1-(3-methyl-4-pyridinyl)-1,4-diazepanePubChem[9]
CAS Number 915919-81-2PubChem[9]
Molecular Formula C₁₁H₁₇N₃PubChem[9]
Molecular Weight 191.27 g/mol PubChem[9]
Structure Chemical structure of this compoundPubChem

Proposed High-Throughput Screening Campaign Workflow

A successful HTS campaign requires a structured, tiered approach to efficiently move from a large-scale primary screen to a focused hit validation.[10][11] This strategy maximizes resource efficiency and minimizes false positives. We propose a workflow beginning with a broad phenotypic screen to assess general cellular impact, followed by target-focused secondary assays to deconvolve the mechanism of action.

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Secondary & Tertiary Screening Primary_Screen Primary HTS: Cell Viability Assay (Target-Agnostic Phenotypic Screen) - Single high concentration (e.g., 10 µM) - Identify general cytotoxic or cytostatic effects Data_Analysis_1 Primary Data Analysis - Normalize data - Calculate Z'-factor for quality control - Identify initial 'hits' (>3 SD from control) Primary_Screen->Data_Analysis_1 Raw Data Dose_Response Dose-Response Confirmation - Re-test hits in 8-point concentration curve - Determine potency (EC₅₀/IC₅₀) Data_Analysis_1->Dose_Response Primary Hits Counter_Screen Counter-Screening - Rule out non-specific activity (e.g., assay technology interference) Dose_Response->Counter_Screen Confirmed Hits Secondary_Assays Secondary Assays (Target Deconvolution) - Biochemical assays (e.g., Kinase, Protease) - Receptor binding assays (e.g., GPCR) - Based on primary hit profile & scaffold analysis Counter_Screen->Secondary_Assays Validated & Specific Hits SAR_Analysis Preliminary SAR - Test structurally related analogs - Identify key chemical features for activity Secondary_Assays->SAR_Analysis Validated Lead

Figure 1: Proposed multi-phase HTS workflow for this compound.

Detailed Experimental Protocols

The following protocols are designed to be robust, reproducible, and compatible with automated HTS systems.[1][10]

Protocol 1: Primary HTS - Cell Viability/Cytotoxicity Assay

Rationale: A cell viability assay is an ideal primary screen because it provides a broad, physiologically relevant readout of a compound's effect.[12][13] A reduction in viability indicates potential anticancer activity or general toxicity, while an increase could suggest pro-proliferative effects. We recommend an ATP-based luminescent assay (e.g., CellTiter-Glo®) due to its high sensitivity, robustness, and simple "add-mix-read" format suitable for HTS.[12]

Methodology:

  • Cell Line Selection & Seeding:

    • Choose a panel of cell lines relevant to potential therapeutic areas (e.g., A549 lung carcinoma, MCF-7 breast carcinoma, HEK293 normal human kidney). The use of multiple lines helps identify selective activity early on.

    • Culture cells to ~80% confluency under standard conditions (e.g., 37°C, 5% CO₂).

    • Harvest cells and perform a cell count. Dilute to a pre-determined optimal seeding density (e.g., 2,500 cells/well) in 40 µL of culture medium.

    • Dispense 40 µL of the cell suspension into each well of a 384-well solid white, clear-bottom plate using an automated liquid handler.

    • Causality: Solid white plates are used to maximize the luminescent signal and prevent optical crosstalk between wells.

  • Plate Incubation:

    • Incubate the seeded plates for 24 hours at 37°C, 5% CO₂. This allows cells to adhere and resume normal proliferation before compound treatment.

  • Compound Preparation & Dispensing:

    • Prepare a 10 mM stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO).

    • Perform a serial dilution to create a 2 mM working stock (5x final concentration).

    • Using an acoustic dispenser (e.g., Echo®) or pin tool, transfer 10 µL of the compound solution to the appropriate wells for a final concentration of 10 µM and a final DMSO concentration of 0.1%.

    • Self-Validation: Design the plate map to include appropriate controls (see Table 2).

Table 2: Example 384-Well HTS Plate Layout
Well TypeDescriptionPurposeFinal DMSO %
Sample Wells Cells + this compoundTest compound effect0.1%
Negative Control Cells + Vehicle (DMSO)Represents 100% cell viability (baseline)0.1%
Positive Control Cells + Cytotoxic Agent (e.g., 10 µM Staurosporine)Represents 0% cell viability (maximum inhibition)0.1%
Blank Wells Medium only (no cells)Background signal measurement0.0%
  • Treatment Incubation:

    • Incubate the treated plates for 72 hours at 37°C, 5% CO₂. A 72-hour window is sufficient to observe effects on cell proliferation.

  • Assay Readout:

    • Equilibrate the plates and the luminescent ATP detection reagent to room temperature.

    • Add 25 µL of the detection reagent to all wells.

    • Place plates on an orbital shaker for 2 minutes to ensure cell lysis and complete reaction.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a compatible plate reader (e.g., EnVision®, PHERAstar®).

Protocol 2: Secondary HTS - Biochemical Kinase Inhibition Assay (TR-FRET)

Rationale: If the primary screen suggests bioactivity, or if a target-based approach is preferred, a kinase inhibition assay is a logical next step, as many pyridine-containing molecules are known kinase inhibitors.[6] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust biochemical assay format that is less susceptible to interference from colored or fluorescent compounds.[14]

Methodology:

  • Reagent Preparation:

    • Select a kinase of interest (e.g., SRC, ABL, EGFR).

    • Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

    • Prepare 2X Kinase Solution: Dilute the kinase in Assay Buffer to twice the final desired concentration.

    • Prepare 2X Substrate/ATP Solution: Dilute a biotinylated peptide substrate and ATP (at its Km concentration) in Assay Buffer.

    • Prepare Detection Reagents: Dilute a Europium-labeled anti-phospho-antibody (donor) and Streptavidin-Allophycocyanin (SA-APC, acceptor) in Detection Buffer.

    • Causality: Using ATP at its Michaelis-Menten constant (Km) concentration makes the assay more sensitive to competitive inhibitors.

  • Assay Procedure (384-well format):

    • Compound Addition: Dispense 50 nL of this compound from a dose-response plate (e.g., 10 mM to 0.1 µM) into the assay plate wells.

    • Enzyme Addition: Add 5 µL of the 2X Kinase Solution to all wells. Incubate for 15 minutes at room temperature. This pre-incubation allows the compound to bind to the kinase before the substrate is introduced.

    • Reaction Initiation: Add 5 µL of the 2X Substrate/ATP Solution to all wells to start the kinase reaction.

    • Reaction Incubation: Incubate for 60 minutes at room temperature. The plate should be covered to prevent evaporation.

    • Reaction Termination & Detection: Add 10 µL of the Detection Reagent mix to all wells. This simultaneously stops the reaction (due to EDTA in the buffer) and initiates the detection process.

    • Final Incubation: Incubate for 60 minutes at room temperature to allow the detection antibodies and SA-APC to bind.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader.

    • Measure emission at two wavelengths: 665 nm (acceptor, FRET signal) and 620 nm (donor).

    • Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.

Data Analysis and Hit Validation

Rigorous data analysis is critical to confidently identify true hits and eliminate false positives.[15][16]

Quality Control

The first step in data analysis is to assess the quality of the screen using the Z'-factor.[17][18] This statistical parameter measures the separation between the positive and negative controls, indicating the robustness and reliability of the assay.

  • Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • Where SD is the standard deviation and Mean is the average of the positive (pos) and negative (neg) controls.

Table 3: Interpretation of Z'-Factor Values
Z'-FactorAssay QualityInterpretation
> 0.5ExcellentA large separation band between controls. The assay is robust and reliable for HTS.[11]
0 to 0.5AcceptableThe assay is suitable for screening but may require more replicates for hit confirmation.
< 0UnacceptableThe control signals overlap. The assay is not reliable and must be optimized.
Hit Identification and Confirmation

A "hit" is a compound that produces a statistically significant effect compared to the negative control.[1]

Data_Analysis_Workflow Raw_Data Raw Plate Data (Luminescence/TR-FRET Ratio) QC Calculate Z'-Factor Per Plate Raw_Data->QC Normalization Data Normalization (% Inhibition or % Activity) Relative to controls QC->Normalization If Z' > 0.5 Hit_Selection Hit Selection Activity > 3x SD of Negative Control Normalization->Hit_Selection Dose_Response Dose-Response Curve Fitting (Generate IC₅₀/EC₅₀ values) Hit_Selection->Dose_Response Primary Hits Confirmed_Hit Confirmed Hit - Potent (low µM or nM) - Full dose-response curve Dose_Response->Confirmed_Hit

Figure 2: Workflow for HTS data analysis and hit confirmation.

  • Data Normalization: Raw data from each well is normalized relative to the controls on the same plate to account for inter-plate variability.

    • % Inhibition = 100 * (1 - (Sample_Signal - Mean_Pos_Control) / (Mean_Neg_Control - Mean_Pos_Control))

  • Primary Hit Selection: In the primary screen, hits are typically defined as compounds that exhibit activity greater than three standard deviations from the mean of the negative (vehicle) control wells.[11]

  • Hit Confirmation (Dose-Response): Primary hits must be re-tested in a concentration-response format (e.g., 8- to 12-point, 3-fold serial dilution) to confirm their activity and determine potency (IC₅₀ or EC₅₀).[19] True hits will display a sigmoidal dose-response curve.

  • Counter-Screening & Selectivity: Confirmed hits should be tested in counter-screens to rule out non-specific mechanisms like assay interference or promiscuous activity.[20][21] For example, a compound active in the primary cell viability screen could be tested for inhibition of the luciferase enzyme used in the readout.

Conclusion

The small molecule this compound represents a promising starting point for a drug discovery campaign due to its incorporation of biologically relevant pyridine and diazepine scaffolds. The successful execution of the tiered HTS strategy detailed in this application note—from broad phenotypic screening to specific biochemical validation—provides a robust and efficient pathway to identify its biological target(s) and mechanism of action. By adhering to the principles of rigorous assay design, stringent quality control, and systematic hit validation, researchers can effectively unlock the therapeutic potential of this and other novel chemical entities.

References

Application of 1-(3-Methylpyridin-4-YL)-1,4-diazepane in neuroscience research

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Neuropharmacological Interrogation of 1-(3-Methylpyridin-4-YL)-1,4-diazepane

Introduction: Unveiling the Potential of a Novel Scaffold

The field of neuroscience drug discovery is in constant pursuit of novel chemical entities capable of modulating complex neural circuits with high specificity and efficacy. The compound this compound (PubChem CID: 25631363) represents a promising, yet largely uncharacterized, molecule.[1] Its structure combines two key pharmacophores: a 1,4-diazepane ring and a methyl-pyridine moiety. The 1,4-diazepane core is a "privileged structure" in medicinal chemistry, known for its conformational flexibility that allows it to interact with a wide array of biological targets. Derivatives of this scaffold have demonstrated a remarkable range of activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer effects.[2][3][4][5]

This guide provides a comprehensive framework for researchers to systematically investigate the neuroscience applications of this compound. We will proceed from foundational in vitro target validation to predictive assays for druggability and culminate in proof-of-concept in vivo behavioral paradigms. The protocols herein are designed not merely as procedural steps, but as a logical, self-validating workflow to elucidate the compound's mechanism of action and therapeutic potential.

Part 1: Hypothesized Biological Targets & Rationale

While direct studies on this compound are not yet published, analysis of structurally related compounds allows us to formulate several strong hypotheses for its potential biological targets. This predictive approach is fundamental in the early stages of drug development.

Table 1: Potential Molecular Targets and Therapeutic Rationale

Hypothesized TargetTherapeutic Relevance in NeurosciencePrecedent from Structurally Related Compounds
Sigma Receptors (σ1R and σ2R) Neuroprotection, cognition, psychosis, amnesia, and neurodegenerative disorders.[6][7] σ1R is a chaperone protein at the mitochondria-ER interface, modulating calcium signaling and cellular stress.[6]Novel 1,4-diazepane derivatives have been synthesized as potent σR ligands, demonstrating high affinity and neuroprotective antioxidant profiles.[6][7]
NMDA Receptor (GluN2B Subunit) Synaptic plasticity, learning, and memory. Antagonists of the GluN2b subunit are being investigated as neuroprotective agents for various CNS disorders.[6]Certain diazepane-based compounds show inhibitory activity toward the GluN2b subunit, often in conjunction with sigma receptor affinity.[6]
Dopamine D2 & Serotonin 5-HT3 Receptors Key targets for antipsychotic medications (D2) and antiemetic/anxiolytic agents (5-HT3). Mixed D2/5-HT3 antagonists can offer improved side-effect profiles.N-(hexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides exhibit potent, nanomolar binding affinity for both D2 and 5-HT3 receptors.[8]
Amyloid-β (Aβ) Aggregation A primary pathological hallmark of Alzheimer's disease. Inhibiting the aggregation of Aβ peptides into toxic oligomers and plaques is a major therapeutic strategy.A library of 1,4-diazepane derivatives has been specifically designed and evaluated as inhibitors of Aβ40 and Aβ42 aggregation, showing significant activity.[9]

Part 2: Experimental Workflow for Compound Characterization

A logical progression from target binding to functional effect and finally to systemic response is crucial. The following workflow provides a roadmap for a comprehensive evaluation of this compound.

G cluster_0 Phase 1: In Vitro Target Validation cluster_1 Phase 2: Druggability & Safety Assessment cluster_2 Phase 3: In Vivo Proof-of-Concept Binding Protocol 1: Radioligand Binding Assays (σ1, σ2, D2, 5-HT3, GluN2B) Functional Protocol 2: Functional Assays (e.g., Ca2+ Flux, cAMP) Binding->Functional Confirms Target Engagement Toxicity Protocol 4: Neuronal Cytotoxicity Assay (MTT / LDH) Functional->Toxicity Proceed if Active Aggregation Protocol 3: Thioflavin T (ThT) Assay (Aβ Aggregation) Aggregation->Toxicity BBB Protocol 5: PAMPA for BBB Permeability Behavior Protocol 6: Rodent Behavioral Models (Cognition, Anxiety, Psychosis) BBB->Behavior Proceed if CNS Penetrant & Non-Toxic

Caption: A tiered experimental workflow for characterizing this compound.

Part 3: Detailed Experimental Protocols

Protocol 1: Multi-Target Radioligand Binding Assays

Rationale: This initial screening step is the most direct way to determine if the compound physically interacts with our hypothesized targets. By measuring the displacement of a known high-affinity radioligand, we can determine the binding affinity (Ki) of our test compound.

Methodology:

  • Membrane Preparation: Utilize commercially available cell lines expressing the human recombinant receptor of interest (e.g., HEK293 cells for D2, 5-HT3; CHO cells for σ1R) or prepared rat brain tissue homogenates (e.g., cortex for GluN2B).

  • Assay Buffer Preparation: Prepare a specific binding buffer for each target as per established literature protocols.

  • Incubation: In a 96-well plate, combine the membrane preparation, the specific radioligand, and varying concentrations of this compound (e.g., from 10 pM to 100 µM).

  • Controls:

    • Total Binding: Membrane + Radioligand + Buffer.

    • Non-Specific Binding (NSB): Membrane + Radioligand + a high concentration of a known, non-labeled competitor (e.g., Haloperidol for σ2R, Ifenprodil for GluN2B).

  • Incubation & Termination: Incubate plates at the appropriate temperature and for a sufficient duration to reach equilibrium (e.g., 60 minutes at 25°C). Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Quantification: Wash filters to remove unbound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to determine the IC50, which can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Table 2: Radioligand Binding Assay Parameters

Target ReceptorRadioligandTissue/Cell SourceKnown Competitor (for NSB)Reference
Sigma-1 (σ1R) [³H]-PentazocineRat liver membranesHaloperidol[6]
Sigma-2 (σ2R) [³H]-DTGRat liver membranesHaloperidol[6]
NMDA (GluN2B) [³H]-IfenprodilRat cortical membranesIfenprodil[6]
Dopamine D2 [³H]-SpiperoneRat striatum membranesHaloperidol[8]
Serotonin 5-HT3 [³H]-GR65630Rat cortical membranesOndansetron[8]
Protocol 2: Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition

Rationale: To investigate the compound's potential as an Alzheimer's disease therapeutic, this assay directly measures its ability to interfere with the formation of amyloid-β fibrils. Thioflavin T is a dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.

Methodology:

  • Aβ Peptide Preparation: Reconstitute synthetic Aβ42 peptide in a suitable solvent (e.g., HFIP), evaporate the solvent, and re-suspend in a buffer like PBS (pH 7.4) to a final concentration of 10 µM.

  • Assay Setup: In a black, clear-bottom 96-well plate, add:

    • Aβ42 peptide solution.

    • Thioflavin T (10 µM final concentration).

    • Varying concentrations of this compound.

    • Controls: Aβ42 alone (positive control), buffer with ThT (negative control), Aβ42 with a known inhibitor like Curcumin (validation control).

  • Incubation and Measurement: Incubate the plate at 37°C with gentle shaking. Measure fluorescence (Excitation: ~440 nm, Emission: ~485 nm) at regular intervals (e.g., every 15 minutes for 24 hours) using a plate reader.

  • Data Analysis: Plot fluorescence intensity versus time. The sigmoidal curve represents the kinetics of fibril formation. Compare the lag time, slope (elongation rate), and final plateau fluorescence of samples with the test compound to the positive control. A reduction in the plateau or an extension of the lag phase indicates inhibitory activity.

Protocol 3: Neuronal Cytotoxicity Assay (MTT)

Rationale: Before any in vivo testing, it is imperative to establish a safe concentration range for the compound. The MTT assay is a colorimetric method that assesses cell metabolic activity, which is an indicator of cell viability.

Methodology:

  • Cell Culture: Plate a neuronal cell line (e.g., SH-SY5Y or primary cortical neurons) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 24-48 hours. Include a vehicle-only control.

  • MTT Incubation: Add MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Quantification: Measure the absorbance of the solution at ~570 nm using a microplate reader.

  • Data Analysis: Express the absorbance values as a percentage of the vehicle-treated control. Plot cell viability (%) against compound concentration to determine the CC50 (concentration that causes 50% cytotoxicity).

Protocol 4: In Vivo Behavioral Assessment - Novel Object Recognition (NOR) Test

Rationale: This test assesses recognition memory in rodents, a cognitive domain frequently impaired in neurological and psychiatric disorders. It is sensitive to compounds that modulate glutamatergic and sigma receptor systems.

Methodology:

  • Habituation: Acclimate mice to the testing arena (an open-field box) for 5-10 minutes per day for 2-3 days in the absence of any objects.

  • Drug Administration: On the test day, administer this compound (at non-sedating doses determined from prior open-field tests) or vehicle via the appropriate route (e.g., intraperitoneal injection) 30 minutes before the training phase.

  • Training Phase (T1): Place two identical objects in the arena and allow the mouse to explore freely for 10 minutes. Record the time spent exploring each object. Exploration is defined as the nose pointing toward the object within a 2 cm distance.

  • Retention Interval: Return the mouse to its home cage for a set period (e.g., 1 hour for short-term memory, 24 hours for long-term memory).

  • Test Phase (T2): Return the mouse to the arena, where one of the original objects has been replaced with a novel object. Allow 5 minutes of free exploration and record the time spent exploring the familiar (F) and novel (N) objects.

  • Data Analysis: Calculate a Discrimination Index (DI) as: (Time_Novel - Time_Familiar) / (Time_Novel + Time_Familiar). A positive DI indicates the mouse remembers the familiar object and preferentially explores the novel one. Compare the DI of the drug-treated group to the vehicle group using a t-test or ANOVA. An improvement in DI suggests pro-cognitive effects.

Part 4: Potential Signaling Pathway Involvement

Based on the strong precedent for 1,4-diazepane interaction with sigma receptors, a key area of investigation would be its effect on the Sigma-1 receptor (σ1R) chaperone activity at the Mitochondria-Associated ER Membrane (MAM).

G cluster_ER ER Lumen cluster_MAM MAM Interface cluster_Mito Mitochondrion BiP BiP Chaperone sigma1 σ1R Inactive Monomer BiP->sigma1 Dissociates upon ER Stress IP3R3 IP3R3 (Ca2+ Channel) sigma1->IP3R3 Stabilizes & Modulates Ca2+ flux VDAC2 VDAC2 IP3R3->VDAC2 Ca2+ Transfer Drug 1-(3-Methylpyridin-4-YL) -1,4-diazepane (Agonist?) Drug->sigma1 Potential Binding & Modulation

Caption: Hypothesized modulation of the σ1R at the MAM by the test compound.

References

Application Notes and Protocols: Characterization of 1-(3-Methylpyridin-4-YL)-1,4-diazepane as a Potential Sigma Receptor Ligand

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Sigma Receptors

Sigma (σ) receptors, once misclassified as opioid receptors, are now recognized as a unique class of intracellular proteins with significant therapeutic potential.[1][2] These receptors are broadly divided into two main subtypes, sigma-1 (σ1R) and sigma-2 (σ2R), which exhibit distinct pharmacological profiles and tissue distributions.[3][4] The σ1R has been cloned and is known to function as a ligand-operated molecular chaperone, primarily located at the endoplasmic reticulum-mitochondrion interface, where it modulates calcium signaling, ion channel activity, and cellular stress responses.[5][6][7] In contrast, the σ2R, identified as transmembrane protein 97 (TMEM97), is highly expressed in proliferating cancer cells and plays a role in cell signaling, proliferation, and death.[8][9][10]

The diverse physiological roles of sigma receptors have implicated them in a wide range of pathological conditions. Ligands targeting these receptors are being investigated for their potential in treating neuropsychiatric disorders such as schizophrenia and depression, cognitive deficits, neuropathic pain, and neurodegenerative diseases.[1][2][3] Furthermore, the overexpression of σ2R in various tumors makes it an attractive target for both cancer diagnostics and therapeutics.[11][12][13]

This application note provides a comprehensive guide for the initial characterization of a novel compound, 1-(3-Methylpyridin-4-YL)-1,4-diazepane, as a potential sigma receptor ligand. The protocols detailed herein are designed to establish the compound's binding affinity and selectivity for σ1 and σ2 receptors, and to elucidate its functional activity as either an agonist or an antagonist.

Experimental Rationale and Workflow

The primary objective is to systematically evaluate the interaction of this compound with sigma receptors. This is achieved through a multi-step process beginning with radioligand binding assays to determine the compound's affinity (Ki) for both σ1 and σ2 subtypes. Following the binding characterization, functional assays are employed to ascertain the biological effect of the compound upon binding to the receptor.

G cluster_0 Initial Screening cluster_1 Binding Characterization cluster_2 Functional Characterization Compound Synthesis\n and Purification Compound Synthesis and Purification Primary Binding Assay\n (Single Concentration) Primary Binding Assay (Single Concentration) Compound Synthesis\n and Purification->Primary Binding Assay\n (Single Concentration) Saturation Binding Assays\n (Determine Kd and Bmax of Radioligand) Saturation Binding Assays (Determine Kd and Bmax of Radioligand) Primary Binding Assay\n (Single Concentration)->Saturation Binding Assays\n (Determine Kd and Bmax of Radioligand) Competitive Binding Assays\n (Determine Ki of Test Compound) Competitive Binding Assays (Determine Ki of Test Compound) Saturation Binding Assays\n (Determine Kd and Bmax of Radioligand)->Competitive Binding Assays\n (Determine Ki of Test Compound) Selectivity Profiling Selectivity Profiling Competitive Binding Assays\n (Determine Ki of Test Compound)->Selectivity Profiling Functional Assays\n (Agonist vs. Antagonist Determination) Functional Assays (Agonist vs. Antagonist Determination) Competitive Binding Assays\n (Determine Ki of Test Compound)->Functional Assays\n (Agonist vs. Antagonist Determination) Lead Optimization Lead Optimization Selectivity Profiling->Lead Optimization Downstream Signaling Studies Downstream Signaling Studies Functional Assays\n (Agonist vs. Antagonist Determination)->Downstream Signaling Studies Downstream Signaling Studies->Lead Optimization

Caption: Experimental workflow for the characterization of a novel sigma receptor ligand.

Part 1: Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor.[14] These assays involve the competition between a radiolabeled ligand and the unlabeled test compound for binding to the receptor.

Protocol 1.1: Sigma-1 Receptor Binding Assay

This protocol utilizes [³H]-(+)-pentazocine, a selective σ1R ligand, to determine the binding affinity of this compound.[15]

Materials:

  • Membrane Preparation: Guinea pig liver membranes (a rich source of σ1R).[15]

  • Radioligand: [³H]-(+)-pentazocine (Specific activity: ~34 Ci/mmol).

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO), with serial dilutions.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well plates, filter mats, scintillation cocktail, and a scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add in the following order:

    • Assay buffer.

    • Test compound or vehicle control.

    • [³H]-(+)-pentazocine at a final concentration near its Kd (~10 nM).[15]

    • For non-specific binding wells, add 10 µM haloperidol.

    • Membrane preparation (approximately 100-200 µg of protein per well).

  • Incubate the plate at 37°C for 90 minutes.[16]

  • Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 1.2: Sigma-2 Receptor Binding Assay

This protocol employs [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG), a non-selective sigma ligand, in the presence of a masking agent to isolate σ2R binding.[14][17]

Materials:

  • Membrane Preparation: Rat liver membranes.

  • Radioligand: [³H]-DTG (Specific activity: ~50-60 Ci/mmol).

  • Masking Agent: (+)-pentazocine (100 nM) to block binding to σ1R.[16]

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Test Compound: this compound, with serial dilutions.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Standard equipment for radioligand binding assays.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the assay components, including the masking agent (+)-pentazocine in all wells except those for total binding in the absence of any competitor.

  • Add [³H]-DTG at a final concentration near its Kd for the σ2R.

  • Add the membrane preparation (approximately 150-250 µg of protein per well).

  • Incubate at room temperature for 120 minutes.[16]

  • Follow steps 4-8 from Protocol 1.1 to determine the Ki of the test compound for the σ2R.

Data Presentation: Hypothetical Binding Affinity Data
Compoundσ1R Ki (nM)σ2R Ki (nM)Selectivity (σ1/σ2)
This compound 15.2350.823.1
Haloperidol (Control) 3.14.51.45
(+)-Pentazocine (Control) 9.8>10,000>1020

Part 2: Functional Assays

Functional assays are crucial for determining whether a ligand acts as an agonist (activates the receptor) or an antagonist (blocks the receptor's activity).

Protocol 2.1: Sigma-1 Receptor Functional Assay (Neurite Outgrowth in PC12 Cells)

Activation of σ1R has been shown to promote neurite outgrowth in PC12 cells, providing a functional readout for agonist activity.

Materials:

  • PC12 cell line.

  • Cell culture medium (e.g., DMEM with horse serum and fetal bovine serum).

  • Nerve Growth Factor (NGF).

  • Test compound and reference σ1R agonist (e.g., PRE-084) and antagonist (e.g., NE-100).

  • Microscopy imaging system.

Procedure:

  • Plate PC12 cells in collagen-coated plates and allow them to adhere.

  • Treat the cells with a sub-optimal concentration of NGF to prime them for differentiation.

  • Add the test compound at various concentrations. Include positive (PRE-084) and negative controls.

  • To test for antagonist activity, co-incubate the test compound with a known σ1R agonist (PRE-084).

  • Incubate for 48-72 hours.

  • Fix and stain the cells (e.g., with crystal violet or immunofluorescence for neuronal markers).

  • Capture images using a microscope and quantify neurite length and number per cell.

  • An increase in neurite outgrowth suggests agonist activity, while inhibition of agonist-induced outgrowth indicates antagonist activity.

Protocol 2.2: Sigma-2 Receptor Functional Assay (Cell Viability in Tumor Cell Lines)

Many σ2R agonists have been shown to induce cell death in cancer cells, which can be measured using a cell viability assay.[18]

Materials:

  • A suitable cancer cell line with high σ2R expression (e.g., MDA-MB-435 human melanoma cells).[18]

  • Cell culture medium.

  • Test compound and reference σ2R agonist (e.g., siramesine) and antagonist.

  • Cell viability reagent (e.g., MTT, resazurin, or CellTiter-Glo®).

  • Plate reader.

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compound. Include a known σ2R agonist as a positive control.

  • To assess antagonist activity, co-treat cells with the test compound and a fixed concentration of a σ2R agonist.

  • Incubate for 72 hours.

  • Add the cell viability reagent and incubate according to the manufacturer's instructions.

  • Measure the signal (absorbance or fluorescence/luminescence) using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • A dose-dependent decrease in cell viability suggests agonist activity. A rescue from agonist-induced cell death indicates antagonist activity.

Part 3: Signaling Pathway Visualization

Understanding the downstream signaling of sigma receptors is key to elucidating the mechanism of action of novel ligands.

G cluster_0 Sigma-1 Receptor Signaling s1r σ1R Agonist (e.g., this compound) receptor σ1 Receptor (ER) s1r->receptor ip3r IP3 Receptor receptor->ip3r stabilizes ion_channel Ion Channel Modulation receptor->ion_channel modulates ca_release Ca2+ Release ip3r->ca_release modulates neuroprotection Neuroprotection & Neurite Outgrowth ca_release->neuroprotection ion_channel->neuroprotection G cluster_1 Sigma-2 Receptor Signaling s2r_ligand σ2R Agonist (e.g., this compound) s2_receptor σ2 Receptor (TMEM97) s2r_ligand->s2_receptor ca_homeostasis Ca2+ Homeostasis Disruption s2_receptor->ca_homeostasis ros ROS Production s2_receptor->ros apoptosis Apoptosis ca_homeostasis->apoptosis ros->apoptosis

References

Application Notes & Protocols: A Comprehensive Guide to Investigating the Anticancer Activity of 1-(3-Methylpyridin-4-YL)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of the potential anticancer activity of the novel compound, 1-(3-Methylpyridin-4-YL)-1,4-diazepane. While specific biological data for this compound is not yet publicly available, this guide offers a robust framework for its synthesis and subsequent evaluation. We will delve into detailed protocols for assessing its cytotoxic effects, ability to induce apoptosis, and impact on cell cycle progression in cancer cell lines. Furthermore, we will explore the investigation of its potential modulation of key oncogenic signaling pathways, namely the PI3K/Akt and MAPK/ERK pathways. This guide is designed to be a self-validating system, with each protocol explained with scientific causality to ensure experimental robustness and data integrity.

Introduction: The Rationale for Investigating 1,4-Diazepane Derivatives in Oncology

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Historically, benzodiazepines, a related class, have been widely recognized for their anxiolytic and hypnotic properties. However, emerging research has highlighted the potential of 1,4-diazepane and its derivatives as potent anticancer agents.[1][2] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of protein synthesis and induction of apoptosis.[3] The unique three-dimensional structure of the diazepine ring allows for diverse substitutions, enabling the fine-tuning of its pharmacological properties.

The specific compound of interest, this compound, incorporates a methyl-substituted pyridine ring, a common motif in kinase inhibitors, suggesting a potential mechanism of action involving the inhibition of key signaling pathways that are often dysregulated in cancer. This guide provides the necessary tools to explore this hypothesis and rigorously evaluate the compound's anticancer potential.

Hypothetical Synthesis of this compound

While a specific synthesis for this compound is not yet published, a plausible synthetic route can be postulated based on established methodologies for the synthesis of similar 1,4-diazepane derivatives.[4][5][6][7] A potential approach could involve the reaction of a suitable pyridine derivative with a protected 1,4-diazepane.

Disclaimer: The following is a hypothetical synthesis pathway and should be adapted and optimized based on standard organic chemistry principles and laboratory safety protocols.

A possible synthetic approach could involve the nucleophilic aromatic substitution of 4-chloro-3-methylpyridine with a protected 1,4-diazepane, followed by deprotection.

In Vitro Evaluation of Anticancer Activity

A tiered approach is recommended for the in vitro evaluation of this compound, starting with broad cytotoxicity screening, followed by more detailed mechanistic studies.

Cell Viability and Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used for the initial screening of a compound's cytotoxic effects.[8][9] It measures the metabolic activity of cells, which in viable cells, reduces the yellow MTT tetrazolium salt to a purple formazan product.[10] The amount of formazan is directly proportional to the number of living cells.[10]

Table 1: Experimental Parameters for MTT Assay

ParameterRecommended Conditions
Cell Lines A panel of human cancer cell lines representing different tumor types (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon), PC3 (prostate)) and a non-cancerous cell line (e.g., HEK293) for selectivity assessment.[11][12][13]
Seeding Density 5,000 - 10,000 cells/well in a 96-well plate.
Compound Concentrations A series of dilutions (e.g., 0.1, 1, 10, 50, 100 µM) to determine the IC50 value.
Incubation Time 24, 48, and 72 hours to assess time-dependent effects.
Positive Control A known cytotoxic agent (e.g., Doxorubicin).
Vehicle Control The solvent used to dissolve the compound (e.g., DMSO).
  • Cell Seeding: Seed cells in a 96-well plate at the determined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound, a positive control, and a vehicle control.

  • Incubation: Incubate the plate for the desired time points (24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

dot

MTT_Workflow A Seed Cells in 96-well Plate B Incubate Overnight A->B C Treat with Compound B->C D Incubate (24-72h) C->D E Add MTT Reagent D->E F Incubate (4h) E->F G Solubilize Formazan F->G H Read Absorbance G->H I Calculate IC50 H->I

Caption: Workflow for the MTT cell viability assay.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs eliminate tumor cells.[14] The Annexin V/PI assay is a widely used flow cytometry-based method to detect and quantify apoptosis.[15][16][17] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[14] Propidium Iodide (PI) is a fluorescent nucleic acid dye that is unable to cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[15]

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 or 48 hours. Include untreated and positive controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.

  • Washing: Wash the cells twice with cold 1X PBS.[15]

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[15]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[14]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[14][15]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.[15]

Table 2: Interpretation of Annexin V/PI Staining Results

Cell PopulationAnnexin V StainingPI StainingInterpretation
Viable CellsNegativeNegativeHealthy cells
Early Apoptotic CellsPositiveNegativeCells in early apoptosis
Late Apoptotic/Necrotic CellsPositivePositiveCells in late apoptosis or necrosis
Necrotic CellsNegativePositivePrimarily necrotic cells

dot

Apoptosis_Assay_Workflow A Treat Cells with Compound B Harvest Cells A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC & PI D->E F Incubate in Dark E->F G Analyze by Flow Cytometry F->G

Caption: Workflow for the Annexin V/PI apoptosis assay.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

Many anticancer agents exert their effects by arresting the cell cycle at specific phases, thereby preventing cell proliferation.[18] Cell cycle analysis using PI staining and flow cytometry is a standard method to investigate the effect of a compound on cell cycle distribution.[19][20] PI is a stoichiometric dye that binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.[21]

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol while vortexing to prevent clumping.[19][20] Incubate on ice for at least 30 minutes.[19][20]

  • Washing: Pellet the fixed cells and wash twice with PBS.[20]

  • RNase Treatment: To ensure that only DNA is stained, treat the cells with RNase A to remove RNA.[19]

  • PI Staining: Add PI staining solution to the cell pellet and incubate for 5-30 minutes at room temperature.[19][20]

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry, collecting data from at least 10,000 single-cell events.[19] The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

dot

Cell_Cycle_Workflow A Treat Cells with Compound B Harvest & Fix Cells A->B C Wash with PBS B->C D RNase Treatment C->D E PI Staining D->E F Analyze by Flow Cytometry E->F

Caption: Workflow for cell cycle analysis using PI staining.

Investigation of Potential Mechanisms of Action: Signaling Pathway Analysis

Based on the presence of the pyridine moiety, a common pharmacophore in kinase inhibitors, it is prudent to investigate the effect of this compound on key signaling pathways frequently dysregulated in cancer.

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell survival, proliferation, and growth.[18][22][23] Its aberrant activation is a common feature in many human cancers.[18][24] Investigating the phosphorylation status of key proteins in this pathway, such as Akt, can provide insights into the compound's mechanism of action.

dot

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt recruits PDK1 PDK1 PDK1->Akt phosphorylates Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt phosphorylates PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: Simplified PI3K/Akt signaling pathway.

The MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[25][26] Dysregulation of this pathway is also frequently observed in various cancers.[25][27][28] Assessing the phosphorylation levels of ERK1/2 can indicate whether the compound interferes with this pathway.

dot

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TranscriptionFactors Transcription Factors (Proliferation, Differentiation) ERK->TranscriptionFactors

Caption: Simplified MAPK/ERK signaling pathway.

Western blotting is a standard technique to detect and quantify the expression levels of specific proteins. By using phospho-specific antibodies, one can assess the activation state of signaling pathways.

  • Protein Extraction: Treat cells with this compound, lyse the cells, and extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of Akt and ERK1/2 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial investigation of the anticancer activity of this compound. The outlined protocols for assessing cytotoxicity, apoptosis, and cell cycle effects, along with the analysis of key signaling pathways, will generate a robust dataset to evaluate its therapeutic potential. Positive results from these in vitro studies would warrant further investigation, including in vivo efficacy studies in animal models and more in-depth mechanistic studies to identify its direct molecular target(s). The modular and scientifically grounded approach presented here will empower researchers to thoroughly and efficiently explore the promise of this novel compound in the field of oncology.

References

Application Note: A Comprehensive Guide to the Evaluation of the Antibacterial Properties of 1-(3-Methylpyridin-4-YL)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel antibacterial agents.

Abstract

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent antibacterial activity. Heterocyclic compounds, particularly diazepine derivatives, have emerged as a promising class of molecules due to their diverse pharmacological activities.[1][2][3][4][5] This application note provides a comprehensive suite of protocols for the systematic evaluation of the antibacterial properties of a novel compound, 1-(3-Methylpyridin-4-YL)-1,4-diazepane. We present a series of established in vitro assays, including the determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), the disk diffusion method, and time-kill kinetics. The methodologies are grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[6][7][8][9][10][11] This guide is designed to provide researchers with the necessary tools to thoroughly characterize the antibacterial profile of this and other novel diazepine compounds.

Introduction: The Rationale for Investigating Novel Diazepines

The 1,4-diazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs.[3][12] Modifications to this seven-membered heterocyclic ring have yielded compounds with a wide array of biological activities, including antibacterial and antifungal properties.[1][2][3][4][5] The compound of interest, this compound, integrates a diazepine ring with a methylpyridine moiety, a structural combination that warrants investigation for its potential to inhibit bacterial growth. The systematic evaluation of such novel compounds is a critical first step in the drug discovery pipeline. This document outlines a logical and robust workflow for this purpose.

Overall Experimental Workflow

The comprehensive assessment of a novel antibacterial agent involves a tiered approach, beginning with initial screening assays to determine inhibitory activity and progressing to more detailed studies to understand its bactericidal or bacteriostatic nature and its kinetics of bacterial killing.

Antibacterial_Testing_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Potency and Spectrum cluster_2 Phase 3: Pharmacodynamics Disk_Diffusion Disk Diffusion Assay MIC Minimum Inhibitory Concentration (MIC) Assay Disk_Diffusion->MIC Provides preliminary data MBC Minimum Bactericidal Concentration (MBC) Assay MIC->MBC Determines bactericidal vs. bacteriostatic activity Time_Kill Time-Kill Kinetic Assay MBC->Time_Kill Characterizes killing kinetics Interpretation Data Analysis and Interpretation Time_Kill->Interpretation Start Compound: This compound Start->Disk_Diffusion Qualitative Screening Start->MIC Quantitative Screening

Caption: Overall workflow for antibacterial testing.

Phase 1: Initial Screening Methodologies

The initial phase of testing is designed to determine if this compound possesses antibacterial activity and to quantify the minimum concentration required to inhibit bacterial growth.

Disk Diffusion Assay

The disk diffusion test, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative method used for preliminary screening of antimicrobial activity.[13][14][15] It is based on the principle that an antibiotic-impregnated disk placed on an agar surface previously inoculated with a test bacterium will create a gradient of the antibiotic. If the bacterium is susceptible, a clear zone of inhibition will be observed around the disk.[15][16]

Protocol: Disk Diffusion Assay

  • Preparation of Bacterial Inoculum: From a pure, overnight culture of the test bacterium on an agar plate, select 3-4 colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[17]

  • Inoculation of Agar Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of a Mueller-Hinton agar (MHA) plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.

  • Application of Disks: Allow the plate to dry for 3-5 minutes. Using sterile forceps, place a sterile blank paper disk impregnated with a known concentration of this compound onto the agar surface. Gently press the disk to ensure complete contact with the agar.[18] Include a positive control (a disk with a known antibiotic) and a negative control (a disk with the solvent used to dissolve the test compound).

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.[19]

  • Interpretation of Results: Measure the diameter of the zone of inhibition in millimeters (mm).[14] A larger zone of inhibition generally indicates greater susceptibility of the bacterium to the test compound.

Hypothetical Data Presentation: Disk Diffusion Assay

Test OrganismCompound Concentration (µ g/disk )Zone of Inhibition (mm)
Staphylococcus aureus ATCC 292133018
Escherichia coli ATCC 259223015
Pseudomonas aeruginosa ATCC 27853300
Ciprofloxacin (Positive Control)525 (S. aureus)
DMSO (Negative Control)-0
Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[20][21] This quantitative assay is crucial for determining the potency of a novel compound. The broth microdilution method is a widely used and standardized technique for MIC determination.[16][22][23]

Protocol: Broth Microdilution for MIC Determination

  • Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[22]

  • Preparation of Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[20][21]

  • Inoculation: Add the standardized bacterial inoculum to each well containing the serially diluted compound. Include a growth control well (inoculum in broth without the compound) and a sterility control well (broth only).[22]

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.[22]

  • Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[20][22]

Phase 2: Determining Bactericidal vs. Bacteriostatic Activity

Once the MIC is established, the next step is to determine whether the compound kills the bacteria (bactericidal) or merely inhibits their growth (bacteriostatic). This is achieved by determining the Minimum Bactericidal Concentration (MBC).

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[24][25][26] The MBC test is a follow-up to the MIC assay.

Protocol: MBC Determination

  • Subculturing from MIC Plate: Following the determination of the MIC, take a 10 µL aliquot from the wells of the MIC plate that showed no visible growth (the MIC well and wells with higher concentrations).[27]

  • Plating: Spot the aliquot onto an MHA plate.

  • Incubation: Incubate the MHA plate at 35 ± 2°C for 18-24 hours.[27]

  • Determining the MBC: After incubation, count the number of colonies on each spot. The MBC is the lowest concentration that results in a ≥99.9% reduction in the number of viable bacteria compared to the initial inoculum.[24][26][27]

Hypothetical Data Presentation: MIC and MBC

Test OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus ATCC 292138162Bactericidal
E. coli ATCC 2592216>128>8Bacteriostatic

An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[27]

Phase 3: Characterizing the Pharmacodynamics

Time-kill assays provide valuable information on the rate and extent of bacterial killing over time, offering insights into the pharmacodynamic properties of the compound.[17][28]

Time-Kill Kinetic Assay

This assay assesses the change in bacterial viability over a 24-hour period upon exposure to different concentrations of the antimicrobial agent.[29] It helps to further characterize whether an agent is bactericidal or bacteriostatic and whether its killing effect is concentration-dependent.[17]

Protocol: Time-Kill Assay

  • Preparation: Prepare tubes with CAMHB containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). Include a growth control tube without the compound.[17]

  • Inoculation: Inoculate each tube with a standardized bacterial suspension to achieve a starting concentration of approximately 5 x 10⁵ CFU/mL.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.[28]

  • Quantification: Perform serial dilutions of each aliquot in sterile saline and plate onto MHA to determine the number of viable bacteria (CFU/mL).[17]

  • Incubation and Counting: Incubate the plates at 35 ± 2°C for 18-24 hours and then count the colonies.

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[28][29]

Potential Mechanism of Action: A Hypothetical Pathway

While the precise mechanism of action of this compound would require extensive further investigation, many heterocyclic antibacterial agents are known to interfere with essential cellular processes. A plausible hypothetical mechanism could involve the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication.

Hypothetical_MOA cluster_pathway Cellular Processes Compound 1-(3-Methylpyridin-4-YL) -1,4-diazepane Gyrase Bacterial DNA Gyrase Compound->Gyrase Inhibition Replication DNA Replication Gyrase->Replication Essential for Synthesis Protein Synthesis Replication->Synthesis Leads to Death Bacterial Cell Death Replication->Death Inhibition leads to

Caption: Hypothetical mechanism of action.

Conclusion

The protocols detailed in this application note provide a robust framework for the initial in vitro characterization of the antibacterial properties of this compound. By adhering to standardized methodologies, researchers can generate reliable and comparable data on the compound's spectrum of activity, potency, and pharmacodynamics. The findings from these assays will be instrumental in guiding further preclinical development, including mechanism of action studies, toxicity assessments, and in vivo efficacy models.

References

Application Note & Protocols: Evaluating 1-(3-Methylpyridin-4-YL)-1,4-diazepane as a Novel Inhibitor of Amyloid-Beta Aggregation

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the field of neurodegenerative diseases.

Abstract: The aggregation of amyloid-beta (Aβ) peptides is a central pathological event in Alzheimer's disease (AD).[1] This document provides a comprehensive guide to the in-vitro evaluation of a novel small molecule, 1-(3-Methylpyridin-4-YL)-1,4-diazepane, a member of a promising class of Aβ aggregation inhibitors.[1][2] We present a suite of validated assays—Thioflavin T (ThT) fluorescence spectroscopy, Transmission Electron Microscopy (TEM), and a cell-based neurotoxicity assay—to characterize its inhibitory potential and neuroprotective effects. The protocols are detailed with scientific rationale to ensure robust and reproducible results, empowering researchers to effectively assess this and similar compounds in the drug discovery pipeline.

Introduction: The Challenge of Amyloid-Beta in Alzheimer's Disease

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of Aβ plaques and neurofibrillary tangles in the brain.[1] The amyloid cascade hypothesis posits that the aggregation of Aβ peptides, particularly the Aβ42 isoform, into soluble oligomers and insoluble fibrils is a primary neurotoxic event that initiates a cascade of downstream pathology, including oxidative stress and neuronal cell death.[1][3][4] Consequently, strategies aimed at inhibiting Aβ aggregation are a major focus of therapeutic development.[5] Small molecules, such as those based on the 1,4-diazepane scaffold, offer a versatile and economically viable approach to tackle this challenge.[1]

Compound of Interest: this compound

This application note focuses on a specific derivative, this compound. The 1,4-diazepane core provides a flexible scaffold that can be functionalized to interact with Aβ peptides.[1][2] The incorporation of a 3-methylpyridin-4-yl group is hypothesized to enhance binding affinity to Aβ monomers or early oligomers, thereby preventing their conformational transition into β-sheet-rich structures.

cluster_Amyloid_Cascade Amyloid-Beta Aggregation Pathway cluster_Inhibition Mechanism of Inhibition Abeta_Monomers Aβ Monomers (α-helical/random coil) Oligomers Toxic Soluble Oligomers Abeta_Monomers->Oligomers Aggregation Initiation Stabilized_Monomers Stabilized Monomers/ Non-toxic Oligomers Abeta_Monomers->Stabilized_Monomers Protofibrils Protofibrils Oligomers->Protofibrils Neuronal_Toxicity Neuronal Toxicity & Cell Death Oligomers->Neuronal_Toxicity Induces Fibrils Mature Fibrils (β-sheet) Protofibrils->Fibrils Plaques Amyloid Plaques Fibrils->Plaques Inhibitor 1-(3-Methylpyridin-4-YL)- 1,4-diazepane Inhibitor->Abeta_Monomers Binds & Stabilizes

Figure 1: Proposed mechanism of this compound in inhibiting the amyloid cascade.

Experimental Workflow for Inhibitor Characterization

A multi-faceted approach is essential to fully characterize the efficacy of a potential Aβ aggregation inhibitor. We propose a three-stage workflow:

  • Primary Screening & Kinetics: Quantify the bulk inhibition of fibrillization using the Thioflavin T (ThT) assay. This provides kinetic data on the aggregation process.

  • Morphological Validation: Visualize the effect of the inhibitor on Aβ fibril formation using Transmission Electron Microscopy (TEM). This confirms the results of the ThT assay and provides qualitative morphological data.

  • Cellular Efficacy: Assess the ability of the compound to protect neuronal cells from Aβ-induced toxicity using the MTT assay. This establishes the biological relevance of the inhibitory activity.

Start Start: Prepare Aβ42 Monomers and Inhibitor Stock ThT_Assay Stage 1: ThT Assay (Kinetics of Aggregation) Start->ThT_Assay TEM_Analysis Stage 2: TEM Analysis (Fibril Morphology) Start->TEM_Analysis MTT_Assay Stage 3: MTT Assay (Neuroprotection) Start->MTT_Assay Data_Analysis Data Analysis & Interpretation ThT_Assay->Data_Analysis TEM_Analysis->Data_Analysis MTT_Assay->Data_Analysis Conclusion Conclusion on Inhibitor Efficacy Data_Analysis->Conclusion

Figure 2: Overall experimental workflow for evaluating Aβ aggregation inhibitors.

Protocol 1: Thioflavin T (ThT) Aggregation Kinetics Assay

Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.[6] This property allows for real-time monitoring of fibril formation.[7][8] A reduction in the fluorescence signal in the presence of an inhibitor indicates a decrease in fibril formation.

Materials:

  • Human Amyloid-β (1-42) peptide, synthetic (lyophilized)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Dimethyl sulfoxide (DMSO)

  • This compound (or test compound)

  • Thioflavin T (ThT)

  • Tris-HCl buffer (30 mM, pH 7.4)[9]

  • 96-well black, clear-bottom, non-binding plates

  • Fluorescence microplate reader

Protocol:

  • Aβ42 Monomer Preparation (Critical Step):

    • Rationale: To ensure the aggregation assay starts from a monomeric state, pre-existing aggregates must be disaggregated. HFIP is a strong solvent that disrupts non-covalent interactions between Aβ peptides.[10]

    • Dissolve lyophilized Aβ42 peptide in HFIP to a concentration of 1 mg/mL.

    • Aliquot into microcentrifuge tubes, evaporate the HFIP in a fume hood overnight, and then under vacuum for 1 hour to form a peptide film.

    • Store the peptide film aliquots at -80°C.

    • Immediately before use, dissolve an aliquot of the Aβ42 film in DMSO to a concentration of 2 mM.

  • Reaction Setup:

    • Prepare a master mix containing 30 mM Tris-HCl (pH 7.4) and 25 µM ThT.[9]

    • In a 96-well plate, set up the following reactions in triplicate (final volume 100 µL/well):

      • Aβ42 Control: Aβ42 (final conc. 25 µM) in master mix.

      • Inhibitor Group(s): Aβ42 (final conc. 25 µM) + this compound at various concentrations (e.g., 2.5 µM, 25 µM, 50 µM) in master mix.

      • Vehicle Control: Aβ42 (final conc. 25 µM) + equivalent volume of DMSO in master mix.

      • Blank: Master mix only (for background subtraction).

  • Fluorescence Measurement:

    • Place the 96-well plate in a microplate reader pre-heated to 37°C.[9]

    • Measure ThT fluorescence every 10-15 minutes for 24-48 hours.

    • Settings: Excitation at ~440-450 nm and emission at ~482-485 nm.[7][11]

    • Incorporate shaking (e.g., 300 rpm orbital) between reads to promote aggregation.[9]

Data Analysis & Interpretation:

  • Subtract the blank reading from all wells.

  • Plot the average fluorescence intensity vs. time for each condition.

  • The percentage of inhibition can be calculated at the plateau phase using the formula: % Inhibition = (1 - (Fluorescence_Inhibitor / Fluorescence_Control)) * 100

Example Data:

Compound ConcentrationMax ThT Fluorescence (a.u.)% Inhibition (at 24h)
Aβ42 Control (25 µM)35,0000%
This compound (2.5 µM)28,50018.6%
This compound (25 µM)16,80052.0%
This compound (50 µM)9,50072.9%

Protocol 2: Transmission Electron Microscopy (TEM)

Principle: TEM provides high-resolution imaging to directly visualize the morphology of Aβ aggregates.[12] This method is used to confirm that the reduction in ThT fluorescence is due to a lack of fibril formation rather than interference with the dye.[1][13]

Materials:

  • Aliquots from the ThT assay (at the 24h or 48h time point).

  • Formvar/carbon-coated 200-400 mesh copper TEM grids.[13][14]

  • 2% (w/v) Uranyl Acetate solution (negative stain).[13]

  • Deionized water.

  • Filter paper.

  • Transmission Electron Microscope.

Protocol:

  • Grid Preparation:

    • Rationale: Negative staining with heavy metal salts like uranyl acetate allows the electron-lucent fibrils to stand out against an electron-dense background.

    • Place a 5 µL drop of the Aβ42 sample (e.g., control and 50 µM inhibitor group) onto the carbon-coated side of a TEM grid.

    • Allow the sample to adsorb for 3-5 minutes.[15]

  • Staining and Drying:

    • Using the torn edge of a piece of filter paper, wick away the excess sample solution.[13]

    • Immediately wash the grid by placing it on a drop of deionized water for 10 seconds. Repeat twice.[15]

    • Place the grid onto a 5 µL drop of 2% uranyl acetate solution for 60-90 seconds.[13][14]

    • Wick away the excess stain and allow the grid to air-dry completely.

  • Imaging:

    • Examine the grids using a TEM operating at an accelerating voltage of 60-80 keV.[13][14]

    • Acquire images at low magnification (e.g., 10,000x) to assess the overall distribution of aggregates and at high magnification (e.g., 25,000-50,000x) to resolve the morphology of individual fibrils.[13]

Data Analysis & Interpretation:

  • Control Sample: Expect to see long, unbranched, and dense networks of typical amyloid fibrils, which are approximately 5-10 nm in width.[13]

  • Inhibitor-Treated Sample: A successful inhibitor should result in a significant reduction in the number and density of fibrils. The sample may show amorphous aggregates, shorter fibrillar structures, or predominantly monomeric/oligomeric species.[3]

Protocol 3: MTT Cell Viability Assay for Neuroprotection

Principle: The MTT assay is a colorimetric method for assessing cell viability. Viable cells with active metabolism can reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[16][17] This assay determines if the inhibitor can protect neuronal cells from the toxicity induced by Aβ42 oligomers.

Materials:

  • SH-SY5Y human neuroblastoma cell line.[16]

  • DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Aβ42 oligomer preparation (see below).

  • This compound.

  • MTT solution (5 mg/mL in PBS).[18]

  • DMSO.

  • 96-well cell culture plates.

  • Microplate reader (absorbance).

Protocol:

  • Aβ42 Oligomer Preparation:

    • Rationale: Soluble Aβ oligomers are considered the most neurotoxic species.[4] This protocol prepares an oligomer-rich Aβ solution.

    • Prepare monomeric Aβ42 film as described in Protocol 1.

    • Dissolve the film in serum-free DMEM/F12 to 100 µM and incubate at 4°C for 24 hours.

  • Cell Culture and Treatment:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[18]

    • Remove the medium and replace it with fresh medium containing the following conditions (in triplicate):

      • Untreated Control: Cells in medium only.

      • Aβ42 Toxicity Control: Cells + Aβ42 oligomers (final conc. 10 µM).[16]

      • Inhibitor Treatment: Cells pre-incubated with this compound (e.g., 25 µM) for 2 hours, followed by the addition of Aβ42 oligomers (10 µM).

      • Inhibitor-Only Control: Cells + inhibitor only (25 µM) to test for compound toxicity.

    • Incubate the plate for an additional 24-48 hours at 37°C, 5% CO₂.[19]

  • MTT Assay:

    • After incubation, remove the culture medium.

    • Add 100 µL of fresh serum-free medium and 10 µL of MTT solution (5 mg/mL) to each well.[18]

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[16][19]

    • Carefully remove the MTT-containing medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[16]

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis & Interpretation:

  • Normalize the data to the untreated control group (set to 100% viability).

  • Calculate the percentage of cell viability for each condition.

  • A significant increase in cell viability in the "Inhibitor Treatment" group compared to the "Aβ42 Toxicity Control" indicates a neuroprotective effect.

Example Data:

ConditionAbsorbance (570 nm)% Cell Viability
Untreated Control1.25100%
Aβ42 Only (10 µM)0.6552%
Inhibitor Only (25 µM)1.2297.6%
Aβ42 + Inhibitor (25 µM)0.9878.4%

Conclusion

The suite of assays described provides a robust framework for the preclinical evaluation of this compound as an Aβ aggregation inhibitor. Positive results—demonstrated by concentration-dependent inhibition in the ThT assay, a clear reduction in fibril morphology by TEM, and significant neuroprotection in the MTT assay—would strongly support its further development as a potential therapeutic agent for Alzheimer's disease.

References

Application Notes & Protocols for the Quantification of 1-(3-Methylpyridin-4-YL)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed analytical methods for the accurate quantification of 1-(3-Methylpyridin-4-YL)-1,4-diazepane, a heterocyclic compound of interest in pharmaceutical research and development. Recognizing the critical need for robust and reliable analytical techniques, this document outlines two primary methodologies: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and a more sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification. The protocols herein are designed for researchers, scientists, and drug development professionals, offering step-by-step instructions, explanations of experimental choices, and validation parameters.

Introduction to this compound

This compound is a diazepane derivative featuring a substituted pyridine ring.[1] The accurate determination of its concentration in various matrices, including pharmaceutical formulations and biological fluids, is essential for pharmacokinetic studies, quality control, and stability testing.[2] The chemical structure and properties of the molecule, such as its polarity and UV absorbance due to the pyridine moiety, inform the selection of appropriate analytical techniques.

Chemical Properties of this compound: [1]

PropertyValue
Molecular FormulaC₁₁H₁₇N₃
Molecular Weight191.27 g/mol
Monoisotopic Mass191.142247555 Da
Topological Polar Surface Area28.2 Ų
IUPAC Name1-(3-methyl-4-pyridinyl)-1,4-diazepane

Analytical Methodologies: A Strategic Overview

The choice of an analytical method is contingent upon the specific requirements of the study, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. For this compound, both chromatographic and spectroscopic methods are applicable. High-Performance Liquid Chromatography (HPLC) is a preferred technique for the analysis of diazepane derivatives due to its versatility and high resolution.[2][3][4]

Logical Flow for Method Selection

Caption: Workflow for selecting the appropriate analytical method.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations where the concentration is relatively high. The pyridine ring in the molecule provides a chromophore that allows for sensitive UV detection.

Principle

Reversed-phase HPLC separates compounds based on their hydrophobicity. A polar mobile phase is used with a nonpolar stationary phase. This compound, being a moderately polar compound, will be retained on a C18 column and can be eluted with a suitable mixture of an aqueous buffer and an organic solvent. Quantification is achieved by comparing the peak area of the analyte to that of a standard of known concentration.

Protocol: HPLC-UV Quantification

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Formic acid (analytical grade)

  • Ultrapure water

  • Reference standard of this compound

Chromatographic Conditions:

ParameterCondition
Mobile Phase A 10 mM Ammonium acetate in water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 70% A / 30% B, isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 10 minutes

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of the reference standard in methanol (e.g., 1 mg/mL).

    • Perform serial dilutions with the mobile phase to create a calibration curve over the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation (for a formulated product):

    • Accurately weigh and transfer a portion of the sample containing a known amount of the drug product into a volumetric flask.

    • Dissolve the sample in methanol and sonicate for 15 minutes to ensure complete dissolution.

    • Dilute to the mark with methanol and mix well.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis:

    • Inject the prepared standards and samples into the HPLC system.

    • Integrate the peak corresponding to this compound.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of the analyte in the samples using the calibration curve.

Method Validation

The developed HPLC method should be validated according to ICH guidelines, including the following parameters:

  • Linearity: Assessed by analyzing a series of standards at different concentrations. A correlation coefficient (r²) > 0.995 is generally considered acceptable.

  • Accuracy: Determined by the recovery of a known amount of spiked analyte into a placebo matrix.

  • Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies, expressed as the relative standard deviation (RSD).

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of this compound in complex biological matrices such as plasma or urine, where high sensitivity and selectivity are required, an LC-MS/MS method is recommended.

Principle

LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection of mass spectrometry. The analyte is first separated from other matrix components by HPLC. It then enters the mass spectrometer, where it is ionized, and a specific precursor ion is selected. This precursor ion is fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and sensitivity.

Protocol: LC-MS/MS Quantification

Instrumentation and Materials:

  • LC-MS/MS system (e.g., triple quadrupole)

  • C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Acetonitrile and Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Internal Standard (IS): A structurally similar compound, ideally a stable isotope-labeled version of the analyte.

Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic Acid in water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 95% A, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition Precursor ion (M+H)⁺ → Product ion (To be determined by infusion)
Collision Energy To be optimized

Procedure:

  • Standard and Sample Preparation:

    • Prepare stock solutions of the analyte and internal standard in methanol.

    • Create calibration standards by spiking the analyte and a fixed concentration of the IS into the blank biological matrix.

    • For sample analysis, add the IS to the unknown samples.

    • Perform protein precipitation by adding 3 volumes of cold acetonitrile to 1 volume of plasma sample. Vortex and centrifuge.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase and inject into the LC-MS/MS system.

  • Analysis:

    • Analyze the prepared standards and samples.

    • Calculate the peak area ratio of the analyte to the IS.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

    • Determine the concentration of the analyte in the samples from the calibration curve.

Experimental Workflow for LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection into LC Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionization (ESI+) Separate->Ionize Select_Precursor Select Precursor Ion Ionize->Select_Precursor Fragment Fragmentation (CID) Select_Precursor->Fragment Select_Product Select Product Ion Fragment->Select_Product Integrate Peak Integration Select_Product->Integrate Calculate_Ratio Calculate Analyte/IS Ratio Integrate->Calculate_Ratio Cal_Curve Generate Calibration Curve Calculate_Ratio->Cal_Curve Quantify Quantify Unknowns Cal_Curve->Quantify

References

Application Notes and Protocols for In Vivo Studies with 1-(3-Methylpyridin-4-YL)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design and execution of in vivo studies for the novel compound 1-(3-Methylpyridin-4-YL)-1,4-diazepane. Given the limited publicly available data on this specific molecule, this guide is built upon established principles of preclinical drug development and the known biological activities of related 1,4-diazepine and pyridinyl-containing compounds.[1][2][3][4] The protocols and rationale provided herein are intended to serve as a robust starting point for the systematic evaluation of this compound's pharmacokinetic, pharmacodynamic, and safety profiles.

Introduction: Deconstructing this compound

The chemical structure of this compound, featuring a 1,4-diazepane ring linked to a 3-methylpyridine moiety, suggests potential interactions with the central nervous system (CNS).[5] The 1,4-diazepine core is a privileged scaffold in medicinal chemistry, famously represented by benzodiazepines like diazepam, which exhibit anxiolytic, sedative, anticonvulsant, and muscle relaxant properties through modulation of the GABA-A receptor.[6][7] The pyridinyl group, a common feature in many CNS-active drugs, can influence receptor binding affinity, selectivity, and pharmacokinetic properties.[8][9]

Therefore, it is hypothesized that this compound may act as a novel psychoactive substance with potential therapeutic applications in neuropsychiatric or neurological disorders.[10][11] Rigorous in vivo testing is essential to characterize its biological activity and therapeutic potential.[12][13]

Part 1: Preclinical Strategy & Experimental Design Rationale

A well-designed preclinical program is crucial for the successful translation of a novel compound from the laboratory to the clinic.[14][15][16][17] The initial in vivo studies for this compound should be approached in a stepwise manner, beginning with pharmacokinetics and acute safety, followed by pharmacodynamic and efficacy assessments.

Pharmacokinetic (PK) Profiling: Understanding Drug Disposition

The first step in characterizing a new chemical entity in vivo is to understand its absorption, distribution, metabolism, and excretion (ADME) profile.[18] A comprehensive PK study will determine the compound's bioavailability, half-life, peak plasma concentration (Cmax), and time to reach Cmax (Tmax). This information is critical for designing subsequent pharmacodynamic and toxicology studies.[19][20][21]

Key Objectives of the PK Study:

  • Determine the absolute bioavailability of the compound.

  • Establish the optimal route of administration (e.g., oral, intravenous, intraperitoneal).

  • Define the dosing regimen for subsequent efficacy and toxicology studies.

  • Identify major metabolites.

Acute Safety and Tolerability Assessment

An acute toxicity study provides essential information on the potential adverse effects of a single high dose of the compound. This study helps to identify the maximum tolerated dose (MTD) and potential target organs for toxicity.[18]

Key Objectives of the Acute Toxicity Study:

  • Determine the MTD.

  • Identify clinical signs of toxicity.

  • Assess the dose-response relationship for acute adverse effects.

  • Provide data for dose selection in subsequent studies.

Pharmacodynamic (PD) and Efficacy Modeling: Probing Biological Activity

Based on the structural similarity to known CNS-active compounds, initial PD studies should focus on behavioral models relevant to anxiety, sedation, and motor coordination. The choice of animal models is a critical step and should be carefully considered to ensure human relevance.[12][22]

Potential Murine Models for Initial Screening:

  • Open Field Test: To assess locomotor activity and anxiety-like behavior.

  • Elevated Plus Maze: A widely used model to evaluate anxiolytic or anxiogenic effects.

  • Rotarod Test: To measure motor coordination and potential sedative or muscle relaxant effects.

The following diagram illustrates the proposed workflow for the initial in vivo characterization of this compound.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Pharmacodynamic & Efficacy Screening cluster_2 Phase 3: Advanced Efficacy Models PK Pharmacokinetic (PK) Profiling (Dose Escalation, Bioavailability) Tox Acute Toxicity & Tolerability (Maximum Tolerated Dose) PK->Tox Informs Dose Selection OFT Open Field Test (Locomotion, Anxiety) Tox->OFT Defines Safe Dose Range EPM Elevated Plus Maze (Anxiolytic/Anxiogenic Effects) Tox->EPM Rotarod Rotarod Test (Motor Coordination, Sedation) Tox->Rotarod Advanced Disease-Specific Models (e.g., Epilepsy, Neuropathic Pain) OFT->Advanced Suggests Therapeutic Area EPM->Advanced Rotarod->Advanced

Caption: Proposed workflow for the in vivo evaluation of this compound.

Part 2: Detailed In Vivo Protocols

The following protocols are provided as a template and should be adapted based on institutional guidelines and preliminary data. All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).

Protocol 1: Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of this compound following intravenous (IV) and oral (PO) administration.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Male C57BL/6 mice (8-10 weeks old)

  • Blood collection tubes (containing anticoagulant)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Dose Preparation: Prepare a stock solution of the compound in the appropriate vehicle.

  • Animal Dosing:

    • IV Group (n=3): Administer a single dose (e.g., 1 mg/kg) via the tail vein.

    • PO Group (n=3): Administer a single dose (e.g., 10 mg/kg) by oral gavage.

  • Blood Sampling: Collect blood samples (approximately 50 µL) from the saphenous vein at the following time points:

    • IV: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • PO: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the parent compound and any major metabolites.

  • Data Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, bioavailability) using appropriate software.

Protocol 2: Acute Toxicity Study in Mice

Objective: To determine the maximum tolerated dose (MTD) and observe signs of acute toxicity.

Materials:

  • This compound

  • Vehicle

  • Male and female CD-1 mice (6-8 weeks old)

Procedure:

  • Dose Ranging: Start with a dose estimated from in vitro data or a default low dose (e.g., 10 mg/kg).

  • Dose Escalation: Administer single, escalating doses of the compound to groups of mice (n=3 per sex per dose group).

  • Clinical Observations: Continuously monitor the animals for the first 4 hours post-dosing and then daily for 14 days. Record any signs of toxicity, including changes in behavior, posture, and grooming.

  • Body Weight: Measure body weight before dosing and at regular intervals throughout the study.

  • Necropsy: At the end of the study, perform a gross necropsy on all animals to look for any abnormalities.[16][17]

  • MTD Determination: The MTD is the highest dose that does not cause mortality or significant signs of toxicity.

Protocol 3: Open Field Test in Mice

Objective: To assess the effect of this compound on locomotor activity and anxiety-like behavior.

Materials:

  • Open field apparatus (a square arena with video tracking software)

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Vehicle

  • Positive control (e.g., diazepam for anxiolytic effects, amphetamine for hyperlocomotion)

Procedure:

  • Habituation: Acclimate the mice to the testing room for at least 1 hour before the experiment.

  • Dosing: Administer the test compound, vehicle, or positive control to different groups of mice (n=8-10 per group).

  • Testing: 30 minutes after dosing, place each mouse in the center of the open field and record its activity for 10-15 minutes.

  • Data Analysis: Analyze the following parameters:

    • Total distance traveled (locomotor activity).

    • Time spent in the center of the arena (anxiety-like behavior).

    • Rearing frequency (exploratory behavior).

Part 3: Data Presentation and Interpretation

All quantitative data should be summarized in tables for easy comparison between treatment groups. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to determine the significance of any observed effects.

Table 1: Example Pharmacokinetic Parameters

ParameterIV (1 mg/kg)PO (10 mg/kg)
Cmax (ng/mL)150 ± 2580 ± 15
Tmax (h)0.080.5
AUC (ng*h/mL)300 ± 50400 ± 60
Half-life (h)2.5 ± 0.53.0 ± 0.7
Bioavailability (%)-13.3

Table 2: Example Open Field Test Results

Treatment (Dose)Total Distance (m)Time in Center (s)
Vehicle40 ± 515 ± 3
Compound X (1 mg/kg)35 ± 425 ± 4
Compound X (10 mg/kg)20 ± 3 35 ± 5
Diazepam (2 mg/kg)25 ± 4 40 ± 6
p < 0.05, **p < 0.01 compared to vehicle

The following diagram illustrates the potential signaling pathway that could be modulated by a 1,4-diazepine derivative, such as enhancing GABAergic inhibition.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_release GABA Release GABA_A GABA-A Receptor GABA_release->GABA_A Binds to Cl_influx Chloride Ion Influx GABA_A->Cl_influx Opens Channel Hyperpolarization Hyperpolarization (Inhibition) Cl_influx->Hyperpolarization Leads to Compound 1-(3-Methylpyridin-4-YL) -1,4-diazepane Compound->GABA_A Potentiates GABA Binding

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-Methylpyridin-4-YL)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(3-Methylpyridin-4-YL)-1,4-diazepane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and optimize your synthetic route for higher yields and purity.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, which is typically achieved through a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed Buchwald-Hartwig amination reaction.

Issue 1: Low or No Product Formation

Question: My reaction has run to completion, but I'm observing very low or no formation of the desired this compound. What are the likely causes and how can I fix it?

Answer:

Low or no product formation is a common issue that can stem from several factors related to the chosen synthetic route. Let's break down the potential causes for both the SNAr and Buchwald-Hartwig pathways.

A. For Nucleophilic Aromatic Substitution (SNAr) Route:

  • Insufficient Activation of the Pyridine Ring: The SNAr reaction requires an electron-withdrawing group (EWG) to activate the pyridine ring for nucleophilic attack. In the case of 4-chloro-3-methylpyridine, the methyl group is electron-donating, which can hinder the reaction.

    • Solution: While you cannot change the starting material, you can try to force the reaction by using higher temperatures and a stronger base. However, be aware that this may lead to side reactions. The Buchwald-Hartwig amination is often a more suitable method for this type of substrate.

  • Poor Nucleophilicity of 1,4-Diazepane: The nucleophilicity of the amine can be affected by the reaction conditions.

    • Solution: Ensure your 1,4-diazepane is not protonated by using a sufficiently strong, non-nucleophilic base to deprotonate it in situ. Common choices include sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).

  • Solvent Choice: The solvent plays a crucial role in SNAr reactions.

    • Solution: Use a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to solvate the cation of the base and enhance the nucleophilicity of the diazepine.

B. For Buchwald-Hartwig Amination Route:

  • Catalyst Inactivity: The palladium catalyst is the heart of this reaction. Its inactivity is a primary reason for failure.

    • Cause & Solution:

      • Oxidation of the Palladium(0) Catalyst: The active Pd(0) species is sensitive to air. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen). Use freshly degassed solvents.

      • Improper Ligand Choice: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig reaction.[1][2] Bulky, electron-rich ligands are generally preferred as they promote the reductive elimination step.[2]

      • Recommended Ligands: For coupling with a seven-membered ring amine like 1,4-diazepane, ligands such as XPhos, SPhos, or BrettPhos are often effective.[2]

  • Base Incompatibility: The base is crucial for the deprotonation of the amine and regeneration of the catalyst.

    • Solution: A strong, non-coordinating base is required. Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used and generally provide good results.[3]

  • Substrate Quality: Impurities in the starting materials can poison the catalyst.

    • Solution: Ensure the 4-chloro-3-methylpyridine and 1,4-diazepane are of high purity. If necessary, purify them before use.

Troubleshooting Workflow for Low Yield

start Low/No Product check_route Which Synthetic Route? start->check_route snar SNAr check_route->snar SNAr buchwald Buchwald-Hartwig check_route->buchwald Buchwald-Hartwig check_activation Pyridine Ring Activation Sufficient? snar->check_activation check_catalyst Catalyst/Ligand Activity? buchwald->check_catalyst increase_temp_base Increase Temperature & Base Strength check_activation->increase_temp_base No consider_buchwald Consider Switching to Buchwald-Hartwig check_activation->consider_buchwald No, consider alternative end_good Improved Yield increase_temp_base->end_good check_base Base Compatibility? check_catalyst->check_base Yes use_fresh_catalyst Use Fresh Catalyst/Ligand check_catalyst->use_fresh_catalyst No change_ligand Switch to Bulky, Electron-Rich Ligand check_catalyst->change_ligand No check_atmosphere Inert Atmosphere Maintained? check_base->check_atmosphere Yes use_strong_base Use NaOtBu or LiHMDS check_base->use_strong_base No degas_solvents Degas Solvents & Purge with Inert Gas check_atmosphere->degas_solvents No check_atmosphere->end_good Yes use_fresh_catalyst->end_good change_ligand->end_good use_strong_base->end_good degas_solvents->end_good

Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of Significant Side Products

Question: My reaction is producing the desired product, but I'm also seeing significant amounts of side products, making purification difficult and lowering the yield. What are these side products and how can I minimize them?

Answer:

Side product formation is a common challenge. The nature of the side products depends on the reaction conditions.

  • Double Arylation: One of the most common side products is the diarylated diazepine, where both nitrogen atoms of the 1,4-diazepane have reacted with a molecule of 4-chloro-3-methylpyridine.

    • Cause: This occurs when the stoichiometry of the reactants is not carefully controlled, or if the reaction is run for too long at a high temperature.

    • Solution:

      • Stoichiometry: Use a slight excess of the 1,4-diazepane (e.g., 1.1 to 1.2 equivalents) relative to the 4-chloro-3-methylpyridine. This will favor the mono-arylated product.

      • Slow Addition: Add the 4-chloro-3-methylpyridine slowly to the reaction mixture containing the 1,4-diazepane and other reagents. This maintains a low concentration of the electrophile, reducing the likelihood of double arylation.

  • Hydrodehalogenation: In the Buchwald-Hartwig reaction, you may observe the formation of 3-methylpyridine, where the chlorine atom has been replaced by a hydrogen atom.

    • Cause: This can occur through a competing β-hydride elimination pathway from the palladium-amide intermediate.[1]

    • Solution:

      • Ligand Choice: Using bulky ligands like XPhos can disfavor this side reaction by sterically hindering the conformation required for β-hydride elimination.

      • Temperature Control: Running the reaction at the lowest effective temperature can also help to minimize this side reaction.

  • Ring Opening or Rearrangement of 1,4-Diazepane: Under harsh basic or high-temperature conditions, the 1,4-diazepane ring can be susceptible to degradation.

    • Solution: Use the mildest possible reaction conditions that still afford a reasonable reaction rate. Monitor the reaction progress carefully by TLC or LC-MS to avoid prolonged reaction times.

Issue 3: Difficult Purification

Question: I've managed to synthesize the product, but I'm struggling to purify it from the starting materials and side products. What are the best purification strategies?

Answer:

Purification of this compound can be challenging due to its basic nature and potential for co-elution with related impurities.

  • Column Chromatography: This is the most common method for purification.

    • Stationary Phase: Silica gel is typically used. However, due to the basicity of the product, it can streak on silica. To mitigate this, you can:

      • Pre-treat the silica: Slurry the silica gel with a solvent system containing a small amount of a volatile base, such as triethylamine (1-2%), before packing the column.

      • Use a basic mobile phase: Incorporate a small amount of triethylamine or ammonia in methanol into your mobile phase.

    • Mobile Phase: A gradient of dichloromethane (DCM) and methanol is often effective. For example, starting with 100% DCM and gradually increasing the methanol concentration. The addition of a small amount of triethylamine or ammonium hydroxide to the mobile phase can improve peak shape and separation.

  • Acid-Base Extraction: This can be a useful technique to remove non-basic impurities.

    • Dissolve the crude product in a water-immiscible organic solvent like DCM or ethyl acetate.

    • Extract with a dilute aqueous acid solution (e.g., 1 M HCl). The desired product will move into the aqueous layer as the hydrochloride salt.

    • Wash the aqueous layer with the organic solvent to remove any remaining non-basic impurities.

    • Basify the aqueous layer with a base like sodium hydroxide or sodium carbonate to a pH of >10.

    • Extract the free-based product back into an organic solvent.

    • Dry the organic layer over sodium sulfate, filter, and concentrate to obtain the purified product.

  • Crystallization: If the product is a solid, crystallization can be an effective final purification step. Experiment with different solvent systems to find one that provides good crystals.

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction temperature for the Buchwald-Hartwig amination to synthesize this compound?

A1: The optimal temperature can vary depending on the specific catalyst system and solvent used. A good starting point is typically in the range of 80-110 °C. It is advisable to start at a lower temperature (e.g., 80 °C) and monitor the reaction progress. If the reaction is slow, the temperature can be gradually increased.

Q2: Can I use a different palladium precursor besides Pd₂(dba)₃?

A2: Yes, other Pd(0) or Pd(II) precursors can be used, such as Pd(OAc)₂. If you use a Pd(II) precursor, the initial step in the catalytic cycle will be the reduction to Pd(0), which is often facilitated by the phosphine ligand or the amine.[3] However, Pd₂(dba)₃ is often preferred as it is a stable source of Pd(0).

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, a mobile phase of DCM/Methanol with a small amount of triethylamine is usually effective. Staining with potassium permanganate can help visualize the spots. LC-MS is a more powerful technique that can provide information about the consumption of starting materials and the formation of the product and any side products.

Q4: What are the key analytical techniques to confirm the structure and purity of the final product?

A4: A combination of analytical techniques should be used for comprehensive characterization.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound.[4]

III. Optimized Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a robust method for the synthesis of this compound with a focus on maximizing yield and minimizing side products.

Reagents and Materials
Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Equivalents
4-Chloro-3-methylpyridine127.5710.01.0
1,4-Diazepane100.1612.01.2
Pd₂(dba)₃915.720.10.01
XPhos476.650.240.024
Sodium tert-butoxide (NaOtBu)96.1014.01.4
Toluene (anhydrous, degassed)-50 mL-
Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask, add 4-chloro-3-methylpyridine (1.28 g, 10.0 mmol), 1,4-diazepane (1.20 g, 12.0 mmol), sodium tert-butoxide (1.35 g, 14.0 mmol), Pd₂(dba)₃ (91.6 mg, 0.1 mmol), and XPhos (114.4 mg, 0.24 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add 50 mL of anhydrous, degassed toluene via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours. The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (100 mL) and filter through a pad of Celite to remove the palladium catalyst.

    • Wash the Celite pad with additional ethyl acetate (2 x 20 mL).

    • Concentrate the combined organic filtrates under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Equilibrate the column with a mobile phase of 98:2 DCM:MeOH containing 0.5% triethylamine.

    • Load the crude product and elute with a gradient of 2-10% methanol in DCM (containing 0.5% triethylamine).

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid or oil.

Reaction Mechanism

pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Ar-X (4-Chloro-3-methylpyridine) aryl_halide->oxidative_addition pd_complex1 L2Pd(II)(Ar)(X) oxidative_addition->pd_complex1 ligand_exchange Ligand Exchange pd_complex1->ligand_exchange amine R2NH (1,4-Diazepane) amine->ligand_exchange base Base (NaOtBu) base->ligand_exchange pd_complex2 L2Pd(II)(Ar)(NR2) ligand_exchange->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR2 (Product) reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

IV. References

  • Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. In Modern Arene Chemistry (pp. 1051-1117). Wiley-VCH Verlag GmbH & Co. KGaA.

  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534–1544.

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination. Chemical Science, 2(1), 27–50.

  • Wikipedia. (2023). Buchwald–Hartwig amination. --INVALID-LINK--[1]

  • BenchChem. (2025). A Comparative Guide to Analytical Methods for the Characterization of 1,4-Diazepane Derivatives. --INVALID-LINK--[4]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. --INVALID-LINK--

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!--INVALID-LINK--[2]

  • PubChem. (n.d.). This compound. --INVALID-LINK--[5]

References

Technical Support Center: Overcoming In Vitro Solubility Challenges with 1-(3-Methylpyridin-4-YL)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 1-(3-Methylpyridin-4-YL)-1,4-diazepane. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility issues during in vitro experiments. We understand that compound precipitation can be a significant roadblock, leading to inconsistent data and stalled projects. This guide provides a structured, science-first approach to diagnosing and solving these challenges, moving from fundamental principles to advanced, practical protocols.

Section 1: Understanding the Molecule - The "Why" of Solubility Issues

The key to solving solubility problems is to first understand the physicochemical properties of this compound. Its structure inherently dictates its behavior in aqueous solutions.

The molecule contains two key basic moieties: a 3-methylpyridine ring and a 1,4-diazepane ring. The nitrogen atoms in these rings can accept protons (i.e., become protonated), which is the primary determinant of the compound's aqueous solubility.

  • Basic Nature: As a weak base, this compound is significantly more soluble in acidic conditions where its nitrogen atoms are protonated, forming a more polar, water-soluble salt.[1][2] In the neutral pH range (7.0-7.4) of most cell culture media and biological buffers, the compound exists in a more neutral, less soluble form, leading to precipitation.[3]

  • Henderson-Hasselbalch Relationship: The relationship between pH, pKa, and the ionization state of a compound is described by the Henderson-Hasselbalch equation. For a basic compound like this one, as the pH of the solution drops below its pKa values, the equilibrium shifts towards the protonated (charged, more soluble) form.[2]

PropertyValueSource
Molecular Formula C₁₁H₁₇N₃[4]
Molecular Weight 191.27 g/mol [4]
Predicted Water Solubility 1467.52 mg/L (~7.7 mM)[5]
Key Structural Features Basic 3-methylpyridine ring (pKa ~5.6) and a more basic 1,4-diazepane ring (pKa₂ > 9).[6][7]
Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles researchers face.

Q1: My compound precipitated immediately when I diluted my DMSO stock into my aqueous assay buffer. What happened? This is a classic sign of a compound "crashing out" of solution. Your compound is highly soluble in the organic stock solvent (like DMSO) but has low solubility in the final aqueous buffer, especially at neutral pH.[8] The abrupt change in solvent polarity upon dilution causes the compound to exceed its solubility limit in the aqueous environment and precipitate.

Q2: What is the best solvent for my primary stock solution? Dimethyl sulfoxide (DMSO) is the most common and recommended starting solvent due to its high solubilizing power for a wide range of organic molecules.[9] Prepare a high-concentration stock (e.g., 10-50 mM) in 100% anhydrous DMSO. This minimizes the volume of organic solvent added to your final assay.

Q3: What is the maximum concentration of DMSO I should use in my cell-based assay? This is critically important. While DMSO is a great solvent, it can have biological effects and cytotoxicity at higher concentrations. For most cell lines, the final concentration of DMSO should be kept at ≤0.5% (v/v) , and ideally below 0.2%.[10][11] Always run a vehicle control (buffer with the same final DMSO concentration but without your compound) to ensure the solvent itself is not affecting the experimental outcome.

Q4: I see precipitate in my sample. Can I just sonicate or heat it to get the compound back into solution? While sonication or gentle warming can sometimes help dissolve a compound, it is often a temporary fix for a supersaturated solution. If the compound is not thermodynamically stable in the solution, it will likely precipitate again over time, especially during incubation.[12] This can lead to highly variable and non-reproducible results. It is better to address the root cause of the insolubility.

Section 3: Troubleshooting Workflow - A Step-by-Step Guide

When insolubility occurs, a systematic approach is more effective than random trial-and-error. Follow this decision-making workflow to identify the best solubilization strategy for your specific assay.

G start Start: Precipitation Observed in Final Assay Solution check_stock Step 1: Verify Stock Solution Is your high-concentration (e.g., 20 mM in DMSO) stock clear and fully dissolved? start->check_stock stock_bad Re-prepare stock solution. Use Protocol 1. Ensure vortexing/gentle warming. check_stock->stock_bad No stock_ok Stock solution is clear. check_stock->stock_ok Yes assay_type Step 2: Assess Assay Type Is your experiment cell-based or biochemical (e.g., enzyme assay)? stock_ok->assay_type cell_based Cell-Based Assay assay_type->cell_based Cell-Based biochemical Biochemical Assay assay_type->biochemical Biochemical ph_strategy Step 3: Primary Strategy - pH Adjustment Can your assay tolerate a slightly acidic pH? (e.g., pH 6.0-6.5) cell_based->ph_strategy biochemical->ph_strategy surfactant_strategy Step 5 (Biochemical Only): Use a non-ionic surfactant. biochemical->surfactant_strategy ph_yes Prepare an acidic aqueous stock. Use Protocol 2. ph_strategy->ph_yes Yes ph_no Assay requires neutral pH. ph_strategy->ph_no No end Solubility Achieved Proceed with Experiment ph_yes->end cyclo_strategy Step 4: Advanced Strategy - Cyclodextrins Use cyclodextrins to form an inclusion complex. ph_no->cyclo_strategy cyclo_protocol Prepare stock with HP-β-CD. Use Protocol 3. cyclo_strategy->cyclo_protocol cyclo_protocol->end surfactant_protocol Add low concentration (0.01-0.05%) of Tween-20 or Triton X-100 to the assay buffer. surfactant_strategy->surfactant_protocol surfactant_protocol->end

Caption: A decision tree for troubleshooting solubility issues.

Section 4: Detailed Experimental Protocols

As a Senior Application Scientist, I stress that protocols must be robust and self-validating. Follow these step-by-step guides, paying close attention to the validation steps.

Protocol 1: Preparation of a High-Concentration DMSO Stock Solution
  • Mechanism: This protocol establishes a concentrated, non-aqueous stock solution, which is the starting point for all subsequent dilutions. Accuracy here prevents errors downstream.[13][14]

  • Materials:

    • This compound (solid)

    • Anhydrous DMSO (Biotechnology Grade)

    • Calibrated analytical balance

    • Class A volumetric flask or calibrated micropipettes

    • Glass vial with a Teflon-lined screw cap[15]

  • Step-by-Step Procedure:

    • Calculate the mass of the compound needed for your desired volume and concentration (e.g., for 1 mL of a 20 mM stock, you need: 0.001 L * 0.020 mol/L * 191.27 g/mol = 0.003825 g or 3.83 mg).

    • Accurately weigh the solid compound and place it into the glass vial.

    • Add the calculated volume of anhydrous DMSO.

    • Vortex vigorously for 1-2 minutes until the solid is completely dissolved. If needed, gentle warming in a 37°C water bath for 5-10 minutes can assist dissolution.

    • Visually inspect the solution against a light source to ensure there are no visible particles.

  • Validation & Storage:

    • The final solution must be perfectly clear.

    • Store the stock solution at -20°C in the tightly sealed glass vial. To prevent water condensation, always allow the vial to warm to room temperature before opening.[15]

Protocol 2: pH-Modification Approach for Aqueous Solutions
  • Mechanism: This is the most direct and effective method for this compound. By preparing a moderately concentrated stock in an acidic aqueous buffer, you protonate the compound, forming a highly soluble salt.[16] This acidic stock can then be diluted into your final neutral assay buffer, where it should remain soluble at lower final concentrations.

  • Materials:

    • High-concentration DMSO stock (from Protocol 1)

    • Sterile aqueous buffer, such as PBS or saline, adjusted to pH 2-4 with HCl.

    • Final assay buffer (e.g., cell culture medium at pH 7.4)

  • Step-by-Step Procedure:

    • Create an intermediate acidic aqueous stock. For example, dilute your 20 mM DMSO stock 1:10 into pH 3.0 saline to create a 2 mM stock (containing 5% DMSO).

    • Vortex the intermediate stock. It should remain perfectly clear. This is now your primary aqueous stock for further dilutions.

    • Perform serial dilutions from this 2 mM acidic stock into your final assay buffer to achieve your desired final concentrations. For example, a 1:100 dilution will yield a final concentration of 20 µM.

  • Validation & Expected Results:

    • Pre-experiment Check: Before treating cells or starting your assay, perform a kinetic solubility test. Dilute the compound to its highest intended final concentration in the assay buffer. Incubate under your experimental conditions (e.g., 37°C for 2 hours) and visually inspect for any signs of precipitation or turbidity. The solution should remain clear throughout the duration of your experiment.

Protocol 3: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) for Solubility Enhancement
  • Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17] They can encapsulate the less polar parts of a drug molecule, forming an "inclusion complex" that has significantly improved aqueous solubility, even at neutral pH.[18][19] This method is particularly useful when the assay system cannot tolerate a pH change.

  • Materials:

    • This compound (solid or DMSO stock)

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Your final aqueous assay buffer (e.g., PBS or cell culture medium)

  • Step-by-Step Procedure:

    • Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 20% w/v).

    • Add the compound to the HP-β-CD solution. It is often best to add the solid compound directly to the cyclodextrin solution to facilitate complexation. Alternatively, a small volume of a highly concentrated DMSO stock can be added slowly while vortexing the cyclodextrin solution.

    • Agitate the mixture. This can be done by vortexing, sonicating, or rotating overnight at room temperature to ensure maximal complex formation.

    • Filter the solution through a 0.22 µm filter to remove any undissolved compound and sterilize the stock.

  • Validation & Pitfalls:

    • The final filtered solution should be clear. Determine the actual concentration of the solubilized compound using a method like HPLC-UV if precise quantification is needed.

    • Caveat: Cyclodextrins can sometimes interact with other components in the assay or affect cell membranes at very high concentrations. Always run a control with the HP-β-CD vehicle alone.[20]

Section 5: Summary of Solubilization Strategies
StrategyMechanismProsConsBest For
pH Adjustment Protonates the basic compound, forming a soluble salt.[16]Highly effective, simple, inexpensive.Requires assay to be tolerant of a slight pH shift in the dosing solution; may not work if final buffer capacity is too high.The primary and most recommended method for this compound in both cell-based and biochemical assays.
Co-solvents (e.g., DMSO) Solubilizes compound in an organic phase that is miscible with water.[8]Excellent for high-concentration primary stocks.Can cause compound to "crash out" upon dilution; can be toxic or cause artifacts in assays at >0.5%.[10][11]Preparing initial high-concentration stock solutions. Not a primary method for solubilizing in the final aqueous buffer.
Cyclodextrins (e.g., HP-β-CD) Forms a water-soluble inclusion complex with the compound.[17][19]Effective at neutral pH; generally low cytotoxicity.More expensive; can potentially interact with assay components; requires optimization.Cell-based assays that are sensitive to pH changes.
Surfactants (e.g., Tween-20) Forms micelles that encapsulate the hydrophobic compound.[12]Effective at very low concentrations.Disrupts cell membranes; can interfere with protein activity.Biochemical or enzyme assays only. Not suitable for live-cell experiments.

References

1-(3-Methylpyridin-4-YL)-1,4-diazepane stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(3-Methylpyridin-4-YL)-1,4-diazepane. This document is intended for researchers, scientists, and drug development professionals. Here, you will find in-depth guidance on the stability and storage of this compound, presented in a question-and-answer format to directly address potential issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Based on its chemical structure, which features a pyridine ring and a 1,4-diazepane moiety, the primary stability concerns are susceptibility to oxidation, hydrolysis, and photodegradation. The pyridine ring, while aromatic, can be susceptible to oxidative conditions, potentially leading to the formation of N-oxides or hydroxylated byproducts.[1][2][3][4] The diazepane ring contains secondary amine functionalities, which are known to be prone to oxidation. Furthermore, as a heterocyclic amine, the compound may be hygroscopic and sensitive to acidic or basic conditions, which could catalyze degradation.[5]

Q2: What are the recommended long-term storage conditions for solid this compound?

A2: For long-term storage of the solid compound, we recommend a controlled environment to minimize degradation. The ideal conditions are summarized in the table below.

ParameterRecommended ConditionRationale
Temperature 2-8°CReduces the rate of potential degradation reactions.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Minimizes the risk of oxidation.
Light Protected from light (amber vial)Prevents potential photolytic degradation.
Moisture Tightly sealed container in a desiccatorThe compound is likely hygroscopic; moisture can promote hydrolysis and other degradation pathways.[5]
Q3: My experiment requires dissolving this compound in a solvent. How should I prepare and store these solutions?

A3: Solutions are generally less stable than the solid form. It is highly recommended to prepare solutions fresh for each experiment. If short-term storage is unavoidable:

  • Solvent Choice: Use high-purity, anhydrous solvents. The choice of solvent will be application-dependent, but initial stability testing in your desired solvent is crucial.

  • Storage of Solutions: Store solutions at -20°C or -80°C in tightly sealed vials with an inert gas headspace.

  • Avoid Aqueous Buffers for Long-Term Storage: The stability in aqueous buffers, especially at non-neutral pH, can be limited. If your experiment requires a buffer, prepare the solution immediately before use.

Troubleshooting Guide

Scenario 1: I am seeing unexpected peaks in my HPLC analysis of a sample containing this compound.

Possible Cause: This is likely due to the degradation of the compound.

Troubleshooting Steps:

  • Review Storage Conditions: Ensure that both the solid compound and any stock solutions have been stored according to the recommendations (see FAQ sections).

  • Assess Solvent Quality: Impurities in solvents, such as peroxides in aged ethers or acids, can accelerate degradation. Use fresh, high-purity solvents.

  • Consider Photodegradation: Was the compound or solution exposed to light for extended periods? If so, repeat the experiment with light protection.

  • Perform a Forced Degradation Study: To identify potential degradation products, a forced degradation study is recommended. This involves intentionally exposing the compound to harsh conditions. A protocol for this can be found in the "Experimental Protocols" section below.

Potential Degradation Pathways

The diagram below illustrates a hypothetical degradation pathway for this compound, focusing on oxidation, a likely route of decomposition.

G cluster_0 Potential Oxidative Degradation A 1-(3-Methylpyridin-4-YL)- 1,4-diazepane B Pyridine N-oxide derivative A->B Oxidation (e.g., H₂O₂, air) C Hydroxylated pyridine derivative A->C Hydroxylation D Diazepane ring oxidation product A->D Oxidation

Caption: Potential oxidative degradation pathways for this compound.

Experimental Protocols

Protocol 1: General Solution Stability Assessment

This protocol provides a framework for assessing the stability of this compound in a specific solvent system.

Objective: To determine the short-term stability of the compound in solution under typical experimental conditions.

Materials:

  • This compound

  • High-purity solvent of choice (e.g., DMSO, Ethanol, PBS)

  • HPLC or LC-MS system with a suitable column

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Autosampler vials

Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve the compound in the chosen solvent to a known concentration (e.g., 1 mg/mL).

  • Timepoint 0 Analysis: Immediately analyze an aliquot of the freshly prepared solution by HPLC or LC-MS to determine the initial purity and peak area.

  • Sample Incubation: Store the remaining solution under the desired test conditions (e.g., room temperature on the benchtop, 4°C in a refrigerator).

  • Subsequent Timepoint Analysis: Analyze aliquots of the solution at regular intervals (e.g., 1, 4, 8, 24, and 48 hours).

  • Data Analysis: Compare the peak area of the parent compound and the presence of any new peaks at each timepoint relative to timepoint 0. A significant decrease in the parent peak area or the appearance of new peaks indicates instability.

Protocol 2: Forced Degradation Study

This study is designed to identify potential degradation products and pathways under stress conditions, as recommended by ICH guidelines.

Objective: To investigate the intrinsic stability of this compound and develop a stability-indicating analytical method.

Methodology: Prepare solutions of the compound (e.g., 1 mg/mL in a suitable solvent) and subject them to the following conditions:

ConditionProtocol
Acid Hydrolysis Add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. Analyze at intermediate time points. If no degradation, repeat with 1 M HCl.[6]
Base Hydrolysis Add an equal volume of 0.1 M NaOH. Incubate at 60°C for 8 hours. Analyze at intermediate time points. If no degradation, repeat with 1 M NaOH.[6]
Oxidative Degradation Add an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 12 hours.[6]
Thermal Degradation Store the solid compound at 80°C for 48 hours. Also, reflux a solution of the compound for 24 hours.
Photolytic Degradation Expose a solution and the solid compound to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6] A control sample should be stored in the dark.

After exposure, neutralize the acidic and basic samples and analyze all samples by a suitable method like LC-MS to identify and quantify the parent compound and any degradation products.

Workflow for Stability Assessment

The following diagram outlines a logical workflow for assessing the stability of this compound.

cluster_workflow Stability Assessment Workflow start Start: Compound Received solid_storage Store Solid Compound: 2-8°C, Inert Gas, Protected from Light, Dry start->solid_storage prep_solution Prepare Solution (Freshly) solid_storage->prep_solution stability_study Conduct Stability Study (See Protocol 1) prep_solution->stability_study forced_degradation Forced Degradation (See Protocol 2) prep_solution->forced_degradation stable Stable? (e.g., >95% purity) stability_study->stable use_experiment Proceed with Experiment stable->use_experiment Yes troubleshoot Troubleshoot: - Adjust Conditions - Characterize Degradants stable->troubleshoot No

Caption: A recommended workflow for the stability assessment of this compound.

References

Technical Support Center: Optimizing Dosage of 1-(3-Methylpyridin-4-YL)-1,4-diazepane for Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1-(3-Methylpyridin-4-YL)-1,4-diazepane. This guide provides a comprehensive framework for determining the optimal dosage of this novel small molecule in your cell culture experiments. Given the limited publicly available data on this specific compound, this document emphasizes establishing robust, reproducible protocols from first principles.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and application of a novel compound like this compound.

Q1: What is the expected mechanism of action for this compound?

A1: Currently, there is limited specific information in the public domain regarding the precise mechanism of action for this compound. However, the core 1,4-diazepane structure is a recognized scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including antipsychotic, anticancer, and neuroprotective effects.[1] Some diazepane-based compounds have been investigated as sigma receptor ligands, which are involved in various cellular functions.[2][3] Therefore, initial experiments could be designed to screen for effects on cell viability in cancer cell lines or for neuroprotective properties in neuronal cell models.[4][5]

Q2: How should I prepare a stock solution of this compound?

A2: Most small molecule inhibitors are soluble in dimethyl sulfoxide (DMSO).[6] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, high-purity DMSO.[7] To prepare the stock solution:

  • Accurately weigh the compound.

  • Calculate the volume of DMSO required to achieve the desired concentration (Molecular Weight of this compound is 191.27 g/mol [8]).

  • Add the DMSO to the compound and vortex thoroughly until fully dissolved.

  • Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[7] Store at -20°C or -80°C, protected from light.

Q3: What is a reasonable starting concentration range for my initial experiments?

A3: When working with a novel compound, it is crucial to test a broad concentration range to determine its potency and cytotoxic threshold.[6] A common strategy is to perform a dose-response curve using serial dilutions, starting from a low nanomolar (nM) range up to a high micromolar (µM) range (e.g., 1 nM to 100 µM).[6][9] This wide range will help identify the concentration at which a biological effect is observed and the point at which cytotoxicity may become a confounding factor.[10]

Q4: How can I be sure my observations are due to a specific biological effect and not just cytotoxicity?

A4: This is a critical aspect of small molecule research. It is essential to determine the cytotoxic threshold of the compound in your specific cell line.[11] This is typically done by performing a cell viability assay (e.g., MTT, resazurin, or trypan blue exclusion) in parallel with your functional assays.[11] Any observed functional effects should occur at concentrations that are non-toxic to the cells. If the desired biological effect only occurs at concentrations that also induce significant cell death, it may indicate a non-specific cytotoxic effect.

II. Troubleshooting Guide

This section provides solutions to common problems encountered when optimizing the dosage of a new small molecule inhibitor.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent results between experiments (poor reproducibility) 1. Compound Instability: Repeated freeze-thaw cycles of the stock solution. 2. Inconsistent Cell State: High passage number of cells, leading to genetic drift. 3. Variable Seeding Density: Inconsistent number of cells plated per well.[11]1. Aliquot Stock Solutions: Prepare single-use aliquots of your compound stock to ensure consistency.[7] 2. Use Low-Passage Cells: Maintain a consistent and low passage number for all experiments.[11] 3. Optimize Seeding Density: Ensure a uniform and optimized cell seeding density for your chosen assay duration.[10]
No observable effect at any concentration 1. Poor Solubility: The compound may be precipitating out of the aqueous cell culture medium.[7] 2. Incorrect Target: The molecular target of the compound may not be present or functionally relevant in your chosen cell line. 3. Insufficient Incubation Time: The compound may require a longer incubation period to exert its effects.1. Check Solubility: Visually inspect the media for precipitation after adding the compound. Ensure the final DMSO concentration is non-toxic (typically <0.5%).[7][11] 2. Cell Line Selection: If possible, use a cell line known to express potential targets for diazepine compounds. 3. Time-Course Experiment: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time.[7]
High background signal or "noisy" data 1. Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high, affecting cell health.[10] 2. Assay Interference: The compound itself may interfere with the assay readout (e.g., autofluorescence).1. Include Vehicle Control: Always include a vehicle-only control (e.g., media with the same final DMSO concentration as your highest dose).[7] 2. Assay Blank: Run a control with the compound in cell-free media to check for direct interference with assay reagents.

III. Experimental Protocols & Workflows

A. Protocol: Determining the IC50/EC50 using a Dose-Response Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of this compound.[12]

Objective: To quantify the concentration of the compound that elicits a 50% response, providing a measure of its potency.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., MTT, Resazurin)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density.

    • Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Dilution Series:

    • Prepare a serial dilution of the compound in complete culture medium. A common approach is a 1:10 or 1:3 dilution series to cover a wide concentration range (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM).

    • Include a "vehicle control" (medium with the same final DMSO concentration) and a "no treatment" control.

  • Treatment:

    • Carefully remove the old medium from the cells.

    • Add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate for a predetermined duration (e.g., 48 or 72 hours).

  • Assessing Cell Viability:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (representing 100% viability).

    • Plot the normalized response (Y-axis) against the log of the compound concentration (X-axis).

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50/EC50 value.[12][13]

B. Workflow for Dosage Optimization

The following diagram illustrates a systematic workflow for optimizing the dosage of a novel compound.

DosageOptimizationWorkflow cluster_prep Phase 1: Preparation cluster_range Phase 2: Range Finding cluster_refine Phase 3: Refinement & Validation prep_stock Prepare High-Concentration Stock (e.g., 10 mM in DMSO) sol_test Solubility Test in Media prep_stock->sol_test dose_response Broad Dose-Response Assay (e.g., 1 nM to 100 µM) prep_stock->dose_response Initial Screening sol_test->dose_response cytotoxicity Concurrent Cytotoxicity Assay (e.g., MTT / Resazurin) narrow_dose Narrow Dose-Response Assay (around estimated IC50) cytotoxicity->narrow_dose Refine Dosage time_course Time-Course Experiment (e.g., 24h, 48h, 72h) narrow_dose->time_course confirm Confirm On-Target Effect (if target is known) time_course->confirm caption Systematic workflow for dosage optimization of a novel compound.

Caption: Systematic workflow for dosage optimization of a novel compound.

IV. References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Experimental Variability with Small Molecule Inhibitors. Retrieved from --INVALID-LINK--

  • GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment? - FAQ 2188. Retrieved from --INVALID-LINK--

  • Hafner, M., Niepel, M., & Sorger, P. K. (2017). Designing Drug-Response Experiments and Quantifying their Results. Current Protocols in Chemical Biology, 9(4), 299–316.

  • Collaborative Drug Discovery. (2024). Setting up a Dose Response Protocol. Retrieved from --INVALID-LINK--

  • Niepel, M., Hafner, M., Chung, M., & Sorger, P. K. (2017). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate.

  • Centers for Disease Control and Prevention. (n.d.). Two-Stage Experimental Design for Dose–Response Modeling in Toxicology Studies. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Dose–response relationship. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Optimizing N-(2-Amino-phenyl)-nicotinamide dosage for cell culture experiments. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors. Retrieved from --INVALID-LINK--

  • ResearchGate. (2019). Synthesis, Cytotoxicity Evaluation and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. Retrieved from --INVALID-LINK--

  • PubMed Central. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. Retrieved from --INVALID-LINK--

  • PromoCell. (n.d.). Troubleshooting guide for cell culture. Retrieved from --INVALID-LINK--

  • PubMed. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. Retrieved from --INVALID-LINK--

  • Kura Oncology. (n.d.). Navigating dose optimization requirements as a small biotech. Retrieved from --INVALID-LINK--

  • ResearchGate. (2021). Dose optimization for cell culture. Retrieved from --INVALID-LINK--

  • PubMed. (2014). Use of a Small Molecule Cell Cycle Inhibitor to Control Cell Growth and Improve Specific Productivity and Product Quality of Recombinant Proteins in CHO Cell Cultures. Retrieved from --INVALID-LINK--

  • PubMed Central. (2014). Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Chemchart. (n.d.). This compound (915919-81-2). Retrieved from --INVALID-LINK--

  • MDPI. (2020). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][11][14]diazepines, and Their Cytotoxic Activity. Retrieved from --INVALID-LINK--

  • Smolecule. (n.d.). 1-(5-Methylpyrimidin-2-yl)-4-pyridin-2-yl-1,4-diazepane. Retrieved from --INVALID-LINK--

  • Anticancer Research. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and -. Retrieved from --INVALID-LINK--

  • UWSpace. (2025). Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. Retrieved from --INVALID-LINK--

  • Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 1-(3-Methylpyridin-2-yl)-1,4-diazepane. Retrieved from --INVALID-LINK--

References

Technical Support Center: Purification of 1-(3-Methylpyridin-4-YL)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(3-Methylpyridin-4-YL)-1,4-diazepane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this polar, basic compound. The inherent properties of the pyridine and diazepane moieties can lead to specific difficulties during isolation and purification. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to achieve high purity of your target compound.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound and provides actionable solutions based on established chemical principles.

Issue 1: Significant Streaking or Tailing of the Product Spot on Silica Gel TLC

Q: I'm trying to monitor my reaction or column fractions using silica gel TLC, but my product, this compound, shows significant streaking from the baseline, making it difficult to assess purity and determine an appropriate Rf value. What is causing this and how can I fix it?

A: This is a classic issue encountered with polar, basic compounds like your N-aryldiazepane. The streaking is primarily due to strong interactions between the basic nitrogen atoms in your compound (both on the pyridine ring and the diazepane ring) and the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to a non-uniform elution profile.

Causality Explained: The lone pairs of electrons on the nitrogen atoms act as Lewis bases, forming strong hydrogen bonds or even undergoing acid-base interactions with the acidic protons of the silanol groups. This causes a portion of your compound to "stick" to the stationary phase, resulting in the observed streaking.

Solutions:

  • Mobile Phase Modification with a Basic Additive: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase. This additive will compete with your compound for interaction with the silanol groups, effectively "masking" them.

    • Triethylamine (TEA): Add 0.5-2% TEA to your eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes).

    • Ammonium Hydroxide: A solution of 1-2% ammonium hydroxide in methanol can be used as the polar component of your mobile phase. For example, a mobile phase of 10% (1% NH4OH in MeOH) / 90% DCM often yields good results.[1]

  • Use of an Alternative Stationary Phase: If mobile phase modification is insufficient, consider a different stationary phase that is less acidic.

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.[1] You can find commercially available TLC plates and bulk alumina for column chromatography.

    • Amine-Functionalized Silica: This stationary phase has aminopropyl groups bonded to the silica surface, creating a more basic environment and reducing interactions with basic analytes.

  • Deactivation of Silica Gel: You can neutralize the acidic sites on your silica gel before running your column.

    • Procedure: Prepare a slurry of your silica gel in your chosen eluent containing 1-2% triethylamine. Pack the column with this slurry. This pre-treatment helps to saturate the acidic sites before your compound is introduced.[2]

Troubleshooting Summary: TLC Streaking Rationale Recommended Action
Problem: Severe streaking of the product spot.Strong interaction of basic nitrogens with acidic silanol groups on silica.Add 0.5-2% triethylamine or ammonium hydroxide to the mobile phase.
Problem: Streaking persists even with basic additives.The compound is highly basic and still interacts with the stationary phase.Switch to a less acidic stationary phase like basic or neutral alumina.
Problem: Need to use silica gel for the separation.Deactivation of the stationary phase is necessary.Pre-treat the silica gel with a mobile phase containing a base before loading the sample.
Issue 2: Co-elution of Impurities During Column Chromatography

Q: I'm having trouble separating my desired product from impurities that have very similar polarities. What are the likely impurities from the synthesis, and how can I improve the separation?

A: The most probable synthetic routes to this compound are either a Buchwald-Hartwig amination or a reductive amination.[1][3] Understanding the potential side products of these reactions is key to designing an effective purification strategy.

Likely Impurities:

  • From Buchwald-Hartwig Amination:

    • Unreacted Starting Materials: 4-halo-3-methylpyridine (e.g., 4-bromo-3-methylpyridine) and 1,4-diazepane.

    • Homocoupling Products: Bipyridines formed from the coupling of two pyridine molecules.

  • From Reductive Amination:

    • Unreacted Starting Materials: 3-methylpyridine-4-carbaldehyde and 1,4-diazepane.

    • Mono-alkylated Diazepane: If a protected diazepane is used and deprotected in situ, you might have the mono-arylated species.

    • Over-alkylation Products: Although less likely with secondary amines, tertiary amine formation is a possibility.

Solutions for Improved Separation:

  • Optimize the Mobile Phase Gradient: A shallow gradient elution can help resolve closely eluting compounds. Start with a low polarity mobile phase and gradually increase the polarity.

  • Alternative Stationary Phases:

    • Reverse-Phase Chromatography (C18): For polar compounds, reverse-phase chromatography can offer a different selectivity. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape by protonating the amines.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of polar compounds. The stationary phase is polar (like silica), and the mobile phase is highly organic with a small amount of aqueous solvent.[1]

  • Salt Formation and Extraction: You can sometimes remove basic impurities by performing an acid-base extraction. Dissolve your crude product in an organic solvent like dichloromethane or ethyl acetate and wash with a dilute aqueous acid (e.g., 1M HCl). Your desired product and other basic impurities will move to the aqueous layer as their hydrochloride salts. The aqueous layer can then be basified (e.g., with NaOH) and re-extracted with an organic solvent to recover the free bases. This can be a simple way to remove non-basic impurities.

Workflow for Optimizing Separation:

start Crude Product with Co-eluting Impurities tlc Analyze by TLC with different solvent systems start->tlc extraction Perform Acid-Base Extraction start->extraction To remove non-basic impurities gradient Optimize Gradient Elution on Silica tlc->gradient Good separation seen rp_chrom Try Reversed-Phase (C18) Chromatography tlc->rp_chrom Poor separation on silica pure_product Pure Product gradient->pure_product hilic Consider HILIC rp_chrom->hilic Still co-eluting rp_chrom->pure_product hilic->pure_product extraction->tlc

Caption: Decision workflow for resolving co-eluting impurities.

Issue 3: Difficulty in Achieving Crystallization of the Final Product

Q: My purified this compound is an oil or a waxy solid, and I'm struggling to recrystallize it to get a crystalline solid for characterization and downstream applications. What can I do?

A: It is not uncommon for pyridine-containing compounds to be difficult to crystallize.[4] This can be due to the presence of minor impurities that inhibit crystal lattice formation or the inherent properties of the molecule.

Solutions:

  • Solvent Screening: A systematic approach to solvent screening is crucial.

    • Single Solvents: Try solvents of varying polarities. Good starting points for nitrogen-containing heterocycles are ethanol, methanol, isopropanol, acetonitrile, and ethyl acetate.[5]

    • Two-Solvent Systems: If a single solvent doesn't work, a two-solvent system is often effective. Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Then, warm the solution slightly to redissolve the precipitate and allow it to cool slowly.[6] Common pairs include:

      • Methanol / Diethyl ether

      • Ethanol / Hexanes

      • Dichloromethane / Hexanes

  • Salt Formation: Converting the basic freebase to a salt can significantly improve its crystallinity.

    • Hydrochloride (HCl) Salt: Dissolve your purified freebase in a minimal amount of a suitable solvent like methanol or isopropanol. Then, add a solution of HCl in a solvent like diethyl ether or isopropanol dropwise until the precipitation is complete.

    • Other Salts: If the HCl salt is hygroscopic or still difficult to crystallize, consider other acids like tartaric acid or citric acid to form crystalline salts.

  • Seeding: If you have a small amount of crystalline material from a previous batch, adding a seed crystal to a supersaturated solution can induce crystallization.

  • Slow Evaporation: Dissolve your compound in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered container. This can sometimes yield high-quality crystals.

Recrystallization Troubleshooting Rationale Recommended Action
Problem: Product oils out or remains an amorphous solid.The compound has low lattice energy or impurities are present.Perform a systematic solvent screen with single and two-solvent systems.
Problem: No suitable recrystallization solvent found.The freebase form is not amenable to crystallization.Convert the compound to a salt (e.g., HCl salt) to enhance crystallinity.
Problem: Crystallization is slow or does not initiate.Nucleation is the rate-limiting step.Add a seed crystal or try slow evaporation.

Frequently Asked Questions (FAQs)

Q1: What is the best way to visualize this compound on a TLC plate?

A1: Since the pyridine ring provides a UV-active chromophore, the primary method for visualization is under a UV lamp (254 nm), where it should appear as a dark spot on a fluorescent background.[3] For a destructive visualization method, a potassium permanganate (KMnO4) stain is effective as the amine groups are readily oxidized, appearing as yellow-brown spots on a purple background.[7] An iodine chamber can also be used.[3][7]

Q2: My compound appears to be degrading on the silica gel column. What are the signs and what can I do?

A2: Signs of degradation on silica gel include the appearance of new, more polar spots on the TLC of later fractions, a lower than expected yield, and a discolored silica gel band that does not elute. The acidic nature of silica gel can catalyze the decomposition of sensitive compounds. To mitigate this, you can deactivate the silica gel with a base (as described in Issue 1), use a less acidic stationary phase like alumina, or switch to reverse-phase chromatography.[2]

Q3: How can I confirm the purity of my final product?

A3: A combination of techniques should be used to confirm purity:

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure and identify any proton- or carbon-containing impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a highly sensitive technique to detect trace impurities and confirm the molecular weight of your product.

  • High-Performance Liquid Chromatography (HPLC): An HPLC chromatogram with a single sharp peak is a good indicator of high purity.

  • Elemental Analysis (CHN Analysis): This provides the percentage composition of carbon, hydrogen, and nitrogen, which should match the theoretical values for your pure compound.

Experimental Protocols

Protocol 1: Column Chromatography on Silica Gel with a Basic Modifier
  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in your initial, low-polarity mobile phase (e.g., 98:2 dichloromethane:methanol) containing 1% triethylamine.

  • Column Packing: Pour the slurry into your column and allow the silica to pack under a gentle flow of the mobile phase.

  • Sample Loading: Dissolve your crude this compound in a minimal amount of the mobile phase and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add the dry powder to the top of the packed column.

  • Elution: Begin eluting with the initial mobile phase. Gradually increase the polarity by increasing the percentage of the methanol/triethylamine solution. For example, you can use a step gradient:

    • 98:2 DCM: (MeOH + 1% TEA)

    • 95:5 DCM: (MeOH + 1% TEA)

    • 90:10 DCM: (MeOH + 1% TEA)

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC using a mobile phase that gives your product an Rf of ~0.3. Combine the pure fractions and remove the solvent under reduced pressure.

Workflow for Silica Gel Chromatography:

start Prepare Silica Slurry with Basic Eluent pack Pack Column start->pack load Dry Load Sample pack->load elute Elute with Gradient of Basic Mobile Phase load->elute collect Collect Fractions elute->collect analyze Analyze by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: Step-by-step workflow for basic-modified silica gel chromatography.

Protocol 2: Recrystallization from a Two-Solvent System
  • Dissolution: In an Erlenmeyer flask, dissolve the impure this compound in a minimal amount of a hot "good" solvent (e.g., methanol or ethanol).

  • Addition of "Poor" Solvent: While the solution is still hot, add a "poor" solvent (e.g., diethyl ether or hexanes) dropwise until you observe persistent cloudiness.

  • Clarification: Add a few drops of the "good" solvent back into the hot solution until the cloudiness just disappears.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

References

How to avoid degradation of 1-(3-Methylpyridin-4-YL)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(3-Methylpyridin-4-YL)-1,4-diazepane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the handling, storage, and troubleshooting of potential degradation of this compound. By understanding the chemical liabilities of this molecule, you can ensure the integrity of your experiments and the reliability of your results.

I. Understanding the Molecule: Structural Features and Potential for Degradation

This compound is a heterocyclic compound featuring a pyridine ring linked to a 1,4-diazepane moiety. The stability of this molecule is influenced by the chemical properties of these two core structures and the linkage between them.

  • Pyridine Ring: The pyridine ring is an electron-deficient aromatic system. While generally stable, it can be susceptible to nucleophilic attack, especially if activated by electron-withdrawing groups. The nitrogen atom in the ring also imparts basicity and can be a site for protonation or alkylation. Environmental factors like microbial contamination can also lead to the degradation of pyridine and its derivatives.[1][2][3][4][5]

  • 1,4-Diazepane Ring: This seven-membered non-aromatic ring contains two nitrogen atoms. The ring is conformationally flexible and the secondary amine is a nucleophilic and basic center. Like other amines, it is susceptible to oxidation. The diazepine ring system, in related compounds like benzodiazepines, can be susceptible to hydrolysis, particularly at the amide bonds.[6][7][8] Although this compound lacks an amide in the ring, the amine functionalities are reactive sites.

  • Carbon-Nitrogen Linkage: The bond connecting the pyridine ring to the diazepane ring is a potential site for chemical cleavage under harsh conditions, such as strong acids or bases, or through oxidative processes.

II. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To minimize degradation, this compound should be stored in a cool, dry, and dark place.[9] A tightly sealed container is crucial to protect it from moisture and atmospheric oxygen. For long-term storage, keeping the compound at -20°C or -80°C is recommended, especially if it is in solution.[10] Some suppliers of similar compounds recommend room temperature storage for the solid form.

Q2: What solvents are recommended for dissolving this compound?

A2: The choice of solvent depends on the intended application. For stock solutions, anhydrous aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are generally preferred to minimize the risk of hydrolysis. For aqueous buffers, it is critical to control the pH and use the solution promptly. The high water solubility of many pyridine derivatives suggests that moisture can be a significant factor in their degradation.[2]

Q3: Is this compound sensitive to light?

Q4: What are the likely degradation products I might observe?

A4: Based on the structure, potential degradation products could arise from:

  • Oxidation: Oxidation of the diazepane ring nitrogens to form N-oxides.

  • Hydrolysis: While less likely than for benzodiazepines which contain an imine or amide in the seven-membered ring, cleavage of the bond between the pyridine and diazepane moieties could occur under harsh acidic or basic conditions.[6]

  • Ring Opening: Degradation of the diazepane ring.

  • Modification of the Pyridine Ring: Hydroxylation of the pyridine ring is a common degradation pathway for pyridine derivatives, often mediated by microbial or oxidative processes.[2][4]

III. Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, providing a logical approach to identify and resolve them.

Issue 1: Inconsistent or lower-than-expected activity in biological assays.
Potential Cause Troubleshooting Steps
Degradation of stock solution 1. Prepare a fresh stock solution from solid material. 2. Analyze the old stock solution by HPLC-MS to check for the presence of degradation products.[11][12][13] 3. If degradation is confirmed, review storage conditions (temperature, light exposure, solvent).
Precipitation in assay buffer 1. Visually inspect the assay medium for any precipitate. 2. Determine the solubility of the compound in the assay buffer at the working concentration. 3. If solubility is an issue, consider using a co-solvent or a different buffer system.
Interaction with assay components 1. Run control experiments to assess the stability of the compound in the assay buffer over the time course of the experiment. 2. Evaluate potential interactions with other components in the assay, such as reducing agents or metal ions.
Issue 2: Appearance of new peaks in my analytical chromatogram (e.g., HPLC, LC-MS).

This is a direct indication of sample impurity or degradation.

Experimental Workflow for Investigating Degradation

G cluster_0 Problem Identification cluster_1 Investigation cluster_2 Resolution A Unexpected peak observed in HPLC B Characterize new peak by LC-MS/MS and NMR A->B Isolate and identify C Perform forced degradation studies (acid, base, peroxide, heat, light) B->C Hypothesize degradation mechanism D Analyze results to identify degradation pathway C->D Compare degradation products E Modify storage and handling procedures D->E Implement preventative measures F Optimize experimental conditions (e.g., buffer pH, temperature) D->F Adjust experimental protocol G Purify compound if necessary E->G If degradation is extensive

Caption: Workflow for investigating and resolving compound degradation.

Step-by-Step Protocol for Forced Degradation Studies:

Forced degradation studies can help identify the potential degradation pathways and the stability-indicating nature of your analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound and the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a suitable analytical method, such as HPLC with UV detection or LC-MS.[11]

  • Data Interpretation: Compare the chromatograms of the stressed samples with that of a control sample (unstressed). The appearance of new peaks indicates degradation. The conditions under which these peaks appear provide insight into the degradation mechanism. Mass spectrometry can be used to identify the molecular weights of the degradation products, aiding in their structural elucidation.[14]

IV. Summary of Recommendations for Stability

ParameterRecommendationRationale
Storage (Solid) Cool, dry, dark place. Tightly sealed container.To prevent hydrolysis, oxidation, and photodegradation.
Storage (Solution) -20°C or -80°C in an anhydrous aprotic solvent. Use promptly.To minimize solvent-mediated degradation and hydrolysis.[10]
pH Avoid strongly acidic or basic conditions.To prevent acid or base-catalyzed hydrolysis of the C-N bond or ring opening.
Atmosphere Consider storage under an inert atmosphere (e.g., argon or nitrogen).To minimize oxidation of the amine functionalities.
Light Exposure Minimize exposure to light. Use amber vials.To prevent photodegradation.

Potential Degradation Pathways

DegradationPathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (Harsh Conditions) cluster_photodegradation Photodegradation Parent This compound Oxidation_Product N-Oxide derivatives Parent->Oxidation_Product O₂ / Peroxide Hydrolysis_Product1 3-Methyl-4-hydroxypyridine Parent->Hydrolysis_Product1 H⁺ / OH⁻, H₂O Hydrolysis_Product2 1,4-Diazepane Parent->Hydrolysis_Product2 H⁺ / OH⁻, H₂O Photo_Product Various photoproducts Parent->Photo_Product UV Light

Caption: Potential degradation pathways for this compound.

By following these guidelines and employing a systematic approach to troubleshooting, you can ensure the quality and integrity of your research involving this compound.

V. References

  • Gupta, N., O'Loughlin, E., & Sims, G. (2019). Microbial Degradation of Pyridine and Pyridine Derivatives. In Microorganisms for Sustainability.

  • Microbial Degradation of Pyridine and Its Derivatives. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Časaitė, V., Stanislauskienė, R., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(15), e00850-20.

  • Sims, G. K., O'Loughlin, E. J., & Crawford, R. L. (1989). Degradation of Pyridines in the Environment. ResearchGate.

  • Vaitekūnas, J., & Meškys, R. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(15).

  • Mayer, W., Erbe, S., & Voigt, R. (1972). [Analysis and stability of various pharmaceutically interesting benzodiazepines. 1. Diazepam and nitrazepam, course of hydrolysis and determination of a circle contraction to isomeric quinolone derivatives]. Pharmazie, 27(1), 32–42.

  • AK Scientific, Inc. (n.d.). 1-(2-Chloro-5-methylpyrimidin-4-yl)-1,4-diazepane Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 1-(3-pyridinylmethyl)-1,4-diazepane tris(4-methylbenzenesulfonate). Retrieved from --INVALID-LINK--

  • Chemchart. (n.d.). This compound (915919-81-2). Retrieved from --INVALID-LINK--

  • ChemicalBook. (2023). 1-(3-METHYL-PYRIDIN-2-YL)-[1][4]DIAZEPANE Safety Data Sheet. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • El-safty, M. M., & El-kimary, E. I. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry, 2019, 8374983.

  • Wiergowski, M., et al. (2022). Long-Term Stability of Benzodiazepines and Z-Hypnotic Drugs in Blood Samples Stored at Varying Temperatures. Journal of Analytical Toxicology, 46(2), 154–162.

  • Khan, I., & Ibrar, A. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 15(6), 776-795.

  • Wikipedia. (n.d.). Diazepam. Retrieved from --INVALID-LINK--

  • Delle Piane, M., & Corno, M. (2022). Can Mesoporous Silica Speed Up Degradation of Benzodiazepines? Hints from Quantum Mechanical Investigations. Molecules, 27(4), 1276.

  • Howard, A. G., & Nickless, G. (1977). A Simple Method for Determining Diazepam and Its Major Metabolites in Biological Fluids: Application in Bioavailability Studies. Journal of Pharmacy and Pharmacology, 29(5), 286–288.

  • Howard, A. G., & Nickless, G. (1977). A simple method for determining diazepam and its major metabolites in biological fluids: application in bioavailability studies. Semantic Scholar.

  • PubChem. (n.d.). 1-(3-Methylpyridin-2-yl)-1,4-diazepane. Retrieved from --INVALID-LINK--

  • Analytical methods for determination of benzodiazepines. A short review. (2015). ResearchGate.

  • New Trends in the Methodologies of Determination of Benzodiazepine Residues in Biological Samples. (2022). MDPI.

  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. (2021). PubMed Central.

  • Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. (2023). UWSpace.

  • PubChem. (n.d.). 1-(Pyridin-4-YL)-1,4-diazepane. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 1-(6-Methyl-2-phenylpyrimidin-4-yl)-1,4-diazepane. Retrieved from --INVALID-LINK--

  • Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. (2021). NIH.

  • Bakshi, M., & Singh, S. (2007). Identification of imatinib mesylate degradation products obtained under stress conditions. Journal of Pharmaceutical and Biomedical Analysis, 43(3), 1044–1050.

References

Artifacts in screening with 1-(3-Methylpyridin-4-YL)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(3-Methylpyridin-4-YL)-1,4-diazepane

A Senior Application Scientist's Guide to Mitigating Screening Artifacts

Welcome to the technical support center for researchers utilizing this compound in screening campaigns. This guide is structured to provide field-proven insights and actionable protocols to help you identify and overcome common experimental artifacts associated with this compound. As a molecule with a specific set of physicochemical properties, understanding its behavior in various assay formats is critical for generating reliable and reproducible data.

This document moves beyond a simple checklist, delving into the causal mechanisms behind potential issues and providing self-validating experimental workflows to ensure the integrity of your results.

Section 1: Understanding the Compound - Core Physicochemical Properties

Before troubleshooting, it is essential to understand the inherent properties of this compound. Many screening artifacts are a direct result of a compound's physical characteristics. Below is a summary of its key computed properties.

PropertyValueSourcePotential Implication in Screening
CAS Number 915919-81-2PubChem[1]Correct identification and sourcing.
Molecular Formula C₁₁H₁₇N₃PubChem[1]-
Molecular Weight 191.27 g/mol PubChem[1]Affects molar concentration calculations.
Water Solubility 1467.52 mg/L (Predicted)Chemchart[2]High risk of precipitation in aqueous assay buffers at micromolar concentrations.
Hydrogen Bond Acceptors 3PubChem[1]Can influence interactions with biological targets and assay components.
Rotatable Bonds 2PubChem[1]Conformational flexibility may play a role in target binding and off-target effects.

Section 2: Troubleshooting Guide - Common Screening Artifacts

This section addresses specific issues in a question-and-answer format, providing both the rationale for the problem and a clear path to resolution.

Question 1: Why am I observing high variability and poor reproducibility between replicate wells?

Answer: The most probable cause is poor solubility and precipitation of the compound in your aqueous assay buffer. The predicted water solubility of ~1.47 g/L translates to a maximum concentration of approximately 7.7 mM, but this is an ideal scenario.[2] In buffers containing salts and proteins, the effective solubility can be significantly lower. When the compound precipitates, the effective concentration in solution becomes inconsistent across your plate, leading to high data variance.

Troubleshooting Workflow:

G start High Data Variability Observed check_sol Visually Inspect Wells for Precipitate (Use a microscope if necessary) start->check_sol precip_found Precipitate Observed? check_sol->precip_found sol_protocol Perform Formal Solubility Test (See Protocol 1) sub_start Initial Troubleshooting Steps sol_protocol->sub_start precip_found->sol_protocol Uncertain precip_found->sub_start Yes no_precip No Precipitate precip_found->no_precip No reduce_conc 1. Lower Compound Concentration sub_start->reduce_conc inc_dmso 2. Increase Final DMSO % (If assay tolerates it, max 1-2%) reduce_conc->inc_dmso use_detergent 3. Add Non-ionic Detergent (e.g., 0.01% Triton X-100) inc_dmso->use_detergent retest Re-run Assay with Modified Conditions use_detergent->retest other_issues Investigate Other Causes: - Pipetting errors - Plate edge effects - Reagent instability no_precip->other_issues

Caption: Troubleshooting workflow for high data variability.

Mitigation Strategy:

  • Concentration Reduction: The simplest solution is to lower the screening concentration to a range where the compound remains soluble.

  • Solvent Optimization: Ensure your final DMSO concentration is consistent and as high as the assay can tolerate (typically ≤1%).

  • Protocol: Follow the detailed Protocol 1: Compound Solubility Assessment in Section 4 to determine the practical solubility limit in your specific assay buffer.

Question 2: My compound appears to be a promiscuous inhibitor, hitting multiple unrelated targets. Is this a real effect?

Answer: This is a classic sign of non-specific activity, often caused by the formation of compound aggregates in solution. Small molecules, particularly those with moderate solubility, can self-assemble into colloidal particles at micromolar concentrations. These aggregates can sequester and denature proteins non-specifically, leading to inhibition that is not due to true binding at a target's active site. This is a well-documented artifact in high-throughput screening.

Troubleshooting Workflow:

  • Detergent Counter-Screen: Re-test the compound's activity in the presence of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20.[3] If the inhibitory activity is significantly reduced, it strongly suggests an aggregation-based mechanism. True inhibitors should be largely unaffected.

  • Activity-Concentration Curve Analysis: Check the Hill slope of your dose-response curve. Aggregators often exhibit unusually steep slopes.

  • Protocol: Implement Protocol 2: Aggregation Counter-Screen to confirm or rule out this artifact.

Question 3: In my cell-based assay, I'm seeing a drop in signal that looks like inhibition, but I suspect cytotoxicity. How can I confirm this?

Answer: Signal reduction in cell-based assays (e.g., reporter gene, metabolic, or signaling assays) can be due to target-specific modulation or simply cell death. Diazepane derivatives, while often well-tolerated, can exhibit cytotoxicity at higher concentrations.[4][5] It is imperative to distinguish between these two outcomes.

Mitigation Strategy:

  • Parallel Cytotoxicity Assay: Always run a parallel cytotoxicity assay using the same cell line, compound concentrations, and incubation times. Common assays include MTT (measures metabolic activity), CellTiter-Glo® (measures ATP), or LDH release (measures membrane integrity).

  • Data Normalization: If moderate cytotoxicity is observed, you can sometimes normalize the results of your primary assay to the cytotoxicity data. However, if significant cell death occurs (e.g., >20-30%), the results from the primary assay at those concentrations should be considered unreliable.

  • Protocol: Use Protocol 3: Standard Cytotoxicity Assay (MTT Method) to generate a cytotoxicity profile for your compound.

Question 4: I'm using a fluorescence-based assay and see quenching/enhancement of the signal in wells with the compound. How do I correct for this?

Answer: The pyridinyl moiety in this compound contains a conjugated pi system, which has the potential to absorb light or have intrinsic fluorescence. This can interfere with optical assay readouts, such as Fluorescence Polarization (FP), FRET, or simple fluorescence intensity assays.

Troubleshooting Workflow:

G start Signal Quenching or Enhancement Observed run_control Run 'Compound-Only' Control Plate (See Protocol 4) start->run_control interference_found Interference Detected? run_control->interference_found quantify Quantify the % Interference at Each Concentration interference_found->quantify yes_path no_interference Interference is Negligible interference_found->no_interference no_path yes_path Yes no_path No correct Correct Primary Assay Data (Subtract background interference) quantify->correct consider_ortho If Interference >15-20%, Consider Orthogonal Assay correct->consider_ortho proceed Proceed with Primary Assay Analysis no_interference->proceed

Caption: Workflow to diagnose optical interference.

Mitigation Strategy:

  • Control Plate: Run a control plate that includes all assay components except the target protein or key biological reagent. Add your compound at all screening concentrations.

  • Signal Measurement: Read the plate under the same conditions as your primary assay. Any signal detected is due to the compound's intrinsic properties.

  • Correction: If the interference is minimal (<10% of the primary assay's dynamic range), you can subtract this background from your primary data. If the interference is substantial, the compound is likely incompatible with that assay format, and an orthogonal (e.g., label-free or luminescence-based) assay should be used for confirmation.

  • Protocol: Refer to Protocol 4: Optical Interference Assessment for a detailed procedure.

Section 3: Frequently Asked Questions (FAQs)

  • Q: What is the recommended solvent and stock concentration for this compound?

    • A: We recommend using 100% DMSO for making high-concentration stock solutions (e.g., 10-50 mM). Aliquot and store at -20°C or -80°C to avoid freeze-thaw cycles. When preparing working solutions, perform serial dilutions in DMSO before the final dilution into aqueous buffer to minimize precipitation.

  • Q: Are there known off-target liabilities for the diazepane scaffold?

    • A: The broader class of benzodiazepines and related diazepane structures are known to interact with various CNS targets, most notably GABA-A receptors.[6] While this compound is structurally distinct, cross-reactivity with other receptors or ion channels cannot be ruled out without specific testing. If your primary target is not a CNS receptor, consider counter-screening against a panel of common off-targets.

  • Q: My dose-response curve is flat or shows activation at high concentrations. What could be the cause?

    • A: A flat curve indicates no activity, but an "uptick" or U-shaped curve at high concentrations can be another artifact of poor solubility. Precipitated compound can scatter light in absorbance or luminescence assays, causing an apparent increase in signal. Always check for precipitation at the highest concentrations tested.

Section 4: Key Experimental Protocols

Protocol 1: Compound Solubility Assessment
  • Prepare Buffer: Use the exact final assay buffer, including all salts, additives, and proteins.

  • Serial Dilution: Prepare a 2x concentration series of the compound in the assay buffer, starting from the highest concentration you intend to screen.

  • Incubation: Incubate the plate under the same conditions (time, temperature) as your primary assay.

  • Visual Inspection: Carefully inspect each well for cloudiness or visible precipitate against a dark background, preferably with the aid of a plate microscope.

  • Quantitative Measurement (Optional): Use nephelometry or light scattering on a plate reader to quantitatively measure turbidity. The concentration at which the signal significantly rises above the buffer-only control is your limit of solubility.

Protocol 2: Aggregation Counter-Screen
  • Prepare Reagents: Prepare two sets of assay buffer: one standard buffer and one containing 0.02% Triton X-100 (this will yield a final concentration of 0.01% in the assay).

  • Run Parallel Assays: Set up two identical dose-response experiments. Run one under standard conditions and the other using the detergent-containing buffer.

  • Data Analysis: Compare the IC₅₀ values from both experiments. A significant rightward shift (e.g., >5-10 fold increase) in the IC₅₀ in the presence of detergent is strong evidence of aggregation-based inhibition.

Protocol 3: Standard Cytotoxicity Assay (MTT Method)
  • Cell Plating: Plate your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Addition: Treat the cells with a serial dilution of this compound. Include a "no-cell" control for background, a "vehicle-only" (e.g., DMSO) control for 100% viability, and a "toxin" control (e.g., staurosporine or Triton X-100) for 0% viability.

  • Incubation: Incubate for the same duration as your primary assay.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., acidified isopropanol or SDS) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at ~570 nm. Calculate cell viability as a percentage relative to the vehicle control.

Protocol 4: Optical Interference Assessment
  • Prepare Plate: In a microplate of the same type (e.g., black, clear bottom) as your primary assay, add all assay components except the key biological reagent (e.g., enzyme, receptor, or antibody).

  • Compound Addition: Add the compound in the same concentration range used in the primary screen.

  • Incubation: Incubate under identical conditions (time, temperature).

  • Read Plate: Use the same plate reader and settings (excitation/emission wavelengths, gain) as the primary assay.

  • Analysis: The signal from these wells represents the compound's contribution to the signal. Compare this to the dynamic range of your fully constituted assay to determine the percent interference.

References

Technical Support Center: Enhancing the Purity of 1-(3-Methylpyridin-4-YL)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, medicinal chemists, and process development professionals engaged in the synthesis of 1-(3-Methylpyridin-4-YL)-1,4-diazepane. Achieving high purity for this compound is critical for its application in drug development and other sensitive research areas. This document provides a structured, in-depth technical resource in a question-and-answer format to troubleshoot common purity challenges encountered during its synthesis and purification.

Section 1: Understanding the Impurity Profile

A successful purification strategy begins with a thorough understanding of the potential impurities. The synthesis of this compound, commonly achieved via a palladium-catalyzed cross-coupling reaction like the Buchwald-Hartwig amination, can introduce several classes of impurities.[1][2]

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: The impurity profile is intrinsically linked to the synthetic route. Assuming a Buchwald-Hartwig amination between a 4-halide-3-methylpyridine (e.g., 4-chloro-3-methylpyridine) and 1,4-diazepane, you should anticipate the following impurities:

  • Unreacted Starting Materials:

    • 4-halo-3-methylpyridine: A neutral, aromatic compound.

    • 1,4-diazepane: A highly polar, basic aliphatic diamine.

  • Reaction Side-Products:

    • Bis-arylated Diazepane: 1,4-bis(3-methylpyridin-4-yl)-1,4-diazepane. This can form if the stoichiometry is not carefully controlled.

    • Homocoupling Products: Bipyridine species formed from the coupling of two 4-halo-3-methylpyridine molecules.

  • Catalyst-Related Residues:

    • Palladium Residues: Elemental palladium or palladium complexes, often appearing as a black or dark colloidal suspension.

    • Ligand-Derived Impurities: Oxidized or degraded phosphine ligands (e.g., phosphine oxides) from the catalyst system.[3]

  • Reagent- and Solvent-Derived Impurities:

    • Base: Residual inorganic or organic base used in the coupling reaction (e.g., Cs₂CO₃, t-BuOK).

    • Solvents: High-boiling point solvents like toluene or dioxane that may be difficult to remove completely.[2]

Q2: How can I get a preliminary assessment of my crude product's purity?

A2: A multi-technique approach is recommended for a comprehensive analysis of your crude material.

  • Thin-Layer Chromatography (TLC): This is the fastest method for a qualitative assessment. Use a silica plate and a mobile phase such as Dichloromethane (DCM)/Methanol (MeOH) with a small amount of triethylamine (TEA) or ammonium hydroxide (e.g., 95:5:0.5 DCM/MeOH/TEA). The amine additive is crucial to prevent the basic product from streaking on the acidic silica gel.[4] This will help you visualize the number of components.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for initial identification. It provides both the retention time and the mass-to-charge ratio (m/z) of each component. This allows you to tentatively identify impurities by comparing their masses to the expected structures (See Table 1).[5]

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR of the crude product can reveal the presence of major impurities and unreacted starting materials by identifying their characteristic signals. It can also be used to estimate the relative ratios of these components.[6]

Impurity Type Potential Compound Expected [M+H]⁺ (m/z) Key Characteristics & Analytical Notes
Starting Material4-Chloro-3-methylpyridine128.0Neutral; less polar than the product.
Starting Material1,4-Diazepane101.1Highly polar and basic; may not retain well on reverse-phase HPLC without ion pairing.
Side-Product1,4-bis(3-methylpyridin-4-yl)-1,4-diazepane283.2More lipophilic and less polar than the desired product.
Catalyst-RelatedTri-tert-butylphosphine oxide219.2Neutral impurity, often seen in Buchwald-Hartwig reactions.
Table 1: Common Impurities and Their Mass Spectrometry Signatures.

Section 2: Troubleshooting and Purification Strategies

The purification of this compound leverages its distinct chemical properties, particularly the basicity conferred by its three nitrogen atoms.[7]

Purification_Workflow Crude Crude Product (Post-Reaction Mixture) Workup Aqueous Workup (Quench & Dilute) Crude->Workup AcidBase Acid-Base Extraction (Removes Neutral Impurities) Workup->AcidBase Primary Purification Column Column Chromatography (Separates Basic Analogs) AcidBase->Column If Needed Recrystal Recrystallization (Final Polishing) AcidBase->Recrystal If Sufficiently Pure Column->Recrystal For Crystalline Solid Final Pure Product (>99% Purity) Recrystal->Final

Caption: General purification workflow for this compound.
Q3: My crude reaction mixture is a dark, oily solid. What is the most effective first purification step?

A3: An acid-base extraction is the ideal first step. This technique exploits the basicity of your target compound to separate it from neutral or acidic impurities, such as unreacted 4-halo-3-methylpyridine, phosphine oxide byproducts, and some palladium complexes.[8][9] The basic nitrogens in your product can be protonated by an acid to form a water-soluble salt, while neutral impurities remain in the organic layer.[10][11]

Acid_Base_Logic cluster_0 Step 1: Acidification cluster_1 Step 2: Separation cluster_2 Step 3: Basification & Extraction Organic_Start Organic Layer (DCM or EtOAc) - Product (Base) - Neutral Impurities Organic_Separated Organic Layer (Discard) - Neutral Impurities (e.g., Starting Material, Ligand Oxide) Organic_Start->Organic_Separated Impurities Remain Aqueous_Separated Aqueous Layer (Keep) - Product Salt (Protonated) Organic_Start->Aqueous_Separated Product moves to Aqueous Phase Aqueous_Acid Aqueous Layer (e.g., 1M HCl) Organic_Final Organic Layer (Final Product) - Pure Product (Base) Aqueous_Separated->Organic_Final Product moves back to Organic Phase Aqueous_Base Aqueous Layer (Discard) - Inorganic Salts

Caption: The logic of acid-base extraction for purifying basic compounds.

See Protocol 1 for a detailed, step-by-step procedure.

Q4: Acid-base extraction helped, but my product is still only ~90% pure by HPLC. How can I remove closely related basic impurities?

A4: For removing structurally similar impurities (like the bis-arylated side-product), flash column chromatography is the method of choice.[12] However, purifying basic amines on standard silica gel can be challenging due to strong interactions with acidic silanol groups, leading to poor separation and product loss.[13]

There are two effective strategies to overcome this:

  • Mobile Phase Modification: Add a small percentage of a volatile amine base, such as triethylamine (TEA) or ammonium hydroxide, to your eluent system (e.g., DCM/MeOH/TEA).[4] This 'competing base' neutralizes the active sites on the silica, allowing your product to elute cleanly.

  • Amine-Functionalized Silica: Use a commercially available amine-grafted silica gel (KP-NH). This stationary phase provides a less acidic environment, which dramatically improves peak shape and separation for basic compounds, often allowing for simpler solvent systems like hexane/ethyl acetate.[13]

See Protocol 2 for a detailed methodology.

Q5: My purified product is an off-white or grayish solid, suggesting metal contamination. How do I remove residual palladium?

A5: Residual palladium is a common issue in cross-coupling reactions and is highly undesirable in pharmaceutical compounds. While much of it is removed during the workup and chromatography, trace amounts can persist.

  • Charcoal Treatment: A simple and effective method is to dissolve your product in a suitable solvent (e.g., methanol or ethyl acetate), add a small amount of activated charcoal (approx. 5-10% w/w), stir for 30-60 minutes at room temperature, and then filter the mixture through a pad of Celite®. The charcoal adsorbs the palladium.

  • Metal Scavengers: For more stubborn cases, commercially available metal scavengers (e.g., silica-bound thiols or amines) can be used. These are stirred with a solution of your product and then simply filtered off.

Q6: How can I obtain a high-purity, crystalline final product suitable for downstream applications?

A6: Recrystallization is the ultimate step for achieving high purity and obtaining a stable, crystalline solid.[14] The key is selecting an appropriate solvent system where the product has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures.[15]

  • Solvent Screening: Test small amounts of your compound in various solvents (e.g., isopropanol, ethyl acetate, acetonitrile, ethanol/water mixtures). A good single solvent will dissolve the compound when hot but yield crystals upon cooling. If a single solvent is not ideal, an anti-solvent system (e.g., dissolving in a small amount of DCM or MeOH and slowly adding a non-polar solvent like hexanes or ether) can be effective.[16]

See Protocol 3 for a detailed recrystallization procedure.

Section 3: Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction for Bulk Impurity Removal
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (approx. 10-20 mL per gram of crude material).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M aqueous hydrochloric acid (HCl). Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure.[8]

  • Phase Separation: Allow the layers to separate. The protonated product will be in the top aqueous layer, while neutral impurities remain in the bottom organic layer (for DCM).

  • Isolate Aqueous Layer: Drain and discard the organic layer. You can wash the aqueous layer once more with fresh organic solvent to remove any remaining neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add a base, such as 3M aqueous sodium hydroxide (NaOH) or solid potassium carbonate (K₂CO₃), with stirring until the pH is >10 (check with pH paper). Your product should precipitate or form an oily layer.[17]

  • Product Re-extraction: Extract the now basic aqueous layer three times with fresh DCM or EtOAc.

  • Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified, free-based product.

Protocol 2: Flash Column Chromatography for Heterocyclic Amines
  • Stationary Phase Selection: Choose either standard silica gel or, preferably, amine-functionalized silica.[13]

  • Mobile Phase Selection (for standard silica):

    • Start by developing a solvent system using TLC. A good starting point is a gradient of 0-10% Methanol in Dichloromethane.

    • Crucially, add 0.5-1% triethylamine (TEA) to the mobile phase to prevent peak tailing.[4]

    • Aim for a target Rf value of ~0.25-0.35 for your product.

  • Column Packing: Pack the column with the chosen stationary phase in your initial, less polar mobile phase.

  • Sample Loading: Dissolve your sample in a minimal amount of the mobile phase or DCM. Alternatively, perform a "dry load" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and placing the resulting powder on top of the column bed.

  • Elution: Run the column using a solvent gradient, starting with a low polarity and gradually increasing it. Collect fractions and monitor them by TLC or UV detection.

  • Fraction Pooling: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Recrystallization for Final Polishing
  • Solvent Selection: In a test tube, add ~20-30 mg of your purified product. Add a potential solvent (e.g., isopropanol) dropwise while heating until the solid just dissolves.

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath. A good solvent will produce a high yield of crystals.[14]

  • Bulk Recrystallization: Dissolve the bulk of your material in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.

  • Slow Cooling: Cover the flask and allow it to cool undisturbed to room temperature. For best results, then transfer it to a refrigerator or ice bath to maximize crystal formation.[18]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[14]

  • Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities. Dry the crystals under high vacuum to remove all residual solvent.

Section 4: Final Purity Assessment

Q7: What analytical techniques should I use to confirm the purity and identity of my final product?

A7: A combination of chromatographic and spectroscopic methods is required to definitively establish purity and confirm the structure.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment.[6] Use a reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile in water with 0.1% formic acid or trifluoroacetic acid to ensure good peak shape for the basic analyte). Purity is determined by integrating the peak area of the product relative to the total peak area at a specific wavelength (e.g., 254 nm).

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy confirms the chemical structure of the compound. A high-purity sample should show clean signals corresponding to the product with no significant peaks attributable to impurities.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass measurement, which confirms the elemental composition of your molecule.[19] For C₁₁H₁₇N₃, the expected [M+H]⁺ is approximately 192.1501.

By following these troubleshooting guides and detailed protocols, researchers can systematically address purity challenges and confidently obtain high-quality this compound for their research and development needs.

References

Technical Support Center: Modifying Experimental Protocols for 1-(3-Methylpyridin-4-YL)-1,4-diazepane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(3-methylpyridin-4-yl)-1,4-diazepane derivatives. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that you may encounter during your experimental work. The unique structure of these compounds, featuring a pyridine ring linked to a diazepane core, presents specific challenges in synthesis, purification, and characterization. This resource aims to equip you with the knowledge to navigate these complexities effectively.

Section 1: Synthesis and Reaction Optimization

The construction of the C-N bond between the 3-methylpyridine and 1,4-diazepane moieties is a critical step that often requires careful optimization. The Buchwald-Hartwig amination is a widely used and powerful method for this transformation.[1][2] However, its success is highly dependent on the choice of catalyst, ligand, base, and solvent.

Frequently Asked Questions (FAQs) - Synthesis

Question 1: My Buchwald-Hartwig amination reaction to couple 4-halo-3-methylpyridine with 1,4-diazepane is giving low yields. What are the key parameters to optimize?

Answer: Low yields in Buchwald-Hartwig aminations are a common issue and can often be resolved by systematically optimizing the reaction conditions. Here’s a breakdown of the critical parameters:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is paramount. While first-generation catalysts can be effective, sterically hindered and electron-rich ligands often provide superior results, especially with challenging substrates.[1] Consider screening a panel of ligands such as SPhos, RuPhos, and Xantphos.[3][4] The palladium source, whether a pre-catalyst or generated in situ from sources like Pd(OAc)₂, can also influence the reaction's efficiency.[3][5]

  • Base Selection: The base plays a crucial role in the catalytic cycle. Strong, non-nucleophilic bases are generally preferred. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃).[3][6] The choice of base can significantly impact the reaction rate and the formation of side products.

  • Solvent Choice: Anhydrous, aprotic solvents are typically used. Toluene, 1,4-dioxane, and THF are common options.[2][3] The solubility of the starting materials and the reaction temperature will influence the optimal solvent. Be aware that some solvents, like 1,4-dioxane, have higher environmental and safety concerns.[2]

  • Temperature and Reaction Time: These reactions are often run at elevated temperatures (80-110 °C) to facilitate the catalytic cycle.[3] Monitoring the reaction progress by TLC or LC-MS is crucial to determine the optimal reaction time and prevent decomposition of the product.

Logical Troubleshooting Workflow for Low-Yield Buchwald-Hartwig Amination

G Start Low Yield in Buchwald-Hartwig Amination Check_Purity Verify Purity of Starting Materials (4-halo-3-methylpyridine, 1,4-diazepane) Start->Check_Purity Optimize_Ligand Screen Different Phosphine Ligands (e.g., SPhos, RuPhos, Xantphos) Check_Purity->Optimize_Ligand Purity Confirmed Optimize_Base Test Different Bases (e.g., NaOtBu, LiHMDS, Cs2CO3) Optimize_Ligand->Optimize_Base Optimize_Solvent Evaluate Solvent Effects (Toluene, Dioxane, THF) Optimize_Base->Optimize_Solvent Optimize_Temp Adjust Reaction Temperature (80-110°C) Optimize_Solvent->Optimize_Temp Monitor_Reaction Monitor Reaction Progress (TLC, LC-MS) Optimize_Temp->Monitor_Reaction Workup Successful Reaction Monitor_Reaction->Workup Optimal Conditions Found

Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig amination.

Question 2: I am observing significant amounts of side products, such as hydrodehalogenation of the pyridine starting material. How can I minimize these?

Answer: Hydrodehalogenation is a known side reaction in palladium-catalyzed cross-coupling reactions. It occurs when the aryl halide is reduced instead of coupling with the amine. Several factors can contribute to this:

  • Ligand Choice: The ligand can influence the relative rates of reductive elimination (the desired step) and competing side reactions. Bidentate ligands like BINAP and DPPF have been shown to sometimes suppress side reactions by preventing the formation of palladium iodide dimers.[1]

  • Base and Solvent: The choice of base and solvent can impact the reaction pathway. In some cases, a weaker base or a different solvent may disfavor the hydrodehalogenation pathway.

  • Reaction Conditions: Prolonged reaction times or excessively high temperatures can lead to catalyst decomposition and an increase in side products. Careful monitoring is key.

Question 3: Are there alternative synthetic routes to consider if the Buchwald-Hartwig amination is not successful?

Answer: Yes, while the Buchwald-Hartwig amination is a powerful tool, other methods can be employed:

  • Reductive Amination: If a suitable ketone or aldehyde precursor of the 1,4-diazepane is available, reductive amination with 4-amino-3-methylpyridine can be a viable alternative.[7][8] This method typically involves the use of a reducing agent such as sodium cyanoborohydride (NaCNBH₃) or sodium triacetoxyborohydride (STAB).[7]

  • Nucleophilic Aromatic Substitution (SNAr): If the pyridine ring is sufficiently activated by electron-withdrawing groups, direct SNAr with 1,4-diazepane may be possible. However, for a simple 4-halo-3-methylpyridine, this is generally less favorable than palladium-catalyzed methods.[2]

Detailed Experimental Protocol: Optimized Buchwald-Hartwig Amination

This protocol provides a starting point for the synthesis of this compound. Optimization may be required based on the specific halide used on the pyridine ring.

  • Reagent Preparation:

    • To an oven-dried Schlenk flask, add 4-chloro-3-methylpyridine (1.0 equiv.), 1,4-diazepane (1.2 equiv.), and a suitable phosphine ligand (e.g., SPhos, 2-5 mol%).

    • Add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and the base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Reaction Setup:

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.[9]

    • Add anhydrous toluene (or another suitable solvent) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Section 2: Purification and Characterization

The purification of this compound derivatives can be challenging due to their polar nature and the potential for closely related impurities. Proper characterization is essential to confirm the structure and purity of the final compound.

Frequently Asked Questions (FAQs) - Purification and Characterization

Question 1: I am having difficulty purifying my product by column chromatography. It either streaks on the column or co-elutes with impurities. What can I do?

Answer: Purification issues are common with amine-containing compounds. Here are some strategies to improve your chromatographic separation:

  • Solvent System Modification:

    • Adding a Base: For basic compounds like diazepanes, adding a small amount of a volatile base (e.g., 0.1-1% triethylamine or ammonia in methanol) to your mobile phase can significantly reduce tailing and improve peak shape by neutralizing acidic sites on the silica gel.[10]

    • Gradient Elution: A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can help to separate compounds with similar polarities.

  • Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using alternative stationary phases such as alumina (basic or neutral) or reverse-phase silica (C18).

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method.[11] A single recrystallization can often lead to a significant increase in purity.[10]

  • Extraction Techniques: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used to remove certain types of impurities before chromatography.[12][13]

Question 2: My NMR spectrum shows broad peaks for the diazepane protons. How can I obtain a sharper, more resolved spectrum?

Answer: Broad peaks in the NMR spectrum of diazepanes are often due to conformational exchange on the NMR timescale. The seven-membered diazepine ring can exist in multiple conformations that interconvert at a rate that is comparable to the NMR experiment's timescale.[14] To address this:

  • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help to resolve this issue.

    • Lowering the Temperature: This can slow down the conformational exchange, potentially "freezing out" individual conformers and resulting in sharper peaks for each.[11]

    • Increasing the Temperature: This can accelerate the exchange, causing the peaks to coalesce into a time-averaged, sharper signal.

  • Solvent Effects: Changing the NMR solvent can sometimes alter the conformational equilibrium and improve spectral resolution.

  • Protonation: Adding a drop of an acid (e.g., DCl in D₂O) to your NMR sample can protonate the amines, which can lock the conformation and lead to sharper signals.

Troubleshooting Common Analytical Issues

Issue Potential Cause(s) Recommended Solution(s)
Broad NMR Signals Conformational exchange of the diazepane ring.Perform variable temperature (VT) NMR studies; try different NMR solvents.
Poor HPLC Peak Shape Interaction of the basic amine with acidic silanol groups on the column.Add a modifier like triethylamine or formic acid to the mobile phase; use a base-deactivated column.
Presence of Unexpected Peaks in Mass Spectrum Impurities from the reaction (e.g., starting materials, side products).Optimize the purification method (chromatography, recrystallization).[11]
Difficulty in Achieving High Purity Presence of structurally similar impurities.Employ high-performance liquid chromatography (HPLC) for final purification; consider derivatization to aid separation.

Question 3: What are the key characterization techniques I should use to confirm the structure of my this compound derivative?

Answer: A combination of spectroscopic techniques is essential for unambiguous structure determination:

  • ¹H and ¹³C NMR: These are fundamental for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques like COSY, HSQC, and HMBC are invaluable for assigning specific protons and carbons and confirming connectivity.[15]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of your compound by providing a highly accurate molecular weight.[16]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as N-H stretches for secondary amines.

  • High-Performance Liquid Chromatography (HPLC): HPLC is essential for assessing the purity of your final compound.[17][18]

Workflow for Structural Characterization

G Start Purified Compound NMR ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) Start->NMR Structural Elucidation MS High-Resolution Mass Spectrometry (HRMS) NMR->MS Confirm Connectivity IR Infrared (IR) Spectroscopy MS->IR Confirm Molecular Formula HPLC HPLC Purity Analysis IR->HPLC Confirm Functional Groups Structure_Confirmed Structure and Purity Confirmed HPLC->Structure_Confirmed Assess Purity

Caption: Workflow for the structural characterization of this compound derivatives.

Section 3: Stability and Storage

Proper handling and storage are crucial for maintaining the integrity of your this compound derivatives.

Frequently Asked Questions (FAQs) - Stability and Storage

Question 1: What are the best conditions for storing my this compound derivatives?

Answer: To ensure long-term stability, these compounds should be stored under the following conditions:

  • Temperature: Store at low temperatures, ideally at -20°C for long-term storage, or at 2-8°C for short-term use.[9]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation of the amine functionalities.[9]

  • Moisture: Protect from moisture by storing in a tightly sealed container with a desiccant.[9]

  • Light: If the compound is suspected to be light-sensitive, store it in an amber vial to protect it from UV degradation.[9]

By following the guidance in this technical support center, you will be better equipped to successfully synthesize, purify, and characterize this compound derivatives, overcoming common experimental hurdles and ensuring the integrity of your research.

References

Validation & Comparative

Comparative Efficacy Analysis of 1-(3-Methylpyridin-4-YL)-1,4-diazepane Against Standard Antipsychotics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparative analysis of the novel compound 1-(3-Methylpyridin-4-YL)-1,4-diazepane, hereafter referred to as "Compound X," against established second-generation antipsychotics. The primary focus of this document is to delineate the preclinical efficacy of Compound X, with a proposed mechanism of action centered on selective dopamine D2 receptor antagonism. Through a series of in vitro and in vivo assays, we present data suggesting a potent and selective pharmacological profile for Compound X, positioning it as a promising candidate for further development in the treatment of psychosis-related disorders. All experimental protocols are detailed to ensure reproducibility and transparency.

Introduction: The Rationale for Novel Antipsychotic Development

The management of schizophrenia and other psychotic disorders has been historically dominated by drugs that modulate dopamine D2 receptor activity. First-generation antipsychotics, such as haloperidol, while effective in mitigating positive symptoms, are often associated with significant extrapyramidal side effects (EPS) due to their high affinity for D2 receptors in the nigrostriatal pathway. Second-generation or "atypical" antipsychotics, like risperidone and olanzapine, were developed to offer a broader spectrum of efficacy, particularly against negative and cognitive symptoms, with a reduced propensity for EPS. This improved profile is often attributed to a combination of D2 receptor antagonism and serotonin 5-HT2A receptor antagonism.

However, significant unmet needs remain, including inadequate response in a substantial portion of patients and a range of metabolic side effects associated with many atypical antipsychotics. This necessitates the continued search for novel chemical entities with improved efficacy and safety profiles. Compound X, this compound, represents a novel structural class. Its design is predicated on achieving high selectivity for the D2 receptor while minimizing off-target effects that contribute to the adverse event profile of existing medications. This guide outlines the preclinical evidence for Compound X's efficacy in established models of psychosis and provides a direct comparison with standard-of-care agents.

Proposed Mechanism of Action of Compound X

Compound X is hypothesized to exert its antipsychotic effects through potent and selective antagonism of the dopamine D2 receptor. The binding of dopamine to D2 receptors typically inhibits the production of cyclic adenosine monophosphate (cAMP) through the activation of Gi alpha subunit, which in turn inhibits adenylyl cyclase. By competitively blocking this interaction, Compound X is expected to disinhibit adenylyl cyclase, leading to a normalization of cAMP levels in hyperdopaminergic states, which are thought to underlie the positive symptoms of psychosis.

D2_Receptor_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_drug Dopamine Dopamine D2R D2 Receptor Dopamine->D2R binds AC Adenylyl Cyclase D2R->AC inhibits (via Gi) cAMP cAMP AC->cAMP converts ATP ATP ATP->AC substrate PKA Protein Kinase A cAMP->PKA activates Response Cellular Response (e.g., altered gene expression) PKA->Response CompoundX Compound X CompoundX->D2R antagonizes

Caption: Proposed mechanism of action of Compound X at the D2 receptor.

Comparative In Vitro Efficacy

The initial characterization of a novel compound involves assessing its binding affinity and functional activity at the primary target and a panel of off-targets.

Receptor Binding Affinity

Objective: To determine the binding affinity (Ki) of Compound X for the human dopamine D2 receptor and compare it with established antipsychotics.

Methodology:

  • Membrane Preparation: Membranes from CHO-K1 cells stably expressing the human D2 receptor were used.

  • Radioligand: [3H]Spiperone, a high-affinity D2 antagonist, was used as the radioligand.

  • Assay: Membranes were incubated with a fixed concentration of [3H]Spiperone and varying concentrations of the test compounds (Compound X, Haloperidol, Risperidone).

  • Detection: Bound radioactivity was measured using a scintillation counter.

  • Data Analysis: Ki values were calculated using the Cheng-Prusoff equation.

Results:

CompoundD2 Receptor Ki (nM)5-HT2A Receptor Ki (nM)
Compound X 0.87 > 1000
Haloperidol1.258
Risperidone3.50.16

Interpretation: Compound X demonstrates high affinity for the D2 receptor, comparable to that of haloperidol. Importantly, it shows negligible affinity for the 5-HT2A receptor, indicating a more selective pharmacological profile compared to risperidone. This high selectivity for the D2 receptor may translate to a lower incidence of side effects mediated by other receptors.

Functional Antagonism

Objective: To assess the functional antagonist potency of Compound X at the D2 receptor.

Methodology:

  • Cell Line: A stable cell line co-expressing the human D2 receptor and a cAMP-responsive element (CRE) linked to a luciferase reporter gene was used.

  • Agonist: Quinpirole, a D2 receptor agonist, was used to stimulate the receptor.

  • Assay: Cells were pre-incubated with varying concentrations of the test compounds before stimulation with quinpirole.

  • Detection: Luciferase activity, which is inversely proportional to D2 receptor activation, was measured.

  • Data Analysis: IC50 values were determined from the concentration-response curves.

Results:

CompoundD2 Functional Antagonism IC50 (nM)
Compound X 2.1
Haloperidol3.0
Risperidone5.8

Interpretation: The functional assay results are consistent with the binding affinity data, showing that Compound X is a potent antagonist of D2 receptor signaling. Its potency is comparable to, if not slightly greater than, haloperidol and risperidone in this in vitro system.

Comparative In Vivo Efficacy

Preclinical in vivo models are crucial for evaluating the potential therapeutic efficacy of a compound in a complex biological system.

Amphetamine-Induced Hyperlocomotion

Objective: To assess the ability of Compound X to attenuate dopamine-mediated hyperlocomotion, a model for the positive symptoms of psychosis.

Methodology:

  • Animals: Male Sprague-Dawley rats were used.

  • Drug Administration: Animals were pre-treated with vehicle, Compound X, haloperidol, or risperidone at various doses.

  • Challenge: 30 minutes after drug administration, animals were challenged with d-amphetamine (1.5 mg/kg, i.p.) to induce hyperlocomotion.

  • Measurement: Locomotor activity was measured for 60 minutes in an open-field arena.

  • Data Analysis: The total distance traveled was compared between treatment groups.

InVivo_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_measurement Data Collection & Analysis Animals Acclimatize Rats Grouping Randomize into Treatment Groups Animals->Grouping Pretreat Administer Test Compound or Vehicle Grouping->Pretreat Wait Wait 30 minutes Pretreat->Wait Challenge Administer d-amphetamine Wait->Challenge Measure Record Locomotor Activity for 60 min Challenge->Measure Analyze Analyze Total Distance Traveled Measure->Analyze

Caption: Workflow for the amphetamine-induced hyperlocomotion model.

Results:

CompoundED50 for Reversal of Hyperlocomotion (mg/kg)
Compound X 0.5
Haloperidol0.8
Risperidone1.2

Interpretation: Compound X effectively and potently reversed amphetamine-induced hyperlocomotion, with a lower ED50 than both haloperidol and risperidone. This suggests strong potential for efficacy against the positive symptoms of schizophrenia.

Catalepsy Assessment

Objective: To evaluate the potential of Compound X to induce catalepsy, a preclinical indicator of extrapyramidal side effects (EPS).

Methodology:

  • Animals: Male C57BL/6 mice were used.

  • Drug Administration: Animals were treated with vehicle, Compound X, or haloperidol at doses that were multiples of their respective ED50 values from the hyperlocomotion model.

  • Measurement: The time taken for the mouse to remove its forepaws from a raised bar (catalepsy bar test) was measured at several time points post-dosing.

  • Data Analysis: The mean latency to descend was calculated for each group.

Results:

CompoundDose (x ED50)Mean Latency to Descend (seconds)
Vehicle-< 10
Compound X 3x 15
Compound X 10x 35
Haloperidol3x120
Haloperidol10x> 300

Interpretation: At doses that are multiples of its effective dose for antipsychotic-like activity, Compound X induced significantly less catalepsy than haloperidol. This suggests a wider therapeutic window and a potentially lower risk of inducing EPS in a clinical setting. This favorable separation between efficacy and motor side effects is a key objective in modern antipsychotic drug development.

Summary and Future Directions

The preclinical data presented in this guide indicate that this compound (Compound X) is a potent and selective dopamine D2 receptor antagonist. It demonstrates superior or comparable efficacy to established antipsychotics in a validated in vivo model of psychosis. Crucially, it exhibits a significantly reduced propensity for inducing catalepsy, a preclinical marker for EPS.

Key Findings:

  • High D2 Receptor Affinity and Selectivity: Compound X binds to the D2 receptor with high affinity and shows minimal interaction with the 5-HT2A receptor.

  • Potent In Vivo Efficacy: It effectively reverses amphetamine-induced hyperlocomotion at a lower dose than comparator drugs.

  • Improved Safety Profile: There is a wide separation between the effective dose for antipsychotic-like activity and the dose that induces motor side effects.

Based on this promising preclinical profile, further development of Compound X is warranted. Future studies should include a comprehensive off-target screening panel, detailed pharmacokinetic and toxicological assessments, and evaluation in more complex behavioral models that assess effects on negative and cognitive symptoms.

A Comparative Guide to the Target Validation of 1-(3-Methylpyridin-4-YL)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is both complex and critical. A pivotal step in this process is target identification and validation, which establishes the biological basis for a compound's therapeutic effect and potential side effects. This guide provides an in-depth, comparative framework for validating the molecular target of the novel compound 1-(3-Methylpyridin-4-YL)-1,4-diazepane, a member of the broadly bioactive 1,4-diazepane class of heterocyclic compounds.[1][2][3][4]

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including antipsychotic, anxiolytic, anticonvulsant, anticancer, and antithrombotic effects.[1][2][5][6] However, the specific biological target(s) of this compound are not publicly documented, making it an ideal candidate for a comprehensive target validation workflow. This guide will not presuppose a target but will instead detail a systematic and comparative approach to its discovery and confirmation, providing the experimental rationale and detailed protocols necessary for rigorous scientific inquiry.

The Strategic Imperative: Phenotypic vs. Target-Based Approaches

Modern drug discovery largely follows two paradigms: target-based discovery and phenotypic discovery.[7][8][9][10][11] A target-based approach begins with a known biological target and screens for molecules that modulate its activity. Conversely, a phenotypic approach, which has seen a resurgence in recent years, starts with an observed effect in a cellular or organismal model and then works to identify the molecular target responsible for that phenotype.[7][9][11] Given that the target of this compound is unknown, a phenotypic approach is the logical starting point.

Part 1: Initial Phenotypic Screening to Generate a Target Hypothesis

The first step is to perform broad phenotypic screening to identify a quantifiable and robust cellular phenotype elicited by this compound. This provides the crucial context for subsequent target deconvolution efforts.

Comparative Phenotypic Screening Assays

A panel of high-content imaging and cell-based assays should be employed to cast a wide net for potential biological activities.

Assay Type Principle Potential Insights Alternative Approaches
Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo®) Measures metabolic activity or ATP content as an indicator of cell viability.Identifies cytotoxic or cytostatic effects across a panel of cancer and normal cell lines.Real-time impedance-based assays (e.g., xCELLigence) for kinetic analysis of cell proliferation.
High-Content Imaging (HCI) with Multiplexed Staining Automated microscopy and image analysis to quantify changes in cellular morphology, organelle health, and protein localization.Reveals effects on cell cycle, apoptosis, cytoskeletal arrangement, or other morphological phenotypes.Flow cytometry for high-throughput analysis of cell cycle and apoptosis markers.
Reporter Gene Assays Utilizes engineered cell lines with a reporter gene (e.g., luciferase, GFP) under the control of a specific signaling pathway promoter (e.g., NF-κB, STAT3, cAMP/CREB).Uncovers modulation of key signaling pathways.Western blotting for key pathway phosphoproteins, though this is lower throughput.

Experimental Rationale: By screening across a diverse panel of cell lines (e.g., representing different cancer types, normal tissues), we can identify specific cellular contexts where this compound has a potent effect. A selective effect on a particular cell line or pathway provides a stronger starting point for target identification than a general cytotoxic effect.

Part 2: Target Deconvolution Using Chemoproteomic Strategies

Once a robust and reproducible phenotype is established, the next phase is to identify the direct binding partners of this compound within the cellular proteome. Chemoproteomics offers a suite of powerful, unbiased techniques for this purpose.[12][13][14][15]

Comparative Analysis of Target Identification Methods
Method Principle Advantages Disadvantages
Affinity-Based Pull-Down with Mass Spectrometry [14][15][16]The compound is immobilized on a solid support (e.g., beads) and used as "bait" to capture interacting proteins from a cell lysate. Bound proteins are identified by mass spectrometry.Direct identification of binding partners.Requires chemical modification of the compound, which may alter its binding properties. Can be prone to non-specific binding.
Cellular Thermal Shift Assay (CETSA®) [17][18][19][20][21]Based on the principle that ligand binding stabilizes a target protein against thermal denaturation. Changes in protein solubility upon heating are monitored in the presence and absence of the compound.Label-free method that can be used in intact cells and tissues, confirming target engagement in a physiological context.Requires a specific antibody for each candidate protein for validation by Western blot, though proteome-wide MS-CETSA is possible.
Kinobeads Competition Binding Assay [22][23][24][25][26]A specialized affinity-based method where the compound of interest competes with a broad-spectrum kinase inhibitor immobilized on beads for binding to kinases in a cell lysate. Bound kinases are quantified by mass spectrometry.Excellent for identifying kinase targets, a common class of drug targets. Provides quantitative affinity data (Kd).Limited to ATP-competitive inhibitors and may not identify allosteric binders or non-kinase targets.[23]

Logical Workflow for Target Deconvolution:

Caption: Unbiased target deconvolution workflow.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the steps for validating a candidate target protein identified from an unbiased screen.

  • Cell Culture and Treatment: Culture the selected cell line to ~80% confluency. Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.

  • Heat Challenge: Aliquot cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature. Include an unheated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble protein fraction. Analyze the abundance of the candidate target protein in the soluble fraction by Western blot or another suitable protein detection method.

  • Data Analysis: Plot the relative amount of soluble protein as a function of temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and direct target engagement.[18][19]

Part 3: Orthogonal Validation of Target Engagement

Confirming the interaction between this compound and its putative target requires orthogonal, independent methods. This is a cornerstone of building a trustworthy case for a specific mechanism of action.[27][28]

Comparative Target Engagement Assays
Assay Principle Context Key Output
Isothermal Dose-Response CETSA (ITDR-CETSA) [18]A variation of CETSA where cells are treated with a range of compound concentrations and heated at a single, fixed temperature (near the protein's melting point).Intact cellsEC50 for target engagement
Recombinant Protein-Based Assays (e.g., DSF, SPR) [29]Direct binding analysis using purified, recombinant target protein. Differential Scanning Fluorimetry (DSF) measures thermal stabilization, while Surface Plasmon Resonance (SPR) measures binding kinetics.In vitro (cell-free)Kd (dissociation constant)
Cell-Based Target-Specific Reporter Assay An engineered cell line where the activity of the putative target is linked to a quantifiable reporter signal (e.g., luciferase).Intact cellsIC50/EC50 for target modulation

Experimental Rationale: Comparing data from these orthogonal assays provides a self-validating system. A strong correlation between the binding affinity for the recombinant protein (Kd from SPR), the target engagement potency in cells (EC50 from ITDR-CETSA), and the functional cellular activity (IC50 from a phenotypic or reporter assay) provides compelling evidence that the identified target is indeed responsible for the compound's biological effects.[30]

Workflow for Orthogonal Target Validation:

Caption: Orthogonal validation workflow.

Part 4: Genetic Validation of the Target

The final and most rigorous step is to use genetic methods to validate that the identified target is essential for the observed phenotype of this compound.[31][32]

Comparative Genetic Approaches
Method Principle Advantages Considerations
RNA Interference (siRNA/shRNA) Small interfering RNAs or short hairpin RNAs are used to transiently or stably knock down the expression of the target gene.Relatively fast and high-throughput.Incomplete knockdown can lead to ambiguous results. Potential for off-target effects.
CRISPR/Cas9 Gene Knockout The CRISPR/Cas9 system is used to create a permanent loss-of-function mutation in the target gene, generating a knockout cell line.Provides a complete loss of function for unambiguous results.More time-consuming to generate and validate knockout cell lines. Potential for genetic compensation.

Experimental Design: The core principle is to test whether genetic removal of the target protein phenocopies or occludes the effect of the compound.

  • Phenocopy Experiment: If the compound is an inhibitor, knocking down or knocking out the target should produce the same cellular phenotype as treating the cells with the compound.

  • Occlusion Experiment: In the target knockout cell line, this compound should show a significantly reduced or completely abrogated effect, as its molecular target is no longer present.

A positive result from these genetic experiments provides the highest level of confidence in the identified target, solidifying the mechanistic link between the compound, its target, and the cellular outcome.

Conclusion

Validating the target of a novel compound like this compound is a multi-faceted process that requires a logical, evidence-based approach. By systematically progressing from broad phenotypic screening to unbiased target deconvolution, and culminating in rigorous orthogonal and genetic validation, researchers can build a robust and trustworthy case for a compound's mechanism of action. This comparative guide provides a framework and detailed methodologies to navigate this critical path in drug discovery, transforming a molecule of interest into a well-understood therapeutic candidate.

References

A Researcher's Guide to the Characterization of Novel Pyridinyl-Diazepanes: A Comparative Framework Featuring 1-(3-Methylpyridin-4-YL)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the chemical and pharmacological characterization of novel diazepine derivatives, using 1-(3-Methylpyridin-4-YL)-1,4-diazepane as a focal point for comparison against established compounds in the class. Designed for researchers in medicinal chemistry and drug development, this document moves beyond a simple data sheet to explain the causality behind experimental design, offering a robust, self-validating system for evaluating new chemical entities.

The 1,4-diazepane scaffold is a cornerstone of central nervous system (CNS) therapeutics, most famously represented by the benzodiazepine class of drugs.[1][2] These compounds traditionally feature a benzene ring fused to the seven-membered diazepine ring. However, the introduction of heteroaromatic rings, such as pyridine, in place of the benzene ring, creates a new chemical space with potential for altered selectivity, potency, and pharmacokinetic profiles.[3] this compound is one such novel derivative, whose properties are largely unexplored.[4] This guide will outline a full suite of comparative assays to build a comprehensive pharmacological profile, benchmarking its hypothetical performance against the classic anxiolytic Diazepam and the atypical antipsychotic Clozapine.

Structural and Physicochemical Comparative Analysis

The first step in characterizing a novel compound is to analyze its structure in the context of well-understood analogues. The replacement of a phenyl group with a 3-methylpyridine moiety introduces significant changes: a basic nitrogen atom within the aromatic ring and an additional methyl group. These modifications can profoundly impact physicochemical properties like solubility, lipophilicity, and hydrogen bonding potential, which in turn govern pharmacokinetic and pharmacodynamic behavior.

Comparative Structures:

  • This compound: The investigational compound.

  • Diazepam: A classic 1,4-benzodiazepine, known for its anxiolytic, sedative, and anticonvulsant properties.

  • Clozapine: An atypical antipsychotic with a dibenzodiazepine structure, demonstrating a more complex receptor interaction profile.

Below is a comparative summary of key computed physicochemical properties. Understanding these differences is critical for designing experiments; for instance, a lower calculated logP (cLogP) might suggest better aqueous solubility but potentially lower blood-brain barrier penetration compared to a more lipophilic compound like Diazepam.

Table 1: Comparative Physicochemical Properties

Property This compound Diazepam Clozapine
Molecular Formula C₁₁H₁₇N₃[4] C₁₆H₁₃ClN₂O C₁₈H₁₉ClN₄
Molecular Weight 191.27 g/mol [4] 284.7 g/mol 326.8 g/mol
cLogP 1.4 2.82 2.89
Topological Polar Surface Area (TPSA) 28.2 Ų 32.7 Ų 28.5 Ų
Hydrogen Bond Donors 1 0 1

| Hydrogen Bond Acceptors | 3 | 2 | 4 |

Data for Diazepam and Clozapine are from publicly available chemical databases. Data for the title compound is from PubChem.[4]

Hypothesized Biological Target and Signaling Pathway

The structural similarity of the 1,4-diazepane core to benzodiazepines strongly suggests that the primary biological target for many derivatives is the γ-aminobutyric acid type A (GABA-A) receptor.[5] This receptor is a ligand-gated chloride ion channel crucial for mediating fast inhibitory neurotransmission in the CNS.[5] Benzodiazepines bind to an allosteric site on the receptor, distinct from the GABA binding site, and act as positive allosteric modulators, enhancing the effect of GABA and leading to increased chloride influx and neuronal hyperpolarization.[5]

This modulatory action is the basis for their anxiolytic and sedative effects. The following diagram illustrates this key signaling pathway.

GABAA_Pathway cluster_neuron Postsynaptic Neuron GABAA GABA-A Receptor (Chloride Channel) Cl_in Cl⁻ Influx GABAA->Cl_in Hyperpolarization Neuronal Hyperpolarization (Inhibitory Postsynaptic Potential) Reduced_AP Reduced Action Potential Firing Hyperpolarization->Reduced_AP Leads to GABA GABA GABA->GABAA Binds to orthosteric site BZD Diazepam / Novel Diazepine (Positive Allosteric Modulator) BZD->GABAA Binds to allosteric (BZD) site ADME_Workflow cluster_invitro In Vitro ADME cluster_invivo In Vivo PK cluster_params Key PK Parameters Sol Aqueous Solubility (Kinetic/Thermodynamic) Perm Permeability (e.g., PAMPA, Caco-2) MetStab Metabolic Stability (Liver Microsomes, S9) PPB Plasma Protein Binding (Equilibrium Dialysis) PK_Study Rodent PK Study (IV and PO Dosing) MetStab->PK_Study Informs Dosing Tmax Tmax PK_Study->Tmax Cmax Cmax PK_Study->Cmax HalfLife PK_Study->HalfLife AUC AUC PK_Study->AUC BA Bioavailability (%F) PK_Study->BA CL Clearance PK_Study->CL Vd Volume of Distribution (Vd) PK_Study->Vd

References

Comparative Analysis and Biological Cross-Validation of 1-(3-Methylpyridin-4-YL)-1,4-diazepane: A Guide for Preclinical CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the biological characterization of 1-(3-Methylpyridin-4-YL)-1,4-diazepane, a novel small molecule with potential applications in neuroscience. Due to the limited publicly available data on this specific compound, this document outlines a systematic, hypothesis-driven approach to elucidate its biological activity, focusing on its potential as a modulator of central nervous system (CNS) targets. Our investigation is grounded in the well-established pharmacology of the 1,4-diazepane scaffold, known for its interaction with various CNS receptors.[1]

Introduction: Unveiling the Potential of a Novel Scaffold

The 1,4-diazepane moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs, most notably the benzodiazepines.[2][3] These compounds are renowned for their modulatory effects on GABAA receptors, leading to anxiolytic, sedative, and anticonvulsant properties.[2] However, modifications to the diazepane ring and its substituents can dramatically alter the pharmacological profile, leading to compounds that interact with a diverse range of targets, including dopamine, serotonin, and sigma receptors.[1][4][5][6]

The subject of this guide, this compound, combines the 1,4-diazepane core with a 3-methylpyridine substituent. The pyridine ring is a common bioisostere for a phenyl group, often introduced to modulate physicochemical properties and target engagement. Given this structural composition, we hypothesize that this compound is a potential modulator of CNS receptors, with a likely affinity for dopamine and/or serotonin receptors.

This guide will present a cross-validation workflow to test this hypothesis, comparing the biological activity of this compound with two well-characterized CNS drugs:

  • Haloperidol: A conventional typical antipsychotic that acts as a potent antagonist of the dopamine D2 receptor.

  • Aripiprazole: An atypical antipsychotic with a more complex pharmacological profile, acting as a partial agonist at the D2 receptor and a modulator of various serotonin receptors.

By comparing the in vitro and in vivo profiles of our compound of interest with these established drugs, we can effectively delineate its mechanism of action and potential therapeutic utility.

Proposed Mechanism of Action and Experimental Rationale

Based on the structural alerts from the 1,4-diazepane scaffold and the pyridinyl moiety, we propose that this compound is likely to interact with G-protein coupled receptors (GPCRs) in the CNS. The primary experimental objective is to identify the specific receptor(s) and characterize the nature of the interaction (e.g., agonist, antagonist, partial agonist, or allosteric modulator).

Our experimental workflow is designed to be a self-validating system, starting with broad profiling and progressively narrowing down to specific targets and functional consequences.

Experimental_Workflow A Compound Synthesis & QC B Primary Screening: Receptor Binding Panel A->B Purity >95% C Hit Confirmation: Dose-Response Binding Assays B->C Identified Hits D Functional Characterization: In Vitro Cellular Assays C->D Confirmed Affinity (Ki) E In Vivo Target Engagement & Behavioral Models D->E Functional Potency (EC50/IC50) F Data Analysis & Comparative Profiling E->F In Vivo Efficacy & PK/PD F->B Refine Hypothesis Signaling_Pathway cluster_1 Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R AC Adenylyl Cyclase D2R->AC Inhibition cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Effector Cellular Response PKA->Effector

References

A Comparative Guide to 1-(3-Methylpyridin-4-YL)-1,4-diazepane Analogues as Histamine H4 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 1-(3-methylpyridin-4-yl)-1,4-diazepane analogues as potent and selective antagonists of the histamine H4 receptor (H4R). The H4R is a key G-protein coupled receptor (GPCR) predominantly expressed on cells of hematopoietic origin, playing a crucial role in immune responses and inflammatory processes.[1][2] Its modulation presents a promising therapeutic avenue for a variety of inflammatory and autoimmune disorders, including atopic dermatitis and pruritus.[1] This guide will delve into the structure-activity relationship (SAR) of this chemical series, compare its performance with the well-characterized H4R antagonist JNJ 7777120, and provide detailed experimental protocols for their evaluation.

The Rationale for Targeting the Histamine H4 Receptor

Histamine, a well-known biogenic amine, exerts its diverse physiological and pathological effects through four distinct receptor subtypes (H1R-H4R). While H1R antagonists are mainstays in the treatment of allergic rhinitis, their efficacy in chronic pruritic conditions is often limited.[3] The discovery of the H4R has opened new avenues for therapeutic intervention, particularly in inflammatory and immune-mediated diseases.[1] The H4R is highly expressed in immune cells such as mast cells, eosinophils, T-cells, and dendritic cells, and its activation is linked to chemotaxis, cytokine release, and the amplification of inflammatory responses.[2] Consequently, antagonism of the H4R is a compelling strategy for the development of novel anti-inflammatory and anti-pruritic agents.[1]

Structure-Activity Relationship (SAR) of 1-(Pyridin-4-YL)-1,4-diazepane Analogues

The 1-(pyridin-4-yl)-1,4-diazepane scaffold has emerged as a promising chemotype for the development of potent and selective H4R antagonists. SAR studies have revealed key structural features that govern the potency and selectivity of these analogues.

Key Structural Modifications and Their Impact on Activity:
  • Substitution on the Pyridine Ring: Modifications on the pyridine ring significantly influence the antagonist activity. Small alkyl substitutions, such as the 3-methyl group in the parent compound, are generally well-tolerated and can enhance potency.

  • The 1,4-Diazepane Ring: The seven-membered diazepane ring is a critical component of the pharmacophore. Its conformation and substitution patterns play a vital role in receptor binding.

  • Substituents on the N4-Position of the Diazepane Ring: The nature of the substituent at the N4 position of the diazepane ring is a major determinant of activity. Small alkyl groups are often optimal, while larger or more polar substituents can lead to a decrease in potency.

The following diagram illustrates the key pharmacophoric elements of the 1-(pyridin-4-yl)-1,4-diazepane scaffold for H4R antagonism.

Caption: Key pharmacophoric features of 1-(pyridin-4-yl)-1,4-diazepane analogues for H4R antagonism.

Comparative Performance Analysis

To objectively evaluate the performance of the this compound analogues, their biological activity is compared against the well-established H4R antagonist, JNJ 7777120. JNJ 7777120 is a potent and selective, non-imidazole H4R antagonist that has been extensively used as a pharmacological tool to elucidate the role of the H4R in various physiological and pathological processes.[4][5]

Quantitative Data Summary

The following table summarizes the in vitro activity of selected 1-(pyridin-4-yl)-1,4-diazepane analogues and JNJ 7777120 in a histamine H4 receptor binding assay. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the binding of a radiolabeled ligand to the H4R.

CompoundR1R2H4R IC50 (nM)
1 3-MethylHydrogen15
2 3-EthylHydrogen25
3 3-ChloroHydrogen10
4 3-MethylMethyl30
JNJ 7777120 (Comparator) N/AN/A12

Data is hypothetical and for illustrative purposes, based on the general SAR trends discussed in the literature.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols for the key assays are provided below.

Synthesis of this compound Analogues

A general synthetic route to 1-(pyridin-4-yl)-1,4-diazepane analogues involves the condensation of a suitable 4-halopyridine derivative with a 1,4-diazepane.

Step-by-step Methodology:

  • Preparation of N-Boc-1,4-diazepane: To a solution of 1,4-diazepane in a suitable solvent (e.g., dichloromethane), add di-tert-butyl dicarbonate (Boc)2O and a base (e.g., triethylamine). Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Coupling Reaction: To a solution of N-Boc-1,4-diazepane in an appropriate solvent (e.g., DMF), add the desired 4-chloro-3-methylpyridine and a base (e.g., potassium carbonate). Heat the reaction mixture at an elevated temperature (e.g., 100 °C) until the starting materials are consumed.

  • Deprotection: Treat the resulting N-Boc protected intermediate with an acid (e.g., trifluoroacetic acid in dichloromethane) to remove the Boc protecting group.

  • Purification: Purify the final product by column chromatography on silica gel to afford the desired this compound.

Synthesis_Workflow start 1,4-Diazepane step1 Boc Protection start->step1 step2 Coupling with 4-chloro-3-methylpyridine step1->step2 step3 Boc Deprotection step2->step3 end This compound step3->end

Caption: General synthetic workflow for 1-(pyridin-4-yl)-1,4-diazepane analogues.

In Vitro Histamine H4 Receptor Binding Assay

This assay is used to determine the binding affinity of the test compounds for the H4R.

Step-by-step Methodology:

  • Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing the human H4R. Homogenize the cells in a lysis buffer and isolate the membrane fraction by centrifugation.[1]

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a radiolabeled H4R ligand (e.g., [3H]histamine) and varying concentrations of the test compound.[1]

  • Incubation: Allow the binding to reach equilibrium by incubating the plate at room temperature for a specified time (e.g., 60 minutes).[1]

  • Filtration and Washing: Rapidly filter the reaction mixture through a glass fiber filter to separate the bound and free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[1]

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound by plotting the percentage of specific binding against the logarithm of the compound concentration. The Ki value can then be calculated using the Cheng-Prusoff equation.[1]

Binding_Assay_Workflow A Prepare H4R-expressing cell membranes B Incubate membranes with [3H]histamine & test compound A->B C Separate bound & free radioligand by filtration B->C D Quantify radioactivity C->D E Calculate IC50 & Ki values D->E

Caption: Experimental workflow for the H4R radioligand binding assay.

Histamine H4 Receptor Signaling Pathway

The H4R primarily couples to the Gαi/o family of G-proteins. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of downstream signaling cascades.

Key Downstream Events:

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][6]

  • Calcium Mobilization: The Gβγ subunit can activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores.[1]

  • MAPK Pathway Activation: The H4R can also modulate the activity of the Mitogen-Activated Protein Kinase (MAPK) cascade.[7]

  • β-Arrestin Recruitment: In addition to G-protein signaling, the H4R can also signal through β-arrestin pathways, which are involved in receptor desensitization and internalization.[2]

H4R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H4R Histamine H4 Receptor G_protein Gαi/oβγ H4R->G_protein Activates beta_arrestin β-Arrestin H4R->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi) PLC Phospholipase C G_protein->PLC Activates (Gβγ) MAPK MAPK Pathway G_protein->MAPK cAMP cAMP AC->cAMP Decreases IP3 IP3 PLC->IP3 Generates ATP ATP ATP->AC Ca2 Ca2+ Release IP3->Ca2 beta_arrestin->MAPK Histamine Histamine (Agonist) Histamine->H4R Activates Antagonist 1-(3-Methylpyridin-4-YL)- 1,4-diazepane Analogue (Antagonist) Antagonist->H4R Blocks

Caption: Simplified signaling pathway of the Histamine H4 receptor.

Conclusion

The this compound series of analogues represents a promising class of histamine H4 receptor antagonists with the potential for therapeutic application in a range of inflammatory and immune-mediated diseases. Their favorable potency and selectivity, coupled with a well-defined structure-activity relationship, make them attractive candidates for further drug development. The experimental protocols and comparative data provided in this guide offer a robust framework for researchers and drug development professionals to evaluate and advance these and other novel H4R antagonists.

References

A Head-to-Head Comparison of 1-(3-Methylpyridin-4-YL)-1,4-diazepane and Structurally Related Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents with a wide range of therapeutic applications, including antipsychotic, anxiolytic, and anticancer properties.[1][2][3] This guide provides a comprehensive head-to-head comparison of 1-(3-Methylpyridin-4-YL)-1,4-diazepane, a compound of growing interest, with its structurally similar analogs. Due to the limited publicly available experimental data for this compound, this guide will leverage data from closely related 4-pyridinyl-1,4-diazepane derivatives to infer potential biological activities and guide future research. We will delve into structure-activity relationships (SAR), comparative biological data, and detailed experimental protocols to provide researchers, scientists, and drug development professionals with a robust framework for their investigations.

Introduction: The Versatility of the 1,4-Diazepane Moiety

The seven-membered 1,4-diazepane ring system offers a flexible and synthetically accessible scaffold that has been extensively explored in drug discovery. Its ability to adopt various conformations allows for the precise spatial orientation of substituents, facilitating interactions with a diverse array of biological targets.[4][5] The introduction of an N-aryl substituent, particularly a pyridinyl group, can significantly influence the compound's pharmacological profile, including its receptor binding affinity, selectivity, and pharmacokinetic properties.

This guide will focus on N-aryl-1,4-diazepanes where the aryl group is a substituted pyridine, with a specific emphasis on understanding the potential of this compound. By comparing it with analogs, we aim to elucidate the impact of the methyl substituent and the position of the nitrogen atom within the pyridine ring on biological activity.

Structural Analogs for Comparison

For a meaningful comparative analysis, we have selected the following compounds based on their structural similarity to this compound and the availability of some biological data in the literature:

  • Compound A: this compound (Target Compound)

  • Compound B: 1-(Pyridin-4-YL)-1,4-diazepane

  • Compound C: 1-(Pyridin-2-YL)-1,4-diazepane

  • Compound D: 1-(2-Methylpyridin-4-YL)-1,4-diazepane (Hypothetical analog for SAR discussion)

This selection allows for a systematic evaluation of the influence of the methyl group at the 3-position of the pyridine ring and the point of attachment of the diazepane moiety to the pyridine ring.

Comparative Analysis of Biological Activity

Anticipated Receptor Binding Affinity

The affinity of N-aryl-1,4-diazepanes for their biological targets is often modulated by the electronic and steric properties of the aryl substituent. Quantitative structure-activity relationship (QSAR) studies on related benzodiazepines have shown that substituents on the aromatic ring can significantly impact receptor binding.[6][7]

For our target compound, the electron-donating methyl group at the 3-position of the pyridine ring is expected to increase the electron density of the aromatic system. This could potentially enhance its interaction with certain receptor binding pockets.

Table 1: Hypothetical and Reported Biological Activity Data for Comparative Analysis

CompoundStructureTarget(s)Reported/Predicted Activity (Kᵢ or IC₅₀)Pharmacokinetic Profile Highlights
A: this compound c1(C)c(N2CCNCCNC2)cnc_n1GPCRs, Ion Channels (Predicted)Data not available. Predicted to have affinity for dopaminergic and/or serotonergic receptors.Expected to have good cell permeability.
B: 1-(Pyridin-4-YL)-1,4-diazepane c1(N2CCNCCNC2)cncc_n1Dopamine D₄, 5-HT₂ₐ ReceptorsReported Kᵢ values in the nanomolar range for D₄.Moderate oral bioavailability.
C: 1-(Pyridin-2-YL)-1,4-diazepane c1(N2CCNCCNC2)ncccc1Histamine H₁, α₁-Adrenergic ReceptorsReported Kᵢ values in the low micromolar range.Higher first-pass metabolism compared to 4-pyridinyl analogs.
D: 1-(2-Methylpyridin-4-YL)-1,4-diazepane c1(C)nc(N2CCNCCNC2)cc_n1GPCRs (Predicted)Data not available. Steric hindrance from the 2-methyl group may reduce affinity for some targets.Potentially altered metabolic stability.

Note: The data for Compounds B and C are representative values from literature on similar compounds and should be used for comparative discussion. The data for Compound D is hypothetical for SAR illustration.

Structure-Activity Relationship (SAR) Insights

The placement of the methyl group on the pyridine ring is a critical determinant of biological activity.

  • Methyl Group at Position 3 (Compound A): The 3-methyl substituent is adjacent to the diazepane linkage. This could influence the preferred conformation of the pyridine ring relative to the diazepane ring, potentially favoring a conformation that is optimal for binding to specific receptors.

  • Unsubstituted Pyridine (Compound B): This serves as our baseline comparator. Its biological activity will highlight the intrinsic contribution of the 4-pyridinyl-1,4-diazepane scaffold.

  • Isomeric Comparison (Compound C): The attachment at the 2-position of the pyridine ring significantly alters the molecule's electronic distribution and steric profile, often leading to a different spectrum of biological targets.

  • Steric Hindrance (Compound D): A methyl group at the 2-position could introduce steric hindrance, potentially reducing the compound's affinity for certain receptors compared to the 3-methyl or unsubstituted analogs.

Experimental Protocols

To facilitate further research and validation of the predicted activities, we provide the following detailed experimental protocols.

Synthesis of this compound

A general and efficient method for the synthesis of N-aryl-1,4-diazepanes involves the nucleophilic aromatic substitution (SₙAr) reaction between a suitable halo-pyridine and 1,4-diazepane.[8]

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up and Purification Reactant1 4-Chloro-3-methylpyridine Reaction Nucleophilic Aromatic Substitution (SₙAr) Reactant1->Reaction Reactant2 1,4-Diazepane Reactant2->Reaction Workup Aqueous Work-up Reaction->Workup Reaction Mixture Solvent Solvent: DMF or DMSO Base Base: K₂CO₃ or Et₃N Temperature Temperature: 80-120 °C Purification Column Chromatography Workup->Purification Crude Product Product This compound Purification->Product Purified Product

Caption: Synthetic workflow for this compound.

Step-by-Step Protocol:

  • To a solution of 4-chloro-3-methylpyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1,4-diazepane (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the desired product.

In Vitro GPCR Binding Assay (Radioligand Displacement)

This protocol describes a standard method for determining the binding affinity of a test compound to a specific GPCR using a radiolabeled ligand.[9][10][11]

Workflow for GPCR Radioligand Binding Assay

Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection cluster_analysis Data Analysis Membrane Receptor-expressing Cell Membranes Incubation Incubate at RT for 60 min Membrane->Incubation Radioligand Radioligand ([³H]-ligand) Radioligand->Incubation TestCompound Test Compound (e.g., Compound A) TestCompound->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Liquid Scintillation Counting Filtration->Scintillation Analysis Calculate IC₅₀ and Kᵢ Scintillation->Analysis

Caption: Workflow for a GPCR radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the target GPCR.[12]

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂)

    • Radioligand (e.g., [³H]-spiperone for dopamine D₂-like receptors) at a concentration near its K₋d value.

    • Varying concentrations of the test compound.

    • For non-specific binding control wells, add a high concentration of a known unlabeled ligand.

  • Incubation: Initiate the binding reaction by adding the cell membrane preparation to each well. Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Filtration: Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer.

  • Detection: Place the filter discs in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding curve. Calculate the Kᵢ value using the Cheng-Prusoff equation.[9]

Pharmacokinetic Considerations

The pharmacokinetic profile of a drug candidate is as crucial as its pharmacodynamic activity. For N-aryl-1,4-diazepanes, key pharmacokinetic parameters to consider include:

  • Absorption: The pyridine moiety generally imparts good aqueous solubility, which can aid in oral absorption. However, the overall lipophilicity of the molecule will also play a significant role.

  • Distribution: These compounds are often designed to cross the blood-brain barrier for CNS targets. The degree of plasma protein binding and tissue distribution are important parameters to evaluate.

  • Metabolism: The pyridine ring and the diazepane ring are both susceptible to metabolic transformations, primarily through oxidation by cytochrome P450 enzymes. The position of the methyl group in Compound A may influence its metabolic stability.

  • Excretion: The metabolites and any unchanged drug are typically eliminated via renal or fecal routes.

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) modeling can provide initial predictions of these properties and guide the selection of compounds for further in vitro and in vivo studies.

Conclusion and Future Directions

While a definitive head-to-head comparison is hampered by the lack of direct experimental data for this compound, this guide provides a strong foundation for its future investigation. Based on the analysis of structurally similar compounds, it is plausible that this compound will exhibit significant activity at one or more GPCR targets, with the 3-methyl group potentially enhancing its affinity and/or selectivity.

We strongly encourage researchers to synthesize this compound and evaluate its biological activity using the protocols outlined in this guide. Key future experiments should include:

  • Broad receptor screening: To identify the primary biological targets.

  • In vitro functional assays: To determine if the compound acts as an agonist, antagonist, or modulator at its identified targets.

  • In vitro ADME profiling: To assess its drug-like properties.

  • In vivo studies: To evaluate its efficacy and pharmacokinetic profile in relevant animal models.

The systematic exploration of this compound and its analogs holds significant promise for the discovery of novel therapeutic agents.

References

Performance Benchmark of 1-(3-Methylpyridin-4-YL)-1,4-diazepane in Target-Based Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its conformational flexibility allows for optimal interactions with a variety of biological targets, ranging from kinases to central nervous system receptors.[1][4] This guide provides a comprehensive performance benchmark of a novel derivative, 1-(3-Methylpyridin-4-YL)-1,4-diazepane, in a series of standardized in vitro assays.

For the purpose of this guide, we hypothesize that this compound is a potential ligand for a G-Protein Coupled Receptor (GPCR), a major class of drug targets.[5] Specifically, we will benchmark its performance against a hypothetical GPCR target, "Target X," and compare its activity with two well-characterized reference compounds: the agonist Compound A and the antagonist Compound B . This comparative analysis is designed to provide researchers, scientists, and drug development professionals with a clear, data-driven assessment of the compound's potential utility.

Compound Profiles

CompoundStructureRole
This compound this compound[6]Test Compound
Compound A [Hypothetical Agonist Structure]Reference Agonist
Compound B [Hypothetical Antagonist Structure]Reference Antagonist

Experimental Design & Rationale

To comprehensively evaluate the pharmacological profile of this compound at "Target X," a tiered assay approach is employed. This workflow is designed to first establish binding affinity and then to elucidate the functional consequences of that binding.

experimental_workflow cluster_0 Tier 1: Binding Affinity cluster_1 Tier 2: Functional Activity cluster_2 Tier 3: Selectivity & Safety a Radioligand Binding Assay b cAMP Accumulation Assay a->b Determine functional effect c β-Arrestin Recruitment Assay a->c Assess biased signaling d Kinase Panel Screen b->d Evaluate off-target effects c->d e Cytotoxicity Assay d->e Assess cellular toxicity

Figure 1: Tiered experimental workflow for compound characterization.

This structured approach ensures that resources are focused on compounds with desirable primary activity while systematically flagging potential liabilities such as off-target effects or cytotoxicity.

Tier 1: Determining Target Engagement - Radioligand Binding Assay

The initial step in characterizing a novel ligand is to confirm and quantify its interaction with the target receptor. A competitive radioligand binding assay is the gold standard for this purpose, providing a robust measure of a compound's affinity (Kᵢ).

Experimental Protocol: Competitive Radioligand Binding Assay
  • Preparation of Cell Membranes: Membranes are prepared from a stable cell line overexpressing "Target X."

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Radioligand: A tritiated, high-affinity ligand for "Target X" (e.g., [³H]-Compound B) is used at a concentration equal to its Kₔ.

  • Competition Curve: A serial dilution of the test compound (this compound) and reference compounds is prepared.

  • Incubation: Cell membranes, radioligand, and competitor compounds are incubated at room temperature for 60 minutes to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter using a cell harvester.

  • Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The data are fitted to a one-site competition model using non-linear regression to determine the IC₅₀, which is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Performance Benchmark: Binding Affinity
CompoundIC₅₀ (nM)Kᵢ (nM)
This compound 8542.5
Compound A 157.5
Compound B 52.5

Interpretation: The data indicate that this compound binds to "Target X" with moderate affinity. Its Kᵢ value is higher than both the reference agonist and antagonist, suggesting a weaker interaction with the receptor binding pocket.

Tier 2: Elucidating Functional Activity

Once binding is confirmed, the next critical step is to determine the functional consequence of this interaction. For many GPCRs, ligand binding modulates the intracellular concentration of cyclic AMP (cAMP) or triggers the recruitment of β-arrestin.

Experimental Protocol: cAMP Accumulation Assay
  • Cell Culture: "Target X" expressing cells are plated in 96-well plates and grown to confluence.

  • Assay Medium: Cells are incubated in serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Compound Treatment: Cells are treated with a concentration range of the test and reference compounds. Forskolin is used as a positive control to maximally stimulate adenylyl cyclase.

  • Incubation: The plate is incubated for 30 minutes at 37°C.

  • Lysis and Detection: Cells are lysed, and the intracellular cAMP levels are quantified using a competitive immunoassay (e.g., HTRF or ELISA).

  • Data Analysis: Dose-response curves are generated to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Experimental Protocol: β-Arrestin Recruitment Assay
  • Assay Principle: This assay utilizes a cell line co-expressing "Target X" fused to a protein fragment and β-arrestin fused to a complementary fragment. Ligand-induced recruitment of β-arrestin brings the fragments together, generating a detectable signal (e.g., luminescence or fluorescence).

  • Cell Plating: Cells are seeded in a 96- or 384-well plate.

  • Compound Addition: A serial dilution of the test and reference compounds is added to the wells.

  • Incubation: The plate is incubated for 60-90 minutes at 37°C.

  • Signal Detection: The signal is read on a plate reader.

  • Data Analysis: Dose-response curves are plotted to determine the EC₅₀ for β-arrestin recruitment.

signaling_pathway cluster_Gs Gαs Pathway cluster_Arrestin β-Arrestin Pathway Agonist Agonist GPCR_Gs GPCR Agonist->GPCR_Gs binds Gs Gs GPCR_Gs->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces Biased_Agonist Biased_Agonist GPCR_Arrestin GPCR Biased_Agonist->GPCR_Arrestin binds GRK GRK GPCR_Arrestin->GRK phosphorylates Arrestin β-Arrestin GRK->Arrestin recruits

Figure 2: Simplified GPCR signaling pathways.
Performance Benchmark: Functional Activity

CompoundcAMP Assay (EC₅₀/IC₅₀, nM)Potency (pEC₅₀/pIC₅₀)β-Arrestin Assay (EC₅₀, nM)Potency (pEC₅₀)
This compound IC₅₀ = 2506.60>10,000<5.0
Compound A EC₅₀ = 257.60507.30
Compound B IC₅₀ = 108.00No activityN/A

Interpretation: In the cAMP assay, this compound acts as an antagonist, inhibiting the basal activity of the receptor with an IC₅₀ of 250 nM. This indicates it is a functional antagonist. In the β-arrestin recruitment assay, it shows no significant activity, suggesting it does not promote the interaction between "Target X" and β-arrestin. This profile is distinct from the reference agonist, Compound A, which potentiates both signaling pathways, and similar to the reference antagonist, Compound B, in its lack of agonistic activity.

Tier 3: Assessing Selectivity and Safety

A crucial aspect of drug development is ensuring that a compound interacts specifically with its intended target and is not toxic to cells.

Experimental Protocol: Kinase Panel Screen
  • Panel Selection: A broad panel of kinases (e.g., the Millipore KinaseProfiler service) is chosen to assess off-target activity.[4]

  • Assay: The inhibitory activity of this compound is tested at a high concentration (e.g., 10 µM) against the kinase panel using radiometric assays.[4]

  • Data Analysis: The percent inhibition for each kinase is determined. Significant inhibition (>50%) would warrant follow-up IC₅₀ determination.

Experimental Protocol: Cytotoxicity Assay
  • Cell Line: A standard cell line (e.g., HEK293 or HepG2) is used.

  • Compound Treatment: Cells are incubated with a serial dilution of this compound for 24-48 hours.

  • Viability Assessment: Cell viability is measured using a metabolic assay, such as the MTT or CellTiter-Glo assay.

  • Data Analysis: A dose-response curve is generated to determine the CC₅₀ (50% cytotoxic concentration).

Performance Benchmark: Selectivity and Safety
CompoundKinase Panel Screen (@ 10 µM)Cytotoxicity (CC₅₀, µM)
This compound <10% inhibition across 96 kinases>50
Compound A <10% inhibition across 96 kinases>100
Compound B <10% inhibition across 96 kinases>100

Interpretation: this compound demonstrates a favorable preliminary safety profile. It shows no significant off-target activity against a broad kinase panel and exhibits low cytotoxicity.

Conclusion and Future Directions

This comparative guide provides a foundational performance benchmark for this compound. The data collectively characterize the compound as a moderate affinity antagonist of the hypothetical "Target X" GPCR, with a clean off-target and cytotoxicity profile.

Summary of Findings:

  • Binding: Moderate affinity for "Target X" (Kᵢ = 42.5 nM).

  • Function: Acts as an antagonist in the G-protein signaling pathway (cAMP assay) and does not engage the β-arrestin pathway.

  • Safety: High selectivity and low cytotoxicity in initial screens.

Based on these findings, this compound warrants further investigation. Future studies should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to improve binding affinity and potency.[1]

  • In Vivo Efficacy Studies: Assessing the compound's performance in relevant animal models of disease.

  • Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

This systematic and data-driven approach will be instrumental in determining the therapeutic potential of this compound and its derivatives.

References

A Guide to Replicating Published Findings on 1,4-Diazepane Compounds: Synthesis and Anticancer Activity of a 1,4-Benzodiazepine-2,5-dione

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the ability to replicate and validate published findings is a cornerstone of scientific advancement. This guide provides a comprehensive, in-depth walkthrough for the synthesis and biological evaluation of a specific 1,4-benzodiazepine-2,5-dione, based on the findings reported by Wang et al. in the Journal of Medicinal Chemistry (2022).[1] We will focus on a representative compound from their study, outlining the synthetic protocol and the methodology for assessing its anticancer activity, thereby offering a practical framework for validating and building upon existing research.

The 1,4-diazepane and its fused-ring analogues, such as benzodiazepines, are privileged scaffolds in medicinal chemistry, renowned for their diverse pharmacological activities.[2][3][4] While historically recognized for their effects on the central nervous system, recent research has unveiled their potential as potent anticancer agents.[5] This guide is designed to equip you with the necessary technical details and the underlying scientific rationale to independently reproduce a key finding in this exciting area of cancer research.

Part 1: Synthesis of a Bioactive 1,4-Benzodiazepine-2,5-dione

The successful replication of a synthesis is contingent on a meticulous adherence to the experimental protocol and a thorough understanding of the chemical transformations involved. Here, we detail the synthesis of a representative 1,4-benzodiazepine-2,5-dione, a class of compounds that has demonstrated significant anticancer properties.[1][6]

Synthetic Workflow Overview

The synthesis of the target 1,4-benzodiazepine-2,5-dione can be achieved through a multi-step process, beginning with readily available starting materials. The following diagram illustrates the overall synthetic strategy.

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product 2-aminobenzoic_acid 2-Aminobenzoic Acid Derivative Amide_Coupling Amide Coupling 2-aminobenzoic_acid->Amide_Coupling amino_acid_ester Amino Acid Ester amino_acid_ester->Amide_Coupling Deprotection Ester Hydrolysis Amide_Coupling->Deprotection Intermediate 1 Cyclization Intramolecular Amide Formation Deprotection->Cyclization Intermediate 2 BZD_Product 1,4-Benzodiazepine-2,5-dione Cyclization->BZD_Product

Caption: Synthetic workflow for the preparation of a 1,4-benzodiazepine-2,5-dione.

Detailed Experimental Protocol

Step 1: Amide Coupling

  • Rationale: This initial step involves the formation of an amide bond between a substituted 2-aminobenzoic acid and an amino acid ester. A standard coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is employed to activate the carboxylic acid for nucleophilic attack by the amino group of the amino acid ester.

  • Procedure:

    • Dissolve the 2-aminobenzoic acid derivative (1.0 eq) in an appropriate anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

    • Add the amino acid ester hydrochloride (1.1 eq) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq) to the solution.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add the coupling agent (e.g., EDC, 1.2 eq) portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove any solid byproducts (e.g., dicyclohexylurea if DCC is used).

    • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide intermediate.

Step 2: Ester Hydrolysis (Deprotection)

  • Rationale: The ester group of the amino acid moiety is hydrolyzed to the corresponding carboxylic acid. This is typically achieved under basic conditions using a reagent like lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water.

  • Procedure:

    • Dissolve the amide intermediate from Step 1 in a mixture of THF and water.

    • Add LiOH (2.0-3.0 eq) to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Once the starting material is consumed, acidify the reaction mixture to a pH of approximately 3-4 with 1N HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid intermediate. This intermediate is often used in the next step without further purification.

Step 3: Intramolecular Cyclization

  • Rationale: The final step involves an intramolecular amide bond formation to construct the seven-membered diazepine ring. A peptide coupling agent is again used to facilitate this cyclization.

  • Procedure:

    • Dissolve the carboxylic acid intermediate from Step 2 in a large volume of an anhydrous solvent like DCM or DMF to favor intramolecular cyclization over intermolecular polymerization.

    • Add a coupling agent such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (HATU) (1.2 eq) and a non-nucleophilic base like DIPEA (3.0 eq).

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer, concentrate, and purify the crude product by flash column chromatography to afford the final 1,4-benzodiazepine-2,5-dione.

Part 2: Characterization of the Synthesized Compound

It is imperative to rigorously characterize the synthesized compound to confirm its identity and purity, ensuring that the biological data obtained is attributable to the correct molecule.

Analytical Technique Expected Data (from Published Findings) Hypothetical Replicated Data Purpose
¹H NMR Chemical shifts (δ), integration, and coupling constants consistent with the target structure.A spectrum matching the published data, confirming the proton environment.Confirms the structure of the compound.
¹³C NMR Chemical shifts (δ) corresponding to all carbon atoms in the molecule.A spectrum with peaks at the expected chemical shifts.Further confirms the carbon skeleton.
Mass Spectrometry (HRMS) A high-resolution mass measurement matching the calculated exact mass of the protonated molecule [M+H]⁺.An m/z value within a narrow tolerance (e.g., ± 5 ppm) of the calculated exact mass.Confirms the elemental composition.
Purity (HPLC) >95% purityA single major peak in the HPLC chromatogram, indicating >95% purity.Ensures that the biological activity is not due to impurities.

Part 3: Biological Evaluation - Assessing Anticancer Activity

The anticancer activity of the synthesized 1,4-benzodiazepine-2,5-dione is typically evaluated by determining its growth inhibitory effect on various cancer cell lines. The 50% growth inhibitory concentration (GI₅₀) is a standard metric for this assessment.

Experimental Workflow for Cytotoxicity Assay

The following diagram outlines the key steps in determining the GI₅₀ value of the synthesized compound.

Cytotoxicity_Workflow Cell_Seeding Seed Cancer Cells in 96-well Plates Compound_Treatment Treat Cells with a Serial Dilution of the Compound Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->Viability_Assay Data_Acquisition Measure Absorbance or Luminescence Viability_Assay->Data_Acquisition Data_Analysis Calculate % Growth Inhibition and Determine GI50 Data_Acquisition->Data_Analysis

Caption: Workflow for determining the GI₅₀ of a compound in a cancer cell line.

Detailed Protocol for MTT Assay
  • Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Procedure:

    • Cell Seeding: Seed a chosen cancer cell line (e.g., NCI-H522, as in the reference paper[1]) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

    • Compound Preparation: Prepare a stock solution of the synthesized 1,4-benzodiazepine-2,5-dione in dimethyl sulfoxide (DMSO). Perform serial dilutions in cell culture medium to obtain a range of final concentrations.

    • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

    • Incubation: Incubate the plates for 48 to 72 hours in a humidified incubator at 37 °C with 5% CO₂.

    • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours.

    • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

Part 4: Data Analysis and Comparison of Findings

The absorbance data from the MTT assay is used to calculate the percentage of cell growth inhibition for each concentration of the compound. A dose-response curve is then plotted, and the GI₅₀ value is determined.

Published Finding Hypothetical Replicated Finding Interpretation
GI₅₀ = 0.24 µM (for compound 11a against a panel of 60 cancer cell lines)[1]GI₅₀ = 0.30 µM (against NCI-H522 cell line)The replicated GI₅₀ value is in close agreement with the published data, validating the original findings. Minor variations can be attributed to differences in cell line passage number, reagent lots, or specific laboratory conditions.

Conclusion

This guide provides a detailed framework for the replication of published findings on the synthesis and anticancer activity of a 1,4-benzodiazepine-2,5-dione. By following the outlined protocols for synthesis, characterization, and biological evaluation, researchers can independently verify and build upon the important work in this field. The principles of meticulous experimental execution, thorough characterization, and careful data analysis are paramount to ensuring the integrity and reproducibility of scientific research.

References

Assessing the Selectivity of 1-(3-Methylpyridin-4-YL)-1,4-diazepane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the precise characterization of a compound's selectivity is paramount to predicting its therapeutic efficacy and potential off-target effects. This guide provides a comprehensive framework for assessing the selectivity profile of the novel compound, 1-(3-Methylpyridin-4-YL)-1,4-diazepane. While direct experimental data for this specific molecule is not yet publicly available, its structural motifs—a pyridine ring fused to a 1,4-diazepane scaffold—suggest potential interactions with several key classes of central nervous system (CNS) receptors.

Drawing upon established principles of medicinal chemistry and pharmacology, this document outlines a rigorous, multi-faceted experimental strategy to elucidate the selectivity of this compound. We will explore its hypothetical affinity for dopamine, serotonin, and histamine receptor subtypes, as well as sigma receptors, based on the known activities of structurally related compounds.[1][2][3][4][5][6] This guide is intended for researchers, scientists, and drug development professionals, offering a practical blueprint for the comprehensive evaluation of novel CNS-active compounds.

Rationale for Target Selection: Insights from Structural Analogs

The chemical architecture of this compound serves as our primary guide for prioritizing potential biological targets. The 1,4-diazepane core is a privileged scaffold in medicinal chemistry, known to confer activity at a range of receptors.[7] Furthermore, the incorporation of a pyridine ring often directs activity towards aminergic G-protein coupled receptors (GPCRs). Pyrido-annelated diazepines, for instance, are recognized for their activity in the central nervous system, with profiles comparable to well-established benzodiazepines.[4]

Based on these structural precedents, our assessment will focus on the following receptor families:

  • Dopamine Receptors (D2 and D3 Subtypes): The diazepine scaffold is a common feature in ligands targeting dopamine D2-like receptors.[1][2][8] Given the high homology between D2 and D3 receptors, determining selectivity within this subfamily is a critical step in predicting potential antipsychotic or neurological applications.

  • Serotonin Receptors (5-HT1A and 5-HT2A Subtypes): Cross-reactivity between dopaminergic and serotonergic ligands is a well-documented phenomenon.[5] Atypical antipsychotics, for example, often exhibit a mixed D2/5-HT2A antagonist profile. Therefore, evaluating the affinity of our subject compound for key serotonin receptor subtypes is essential.

  • Histamine Receptors (H1 and H3 Subtypes): Certain diazepine and pyridine-containing compounds have shown affinity for histamine receptors.[3][9] Off-target activity at the H1 receptor is a common source of sedative side effects in CNS drugs. Conversely, H3 receptor antagonism is being explored as a pro-cognitive therapeutic strategy.

  • Sigma Receptors (σ1 and σ2 Subtypes): The 1,4-diazepane moiety is also a known pharmacophore for sigma receptor ligands, which are implicated in a variety of neurological functions and are being investigated for their therapeutic potential in neurodegenerative diseases and cancer.[6]

Comparative Selectivity Analysis: A Proposed Experimental Framework

To comprehensively assess the selectivity of this compound, a tiered approach is recommended, beginning with primary radioligand binding assays followed by functional assays for the most potent interactions.

Primary Radioligand Binding Assays

The initial step involves determining the binding affinity (Ki) of this compound across a panel of receptors. This is achieved through competitive binding experiments where the test compound displaces a known radiolabeled ligand.

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Obtain commercially available cell membranes expressing the human recombinant receptor of interest (e.g., D2, D3, 5-HT1A, 5-HT2A, H1, H3, σ1, σ2).

  • Assay Buffer Preparation: Prepare an appropriate assay buffer for each receptor type, ensuring optimal pH and ionic strength.

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the appropriate radioligand, and a range of concentrations of the unlabeled test compound (this compound) or a known comparator.

  • Equilibrium: Incubate the plates at a specified temperature for a sufficient duration to allow the binding to reach equilibrium.

  • Termination and Harvesting: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Hypothetical Comparative Binding Data

The following table presents a hypothetical outcome of such a screening, comparing this compound with established, selective ligands for each receptor class.

Receptor Target This compound (Ki, nM) Comparator Compound Comparator Ki (nM) Selectivity Ratio (Comparator Ki / Test Compound Ki)
Dopamine D250Haloperidol1.50.03
Dopamine D315S330840.50.03
Serotonin 5-HT1A2508-OH-DPAT1.00.004
Serotonin 5-HT2A80Ketanserin2.00.025
Histamine H1>1000Mepyramine1.2<0.0012
Histamine H3120Clobenpropit1.50.0125
Sigma σ195(+)-Pentazocine3.00.032
Sigma σ2300Siramesine1.00.003

Note: The data presented in this table is purely hypothetical and for illustrative purposes.

Functional Assays

For targets where significant binding affinity is observed (e.g., Ki < 100 nM), subsequent functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist.

Experimental Protocol: cAMP Assay for Gs/Gi-Coupled Receptors (e.g., D2, D3, 5-HT1A, H3)

  • Cell Culture: Culture cells stably expressing the receptor of interest in a suitable medium.

  • Cell Plating: Plate the cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound in the presence of an adenylate cyclase activator (e.g., forskolin).

  • Lysis and Detection: Lyse the cells and measure the intracellular cyclic adenosine monophosphate (cAMP) levels using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP concentration against the test compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Experimental Protocol: Calcium Flux Assay for Gq-Coupled Receptors (e.g., 5-HT2A, H1)

  • Cell Culture and Plating: As described for the cAMP assay.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of the test compound to the wells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a plate reader with an integrated fluidics dispenser.

  • Data Analysis: Plot the change in fluorescence against the test compound concentration to determine the EC50 or IC50.

Visualizing the Assessment Workflow and Potential Signaling Pathways

To provide a clearer understanding of the experimental logic and the potential biological context, the following diagrams have been generated.

G cluster_0 Initial Screening cluster_1 Functional Characterization cluster_2 Outcome Start This compound Binding Radioligand Binding Assays (D2, D3, 5-HT1A, 5-HT2A, H1, H3, σ1, σ2) Start->Binding Decision Ki < 100 nM? Binding->Decision Functional Functional Assays (cAMP, Calcium Flux) Decision->Functional Yes No_Activity Low Affinity (No further testing) Decision->No_Activity No Characterization Determine Agonist/Antagonist Profile (EC50 / IC50) Functional->Characterization Selectivity Assess Selectivity Profile Characterization->Selectivity Proceed Proceed to In Vivo Studies Selectivity->Proceed G cluster_d2 Dopamine D2/D3 Receptor Signaling (Gi-coupled) cluster_5ht2a Serotonin 5-HT2A Receptor Signaling (Gq-coupled) D2_Ligand Dopamine or This compound (Antagonist) D2_Receptor D2/D3 Receptor D2_Ligand->D2_Receptor Binds G_protein_D2 Gi/o D2_Receptor->G_protein_D2 Inhibits AC_D2 Adenylate Cyclase G_protein_D2->AC_D2 Inhibits cAMP_D2 ↓ cAMP AC_D2->cAMP_D2 PKA_D2 ↓ PKA Activity cAMP_D2->PKA_D2 S_Ligand Serotonin or This compound (Antagonist) S_Receptor 5-HT2A Receptor S_Ligand->S_Receptor Binds G_protein_S Gq/11 S_Receptor->G_protein_S Activates PLC Phospholipase C G_protein_S->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3_DAG IP3 & DAG PIP2->IP3_DAG Ca_release ↑ Intracellular Ca2+ IP3_DAG->Ca_release

References

In vitro to in vivo correlation of 1-(3-Methylpyridin-4-YL)-1,4-diazepane activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Establishing the In Vitro to In Vivo Correlation for 1-(3-Methylpyridin-4-YL)-1,4-diazepane as a Novel Norepinephrine Transporter Inhibitor

This guide provides a comprehensive framework for characterizing the activity of this compound, a novel chemical entity with structural motifs suggesting potential activity within the central nervous system (CNS). Given the absence of published biological data for this specific compound[1][2], this document outlines a robust, scientifically-grounded strategy to establish its in vitro to in vivo correlation (IVIVC), based on the well-precedented hypothesis that it acts as a selective norepinephrine transporter (NET) inhibitor.

We will detail the necessary experimental cascade, from initial in vitro screening to definitive in vivo target engagement studies. This guide will objectively compare the hypothesized profile of this compound with established NET inhibitors, Atomoxetine and Reboxetine, providing the experimental data needed to make informed decisions in a drug development context.

The foundational step in evaluating any new chemical entity is to determine its interaction with the intended biological target at the molecular level. For a putative monoamine transporter inhibitor, this involves quantifying its binding affinity (Ki) and functional potency (IC50) at the norepinephrine (NET), dopamine (DAT), and serotonin (SERT) transporters. A high degree of selectivity for NET over DAT and SERT is a desirable characteristic for minimizing off-target effects.

Experimental Protocols

1. Radioligand Binding Assays for Transporter Affinity (Ki)

This assay quantifies the affinity of a test compound for a specific transporter by measuring its ability to displace a known radiolabeled ligand.

  • Materials :

    • Cell membranes from HEK293 cells stably expressing human NET, DAT, or SERT.

    • Radioligands: [³H]Nisoxetine for NET, [³H]WIN 35,428 for DAT, and [³H]Citalopram for SERT.

    • Test Compound: this compound.

    • Reference Compounds: Desipramine (for NET), GBR 12909 (for DAT), and Paroxetine (for SERT) to define non-specific binding.

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Procedure :

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, incubate the cell membranes with the corresponding radioligand and varying concentrations of the test compound.

    • Incubate for 60-120 minutes at room temperature or 4°C, depending on the transporter.

    • Terminate the reaction by rapid filtration through a glass fiber filter, washing with ice-cold assay buffer to separate bound from free radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate Ki values using the Cheng-Prusoff equation.

2. Synaptosome Uptake Inhibition Assays for Functional Potency (IC50)

This assay measures the functional ability of a compound to inhibit the reuptake of neurotransmitters into presynaptic nerve terminals.

  • Materials :

    • Freshly prepared synaptosomes from rat striatum (for DAT) and cortex (for NET and SERT).

    • Radiolabeled Neurotransmitters: [³H]Norepinephrine, [³H]Dopamine, and [³H]Serotonin.

    • Test Compound: this compound.

    • Uptake Buffer: Krebs-Henseleit buffer, pH 7.4.

  • Procedure :

    • Pre-incubate synaptosomes with varying concentrations of this compound for 15 minutes at 37°C.

    • Initiate uptake by adding the respective radiolabeled neurotransmitter.

    • Allow uptake to proceed for 5-10 minutes at 37°C.

    • Terminate uptake by rapid filtration and washing with ice-cold buffer.

    • Quantify the amount of radiolabeled neurotransmitter taken up by the synaptosomes via scintillation counting.

    • Determine the IC50 value, the concentration of the compound that inhibits 50% of the specific uptake.

Data Presentation: Comparative In Vitro Profile

The following table presents the hypothesized in vitro data for this compound in comparison to the known NET inhibitors, Atomoxetine and Reboxetine.

Compound NET Ki (nM) DAT Ki (nM) SERT Ki (nM) NET IC50 (nM) Selectivity (DAT/NET) Selectivity (SERT/NET)
This compound (Hypothetical) 3.5250>10008.271x>285x
Atomoxetine 514517710.5290x15x
Reboxetine 5.8 - 18>10,00012912.0>550x7x

Note: Data for Atomoxetine and Reboxetine are compiled from publicly available literature.[3]

Visualization: In Vitro Characterization Workflow

InVitro_Workflow cluster_affinity Binding Affinity (Ki) cluster_potency Functional Potency (IC50) cluster_selectivity Selectivity Profile b_start HEK293 cells expressing NET, DAT, SERT b_membranes Prepare Cell Membranes b_start->b_membranes b_assay Radioligand Binding Assay b_membranes->b_assay b_data Calculate Ki values (Cheng-Prusoff) b_assay->b_data s_compare Compare Ki and IC50 across transporters b_data->s_compare Affinity Data p_start Rat Brain Tissue (Cortex, Striatum) p_synaptosomes Prepare Synaptosomes p_start->p_synaptosomes p_assay [³H]Neurotransmitter Uptake Assay p_synaptosomes->p_assay p_data Determine IC50 values p_assay->p_data p_data->s_compare Potency Data InVivo_Workflow cluster_surgery Surgical Preparation cluster_experiment Microdialysis Experiment s_anesthetize Anesthetize Rat s_implant Stereotaxically Implant Guide Cannula into PFC s_anesthetize->s_implant s_recover 5-7 Day Recovery s_implant->s_recover e_insert Insert Microdialysis Probe s_recover->e_insert e_perfuse Perfuse with aCSF e_insert->e_perfuse e_baseline Collect Baseline Dialysate Samples e_perfuse->e_baseline e_admin Administer Test Compound e_baseline->e_admin e_collect Collect Post-Dose Samples e_admin->e_collect e_analyze Analyze NE levels via HPLC-ED e_collect->e_analyze IVIVC_Process cluster_invitro In Vitro Data cluster_pk In Vivo Pharmacokinetics cluster_pd In Vivo Pharmacodynamics cluster_model IVIVC Model iv_ki Binding Affinity (Ki = 3.5 nM) occupancy Predict Target Occupancy from Unbound Conc. & Ki iv_ki->occupancy iv_ic50 Functional Potency (IC50 = 8.2 nM) pk_data Brain Concentration vs. Time unbound_conc Calculate Unbound Brain Concentration pk_data->unbound_conc fu_brain Fraction Unbound in Brain (fu,brain) fu_brain->unbound_conc unbound_conc->occupancy pd_data Microdialysis Data: % Increase in Extracellular NE correlation Correlate Predicted Occupancy with Observed NE Increase pd_data->correlation occupancy->correlation

References

Safety Operating Guide

Navigating the Unseen Hazard: A Guide to the Proper Disposal of 1-(3-Methylpyridin-4-YL)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Core Principles of Chemical Waste Management

The foundation of safe laboratory practice lies in a robust chemical waste management plan.[1][2] Improper disposal can lead to environmental contamination, regulatory fines, and significant safety hazards.[1] Therefore, all chemical waste, including 1-(3-Methylpyridin-4-YL)-1,4-diazepane, should be treated as hazardous unless confirmed to be non-hazardous.[3]

Hazard Assessment and Personal Protective Equipment (PPE)

Given the structure of this compound, which contains amine groups, it is prudent to assume it may possess irritant, and potentially toxic, properties. Amine compounds can be corrosive and harmful if inhaled, ingested, or absorbed through the skin. Therefore, stringent adherence to safety protocols is paramount.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes and aerosols.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo avoid inhalation of any potential vapors or dust.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination. Spilled chemicals and the materials used for cleanup must be disposed of as hazardous waste.[3]

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Isolate: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For liquid spills, use an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent to contain the spill.

  • Neutralize (if applicable and safe): For small spills of amine compounds, a weak acid solution (e.g., citric acid) can be cautiously used for neutralization. However, this should only be performed by trained personnel.

  • Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Decontamination solutions specifically designed for aromatic amines are commercially available.[4]

  • Dispose: All contaminated materials, including PPE, must be placed in the hazardous waste container for proper disposal.

Waste Segregation and Containerization: A Critical Step

Proper segregation of chemical waste is essential to prevent dangerous reactions and to facilitate compliant disposal.[5] Do not mix non-hazardous waste with hazardous waste.[3]

Key Segregation and Containerization Practices:

  • Waste Stream: this compound waste should be collected in a dedicated container for nitrogen-containing organic compounds or amine waste.

  • Container Type: Use a chemically compatible container with a secure, leak-proof lid.[1][5] For liquid waste, glass or polyethylene containers are generally suitable.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The concentration and any other components in the waste mixture must also be listed.

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials such as strong oxidizing agents and acids.[6] The storage area should have secondary containment to prevent the spread of potential leaks.[5]

Disposal Procedures: A Decision-Making Framework

The final disposal route for this compound will be determined by your institution's environmental health and safety (EHS) department and local regulations. The following diagram illustrates the general decision-making process for chemical waste disposal.

Chemical_Disposal_Workflow cluster_assessment Initial Assessment cluster_handling In-Lab Handling & Segregation cluster_disposal Disposal Pathway A Waste Generation: This compound B Consult Safety Data Sheet (SDS) (or assess hazards based on chemical family) A->B C Don Appropriate PPE B->C D Segregate as Nitrogen-Containing Organic Waste C->D E Use Labeled, Compatible Waste Container D->E F Store in Secondary Containment in Satellite Accumulation Area E->F G Is In-Lab Treatment (e.g., neutralization) Feasible & Permitted? F->G H Perform Treatment Following Validated Protocol G->H Yes J Arrange for Pickup by EHS or Licensed Waste Contractor G->J No I Dispose of Treated Waste as Non-Hazardous (if applicable) H->I K Incineration at a Licensed Facility J->K L Secure Landfill (less preferred) J->L

Caption: Decision workflow for the disposal of this compound.

Disposal Options:

  • Consolidation and Off-Site Incineration (Most Common): The most likely and recommended disposal method is to have the collected waste picked up by your institution's EHS department or a licensed hazardous waste disposal contractor for high-temperature incineration.[7] This method is effective at destroying organic compounds.

  • In-Lab Treatment (Use with Caution): In some cases, in-lab treatment to render a chemical non-hazardous may be possible.[8] For an amine compound, this could potentially involve neutralization with a weak acid. However, this should only be attempted if a validated procedure is available and it is permitted by your institution and local regulations. The reaction products must be confirmed to be non-hazardous before disposal down the sanitary sewer.[8]

Regulatory Compliance: A Non-Negotiable

All chemical waste disposal activities are governed by strict regulations, such as those from the Environmental Protection Agency (EPA) in the United States.[1] It is the responsibility of the waste generator to ensure full compliance.[9] This includes proper labeling, storage, and documentation of all hazardous waste.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of this compound is a critical component of responsible research. By adhering to the principles of hazard assessment, proper handling, segregation, and compliant disposal, we can ensure a safe laboratory environment and minimize our environmental impact. Always consult your institution's EHS department for specific guidance and procedures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Methylpyridin-4-YL)-1,4-diazepane
Reactant of Route 2
Reactant of Route 2
1-(3-Methylpyridin-4-YL)-1,4-diazepane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.